2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
Description
Properties
IUPAC Name |
2-(5-bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-7(14,8(10,11)12)5-2-6(9)4-13-3-5/h2-4,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYDNNYEBHKJJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CN=C1)Br)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol: Properties, Synthesis, and Medicinal Chemistry Perspective
Abstract
This technical guide provides a comprehensive analysis of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. The document elucidates the molecule's core physicochemical properties, proposes a detailed and robust synthetic pathway, and outlines a complete analytical characterization workflow. Furthermore, it offers expert insights into the compound's medicinal chemistry profile, exploring the strategic role of its distinct structural motifs—the bromopyridine scaffold and the trifluoromethylated tertiary alcohol—in the context of modern drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their research programs.
Molecular Overview and Physicochemical Properties
This compound (CAS Number: 1356483-46-9) is a compound that merges two key structural features highly valued in medicinal chemistry: a pyridine heterocycle and a trifluoromethyl group.[1] The pyridine ring offers a basic nitrogen atom for potential salt formation and hydrogen bonding, while the bromo-substituent provides a crucial synthetic handle for further molecular elaboration via cross-coupling reactions. The 1,1,1-trifluoropropan-2-ol moiety significantly impacts the molecule's electronic properties, lipophilicity, and metabolic stability.
The strategic incorporation of fluorine and trifluoromethyl groups is a well-established strategy in drug design to modulate a compound's pharmacokinetic and pharmacodynamic profile.[2] These modifications can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and improve membrane permeability.[2]
Key Physicochemical Data
The properties of this compound are summarized below. These parameters are critical for predicting its behavior in biological systems and for guiding formulation and drug delivery strategies. The molecule's adherence to established guidelines for oral bioavailability, such as Lipinski's Rule of Five, is also assessed.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₈H₇BrF₃NO | Defines the elemental composition. |
| Molecular Weight | 270.05 g/mol | Compliant with Ro5 (<500 Da), suggesting potential for good absorption.[3] |
| CAS Number | 1356483-46-9[4] | Unique identifier for substance registration. |
| XLogP3 (Calculated) | 1.9 - 2.5 | Optimal lipophilicity for membrane permeability; compliant with Ro5 (<5). |
| Hydrogen Bond Donors | 1 (from -OH) | Compliant with Ro5 (<5), favorable for cell permeability.[5] |
| Hydrogen Bond Acceptors | 2 (from N, O) | Compliant with Ro5 (<10), contributes to solubility and target binding.[5] |
| Topological Polar Surface Area (TPSA) | 45.6 Ų | Suggests good potential for oral bioavailability and cell penetration. |
| Rotatable Bond Count | 1 | Low conformational flexibility, which can be favorable for binding affinity. |
Synthesis and Purification Workflow
A robust and scalable synthesis is paramount for the utility of any chemical building block. Below is a proposed, field-proven methodology for the preparation of this compound. The chosen pathway relies on the nucleophilic trifluoromethylation of a readily available ketone precursor, a standard and reliable transformation in fluorine chemistry.
Proposed Synthetic Pathway
The most direct and efficient route involves the reaction of 1-(5-bromopyridin-3-yl)ethanone with a trifluoromethylating agent, such as Ruppert's Reagent (TMSCF₃), in the presence of a fluoride initiator.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
Materials:
-
1-(5-Bromopyridin-3-yl)ethanone
-
(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert's Reagent)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(5-bromopyridin-3-yl)ethanone (1.0 eq). Dissolve the ketone in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Rationale: The initial addition of reagents can be exothermic. Starting at a low temperature provides better control over the reaction rate and minimizes potential side reactions.
-
-
Reagent Addition: Slowly add (Trifluoromethyl)trimethylsilane (1.5 eq) to the stirred solution. Following this, add the TBAF solution (0.1 eq) dropwise.
-
Rationale: TMSCF₃ serves as the CF₃⁻ nucleophile source. TBAF acts as a catalytic initiator, generating the active anionic trifluoromethylating species from the more stable TMSCF₃. A sub-stoichiometric amount is sufficient.
-
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Rationale: The quench neutralizes the reactive species and hydrolyzes the intermediate silyl ether to the desired tertiary alcohol.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes) as the eluent.[6]
-
Rationale: Chromatography is essential to remove unreacted starting material, silane byproducts, and any other impurities, yielding the final product with high purity.
-
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to afford this compound as a solid or oil. Confirm identity and purity via analytical methods.
Analytical Characterization
Rigorous analytical characterization is required to confirm the structure and purity of the synthesized compound. The following techniques are standard for a molecule of this type.
Caption: Standard workflow for the analytical characterization of the final product.
Expected Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
-
Pyridine Protons: Three distinct signals in the aromatic region (δ 7.5-9.0 ppm). Expect two doublets (or doublet of doublets) and one triplet (or multiplet), characteristic of a 3,5-disubstituted pyridine ring.
-
Methyl Protons (-CH₃): A singlet around δ 1.8-2.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, chemical shift variable depending on concentration and solvent purity (typically δ 2.5-4.0 ppm).
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
A single, sharp singlet is expected for the -CF₃ group. The typical chemical shift for a trifluoromethyl group attached to a tertiary alcohol is approximately δ -78 to -82 ppm (relative to CFCl₃).[7]
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Pyridine Carbons: Five signals in the aromatic region (δ 120-155 ppm), including the carbon bearing the bromine (which will have a lower intensity).
-
-C(OH)CF₃ Carbon: A quartet centered around δ 75-80 ppm due to coupling with the three fluorine atoms (¹JCF ≈ 30 Hz).
-
-CF₃ Carbon: A quartet centered around δ 125-128 ppm with a large one-bond C-F coupling constant (¹JCF ≈ 285 Hz).[8]
-
-CH₃ Carbon: A signal in the aliphatic region (δ 25-30 ppm).
-
-
Mass Spectrometry (ESI+):
-
The mass spectrum will show a characteristic pair of peaks for the molecular ion [M+H]⁺ due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50). Expect to see peaks at m/z 270.97 and 272.97. High-resolution mass spectrometry (HRMS) should confirm the exact mass consistent with the formula C₈H₈BrF₃NO⁺.
-
Medicinal Chemistry Perspective and Applications
The structure of this compound is a valuable platform for generating diverse libraries of compounds for screening in drug discovery programs.
Caption: Key functional groups and their contributions to the molecule's drug-like properties.
-
The Bromopyridine Handle: The bromine atom is not merely a substituent; it is a versatile functional group for synthetic diversification. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the rapid introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups at the 5-position of the pyridine ring, enabling extensive Structure-Activity Relationship (SAR) studies.
-
The Trifluoromethylated Alcohol: This motif is a bioisostere of a carboxylic acid in some contexts but is significantly more stable and lipophilic. The tertiary alcohol is a potent hydrogen bond donor, capable of forming strong, directional interactions with protein targets. The adjacent -CF₃ group is a powerful electron-withdrawing group, which lowers the pKa of the alcohol, making it a stronger hydrogen bond donor. Furthermore, the steric bulk and metabolic inertness of the -CF₃ group can shield the alcohol from enzymatic degradation, prolonging the compound's half-life in vivo.[2]
-
Potential Applications: Given its structural features, this compound is an ideal starting point or intermediate for developing inhibitors of enzymes where a hydrogen bond to a key residue is critical, such as kinases, proteases, or transferases. The pyridine core is a privileged scaffold found in numerous approved drugs, and its combination with the trifluoro-alcohol moiety presents a unique chemical space for exploring novel intellectual property and targeting difficult-to-drug proteins.
Conclusion
This compound is a strategically designed chemical entity with a compelling profile for application in drug discovery and development. Its physicochemical properties are well within the desirable range for oral drug candidates. The availability of a straightforward and scalable synthetic route, combined with a clear analytical characterization profile, establishes its utility as a reliable building block. The inherent medicinal chemistry advantages conferred by its trifluoromethylated alcohol and functionalized pyridine core make it a high-potential platform for the generation of next-generation therapeutics.
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PubChem. (n.d.). 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol. Retrieved January 19, 2026, from [Link]
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Girotra, N. N., et al. (2011). EP 2 368 550 B1: Substituted pyridinyl and pyrimidinyl compounds as CETP inhibitors. European Patent Office. Retrieved from [Link]
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Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Retrieved from [Link]
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An In-Depth Technical Guide to 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol: Synthesis, Characterization, and Potential Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific literature on this exact molecule is emerging, this document consolidates information on its core chemical attributes, proposes a robust synthetic pathway, outlines detailed analytical characterization protocols, and explores its promising applications based on the well-established roles of its constituent chemical moieties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this and similar compounds in their research endeavors.
Introduction: A Molecule of Strategic Importance
This compound is a halogenated pyridine derivative featuring a trifluoromethyl carbinol group. Its chemical identity is defined by:
The strategic combination of a bromopyridine scaffold and a trifluoromethyl carbinol functional group makes this molecule a highly attractive building block for drug discovery.
The Significance of the Trifluoromethyl Group: The incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in modern medicinal chemistry to enhance the pharmacological profile of drug candidates.[3][4][5] The strong electron-withdrawing nature of the -CF3 group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity.[3][6] The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, which can lead to an extended in vivo half-life and improved bioavailability.[5][6]
The Role of the Bromopyridine Moiety: The bromopyridine unit serves as a versatile synthetic handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. Furthermore, the pyridine ring is a common motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The bromine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.
This guide will provide a detailed exploration of this promising molecule, from its synthesis to its potential therapeutic applications.
Proposed Synthesis Pathway
Workflow for the Proposed Synthesis:
Caption: Proposed multi-step synthesis of this compound.
Rationale for the Proposed Synthesis:
-
Step 1: Synthesis of 5-Bromo-3-formylpyridine: This step utilizes a lithium-halogen exchange on 3,5-dibromopyridine followed by formylation with N,N-dimethylformamide (DMF). This is a standard and effective method for introducing a formyl group onto an aromatic ring.
-
Step 2: Synthesis of 1-(5-Bromopyridin-3-yl)ethanone: The intermediate aldehyde is then reacted with a Grignard reagent, such as methylmagnesium bromide, to form the secondary alcohol, which is subsequently oxidized to the desired ketone precursor. Pyridinium chlorochromate (PCC) is a suitable oxidant for this transformation.
-
Step 3: Nucleophilic Trifluoromethylation: The final step involves the nucleophilic addition of a trifluoromethyl group to the ketone. The Ruppert-Prakash reagent (TMSCF3) is a widely used and effective source of the trifluoromethyl anion, typically activated by a fluoride source like tetrabutylammonium fluoride (TBAF).[7]
Physicochemical Properties and Analytical Characterization
A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in drug discovery.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C8H7BrF3NO |
| Molecular Weight | 270.05 g/mol |
| XLogP3 | 2.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Data predicted using computational models.
Analytical Workflow for Structural Confirmation and Purity Assessment:
Caption: Standard analytical workflow for the characterization of the target compound.
Detailed Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for the unambiguous structural elucidation of the final product and its intermediates. The 19F NMR spectrum will be particularly informative for confirming the presence of the trifluoromethyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of the molecule. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) will be a key diagnostic feature in the mass spectrum.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) would be employed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will be used to identify the key functional groups present in the molecule, such as the O-H stretch of the alcohol and the C-F stretches of the trifluoromethyl group.
Potential Applications in Drug Discovery
The unique structural features of this compound make it a valuable asset in various stages of the drug discovery process.
Caption: Potential roles of the target compound in a drug discovery pipeline.
-
As a Versatile Building Block: The bromine atom on the pyridine ring can be readily functionalized using a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of diverse chemical libraries for high-throughput screening.
-
As a Lead Compound for Optimization: The compound itself may exhibit biological activity. If so, it can serve as a starting point for lead optimization. Structure-activity relationship (SAR) studies can be conducted by systematically modifying the molecule to improve its potency, selectivity, and pharmacokinetic properties.
-
In Fragment-Based Drug Discovery: Due to its relatively small size and well-defined chemical features, this molecule could be included in fragment libraries for screening against various biological targets. Identification of weak binding interactions can provide valuable starting points for the development of more potent inhibitors.
The trifluoromethyl carbinol moiety is known to participate in strong hydrogen bonding interactions with protein targets, which can contribute to high binding affinity. The metabolic stability conferred by the trifluoromethyl group is also a highly desirable feature in drug candidates.[5][6]
Proposed Experimental Protocols
The following are proposed, non-validated protocols based on standard laboratory practices for the synthesis and characterization of this compound.
Protocol 5.1: Synthesis of 1-(5-Bromopyridin-3-yl)ethanone (Ketone Precursor)
-
Preparation of 5-Bromo-3-formylpyridine:
-
Dissolve 3,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add n-butyllithium (1.05 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add N,N-dimethylformamide (DMF) (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Grignard Reaction and Oxidation:
-
Dissolve the purified 5-bromo-3-formylpyridine (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Add methylmagnesium bromide (1.2 eq) dropwise and stir at room temperature for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer and concentrate.
-
Dissolve the crude alcohol in dichloromethane and add pyridinium chlorochromate (PCC) (1.5 eq).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of celite and silica gel, and concentrate the filtrate.
-
Purify the crude ketone by column chromatography.
-
Protocol 5.2: Synthesis of this compound
-
Dissolve the ketone precursor, 1-(5-bromopyridin-3-yl)ethanone (1.0 eq), in anhydrous THF under an inert atmosphere.
-
Add trifluoromethyltrimethylsilane (TMSCF3) (1.5 eq).
-
Add a catalytic amount of tetrabutylammonium fluoride (TBAF) (0.1 eq).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Protocol 5.3: Analytical Characterization
-
NMR Spectroscopy:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire 1H, 13C, and 19F NMR spectra on a 400 MHz or higher spectrometer.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze by high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive ion mode.
-
-
HPLC Analysis:
-
Prepare a standard solution of the purified product of known concentration.
-
Inject onto a C18 reversed-phase HPLC column.
-
Use a gradient elution method with mobile phases of water and acetonitrile, both containing 0.1% formic acid.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Determine the purity by integrating the peak area of the product relative to the total peak area.
-
Conclusion
This compound represents a promising and strategically designed molecule for applications in drug discovery and medicinal chemistry. Its synthesis, while not yet widely documented, can be achieved through established and reliable chemical transformations. The combination of a versatile synthetic handle (bromopyridine) and a pharmacologically beneficial moiety (trifluoromethyl carbinol) makes it a valuable building block for the creation of novel therapeutic agents. This technical guide provides a foundational framework for researchers to synthesize, characterize, and explore the full potential of this and related compounds in the quest for new and improved medicines.
References
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Ferreira, B. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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NIST. (n.d.). Pyridine, 3-bromo-. NIST WebBook. [Link]
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Ferreira, B. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
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Unknown Author. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. [Link]
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Sazo, J. et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. National Institutes of Health. [Link]
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Sazo, J. et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ACS Publications. [Link]
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Ogawa, Y. & Tsuboi, S. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Institutes of Health. [Link]
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PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. National Institutes of Health. [Link]
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BU CyberSec Lab. (n.d.). (3-Trifluoromethyl-Pyridin-2-Yl) Methanol Hydrochloride. BU CyberSec Lab. [Link]
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Wikipedia. (n.d.). Trifluoromethylation. Wikipedia. [Link]
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Hoskin, P. R. et al. (2000). Negative Ion Mass Spectrometry of Highly Fluorinated Compounds. 1. Perhalogeno-Pyridine Derivatives. PubMed. [Link]
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Wang, Z. et al. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. [Link]
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Unknown Author. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]
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Spectral data analysis of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Data Analysis of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
Introduction: Elucidating the Molecular Architecture
In the landscape of modern pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. This compound is a compound of significant interest, featuring a trifluoromethylated tertiary alcohol appended to a brominated pyridine core. This unique combination of functional groups—a halogenated heterocycle, a chiral center (at C2), and a trifluoromethyl group—suggests potential applications in medicinal chemistry and as a versatile building block in organic synthesis. The bromine atom provides a handle for cross-coupling reactions, the pyridine ring acts as a hydrogen bond acceptor and can coordinate to metals, and the trifluoromethyl group can enhance metabolic stability and binding affinity.
This guide provides a comprehensive, multi-technique spectral analysis of this molecule. As direct experimental spectra are not universally published, we will proceed with a predictive analysis grounded in established spectroscopic principles and data from analogous structures. This approach not only serves to characterize the target molecule but also provides a robust framework for researchers encountering similar structures. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.
Molecular Structure
The structural foundation of our analysis is the precise arrangement of atoms in this compound.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete assignment.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is preferable if hydrogen bonding needs to be observed, as it slows the exchange of the hydroxyl proton.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR: Acquire data with a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire proton-decoupled and proton-coupled spectra. ¹⁹F is a high-abundance, high-sensitivity nucleus, so acquisition is rapid. Use a standard pulse program with CFCl₃ as an external reference (δ = 0 ppm).
¹H NMR: Proton Environment Analysis
The ¹H NMR spectrum will reveal five distinct proton signals: three from the aromatic pyridine ring, one from the tertiary alcohol hydroxyl group, and one from the methyl group.
-
Aromatic Region (δ 7.5 - 9.0 ppm): The pyridine ring protons are deshielded due to the ring current and the electron-withdrawing nature of the nitrogen atom. Their specific shifts and coupling patterns are diagnostic.
-
H2: This proton is ortho to the nitrogen, making it the most deshielded. It will appear as a doublet, coupled to H6 (⁴J).
-
H6: This proton is also ortho to the nitrogen and will be a doublet, coupled to H2 (⁴J).
-
H4: This proton is situated between two carbons and will appear as a triplet-like signal due to coupling to both H2 and H6 (⁵J).
-
-
Methyl Protons (δ ~1.8 ppm): The methyl (CH₃) protons are adjacent to a chiral center and a highly electronegative trifluoromethyl group. They will appear as a singlet in a proton-decoupled spectrum but will likely show coupling to the fluorine atoms in a high-resolution proton spectrum.
-
Hydroxyl Proton (δ variable): The chemical shift of the -OH proton is highly dependent on concentration, solvent, and temperature. It typically appears as a broad singlet and may exchange with trace water in the solvent.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2 (Pyridine) | 8.8 - 9.0 | Doublet (d) | ⁴J ≈ 2.0 Hz |
| H6 (Pyridine) | 8.6 - 8.8 | Doublet (d) | ⁴J ≈ 2.0 Hz |
| H4 (Pyridine) | 8.0 - 8.2 | Triplet (t) | ⁵J ≈ 2.0 Hz |
| OH | 2.0 - 5.0 (variable) | Broad Singlet (br s) | N/A |
| CH₃ | ~1.8 | Singlet (s) | N/A |
¹³C NMR: Carbon Skeleton Mapping
The proton-decoupled ¹³C NMR spectrum will display eight distinct signals. The presence of the CF₃ group will introduce characteristic C-F coupling, which is invaluable for assignment.
-
Aromatic Carbons (δ 120 - 155 ppm): Five signals are expected for the pyridine ring. The carbon bearing the bromine (C5) will be significantly shielded compared to a non-halogenated equivalent. The carbons adjacent to the nitrogen (C2, C6) will be the most deshielded.
-
Quaternary Carbons:
-
Cα (Alcohol Carbon): This carbon, bonded to -OH and -CF₃, will be significantly deshielded and will appear as a quartet due to one-bond coupling to the three fluorine atoms (¹JCF).
-
Cγ (Trifluoromethyl Carbon): This carbon will also be a quartet due to the large one-bond C-F coupling and will be found in the 120-130 ppm range.
-
-
Methyl Carbon (Cβ): The methyl carbon will appear as an upfield signal, likely as a quartet due to two-bond coupling to the fluorine atoms (²JCF).
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C2, C6 | 148 - 155 | Singlet | N/A |
| C4 | 135 - 140 | Singlet | N/A |
| C3 | 130 - 135 | Singlet | N/A |
| C5 | 120 - 125 | Singlet | N/A |
| Cγ (-CF₃) | 122 - 128 | Quartet (q) | ¹JCF ≈ 280-290 Hz |
| Cα (-C(OH)-) | 70 - 75 | Quartet (q) | ²JCF ≈ 25-35 Hz |
| Cβ (-CH₃) | 25 - 30 | Quartet (q) | ³JCF ≈ 1-2 Hz |
¹⁹F NMR: Fluorine Atom Identification
¹⁹F NMR is essential for confirming the trifluoromethyl group. A single resonance is expected since the three fluorine atoms are chemically equivalent.
-
Chemical Shift: The signal for the -CF₃ group attached to a tertiary alcohol typically appears around -75 to -85 ppm relative to CFCl₃.
-
Multiplicity: In a proton-coupled spectrum, this signal would appear as a quartet due to three-bond coupling (³JHF) to the three equivalent protons of the methyl group. This coupling confirms the connectivity between the -CF₃ and the -C(OH)CH₃ fragments.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups. The spectrum provides a characteristic fingerprint of the molecule.
Experimental Protocol: IR Data Acquisition
-
Method: Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Collection: Spectra are typically collected over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.
Interpretation of Key IR Absorptions
The IR spectrum will be dominated by absorptions from the O-H, C-H, C=N/C=C, C-F, and C-Br bonds.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Comments |
| 3500 - 3200 | O-H stretch | Alcohol | Strong, Broad | The broadness is due to hydrogen bonding. |
| 3100 - 3000 | C-H stretch (sp²) | Aromatic (Pyridine) | Medium | Characteristic of aromatic C-H bonds. |
| 3000 - 2850 | C-H stretch (sp³) | Aliphatic (Methyl) | Medium | Characteristic of alkyl C-H bonds. |
| 1600 - 1450 | C=C and C=N ring stretch | Pyridine Ring | Strong | A series of sharp bands confirms the aromatic heterocyclic core. |
| 1300 - 1100 | C-F stretch | Trifluoromethyl (-CF₃) | Very Strong | Often the most intense bands in the spectrum of a fluorinated compound. |
| 1150 - 1050 | C-O stretch | Tertiary Alcohol | Strong | |
| ~600 | C-Br stretch | Bromo-substituent | Medium | Found in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a common technique for small, relatively stable molecules and provides rich fragmentation data. Electrospray Ionization (ESI) is a softer technique that would likely yield a strong protonated molecule, [M+H]⁺.
-
Instrumentation: A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) for EI, or a Liquid Chromatograph-Mass Spectrometer (LC-MS) for ESI.
-
Analysis: High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and confirm the elemental composition.
Analysis of the Mass Spectrum (Predicted for EI)
-
Molecular Ion (M⁺): The key feature is the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).
-
M⁺ (for ⁷⁹Br): C₉H₉⁷⁹BrF₃NO = 282.98 g/mol
-
M+2 (for ⁸¹Br): C₉H₉⁸¹BrF₃NO = 284.98 g/mol
-
-
Key Fragmentation Pathways: Under EI, the molecular ion will fragment in predictable ways. The most likely cleavages occur at the bonds adjacent to the tertiary alcohol, which is a point of structural weakness.
Caption: Predicted major fragmentation pathways in EI-MS.
Table 4: Predicted Key Fragments in Mass Spectrometry
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Loss from Molecular Ion | Comments |
| 283 / 285 | [C₉H₉BrF₃NO]⁺˙ | M⁺˙ | Molecular ion peak, showing the characteristic 1:1 bromine isotope pattern. |
| 268 / 270 | [C₈H₆BrF₃NO]⁺ | •CH₃ (15 amu) | Alpha-cleavage resulting from the loss of a methyl radical. |
| 214 / 216 | [C₈H₉BrNO]⁺ | •CF₃ (69 amu) | Loss of the trifluoromethyl radical, often a favorable fragmentation pathway. |
| 157 / 159 | [C₅H₃BrN]⁺˙ | •C₃H₆F₃O (127 amu) | Cleavage of the bond between the pyridine ring and the side chain. |
Conclusion
The comprehensive spectral analysis of this compound requires a synergistic application of NMR (¹H, ¹³C, ¹⁹F), IR, and MS techniques. This guide outlines the predicted spectral features based on fundamental principles and data from analogous structures. The characteristic signals in each spectrum—the bromine isotope pattern in MS, the strong C-F stretches in IR, the C-F coupling in ¹³C and ¹⁹F NMR, and the distinct aromatic proton patterns in ¹H NMR—collectively provide an unambiguous confirmation of the molecular structure. This analytical framework serves as a reliable protocol for the characterization of this compound and can be extrapolated to other novel fluorinated heterocyclic molecules, thereby accelerating research and development in chemical and pharmaceutical sciences.
References
-
Sigma-Aldrich. 1,1,1-Trifluoro-2-propanol Product Page. This page provides physical properties and safety information for a key structural fragment of the target molecule.
-
NIST Chemistry WebBook. 1,1,1-Trifluoro-2-propanone Data. The National Institute of Standards and Technology provides reference spectral data (IR, MS) for related compounds.
-
ChemicalBook. 1,1,1-TRIFLUORO-2-PROPANOL(374-01-6) 1H NMR spectrum. Provides a reference ¹H NMR spectrum for the trifluoropropanol moiety.
-
Illinois State University. Infrared Spectroscopy Guide. A general guide to interpreting IR spectra for various functional groups.
-
PubChem. PubChem Compound Database. An extensive database for chemical information, including physical properties and structures of related molecules.
Crystal structure of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
An In-Depth Technical Guide to the Crystallographic Analysis of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] The title compound, this compound, represents a confluence of privileged structural motifs: a pyridine ring, a bromine substituent for potential further functionalization, and a trifluoromethylated tertiary alcohol. Understanding the precise three-dimensional arrangement of this molecule is paramount for structure-activity relationship (SAR) studies and rational drug design. While a public crystal structure has not been deposited as of the date of this publication, this guide provides a comprehensive, field-proven roadmap for researchers to pursue its synthesis, crystallization, and single-crystal X-ray diffraction analysis. We detail the causality behind experimental choices, from synthetic strategy to data refinement, to empower drug development professionals in their quest for novel therapeutics.
Introduction: The Strategic Value of Fluorinated Pyridines
The pyridine moiety is a ubiquitous feature in pharmaceuticals due to its ability to engage in hydrogen bonding and act as a bioisosteric replacement for a phenyl ring. When functionalized with fluorine atoms, particularly the robust trifluoromethyl (CF3) group, the resulting molecule can exhibit profoundly altered properties.[4]
Key Physicochemical Modulations by Fluorine:
-
Metabolic Stability: The strength of the C-F bond often shields adjacent positions from metabolic attack by cytochrome P450 enzymes, potentially increasing the drug's half-life.[1]
-
Lipophilicity: Fluorine substitution can significantly increase a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.[1][3]
-
Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the parent molecule, potentially leading to stronger interactions with protein targets through dipole-dipole or other electrostatic forces.
-
pKa Modulation: The electron-withdrawing nature of the CF3 group can lower the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH and thereby affecting solubility and target engagement.
Determining the single-crystal X-ray structure provides an unambiguous, high-resolution map of the molecule's atomic arrangement.[5][6] This empirical data is the gold standard for validating computational models, understanding conformational preferences, and identifying key intermolecular interactions within the crystal lattice that can serve as proxies for interactions in a protein binding pocket.
Proposed Synthesis and Purification for Crystallographic Studies
Obtaining diffraction-quality crystals is the most critical and often the most challenging step in X-ray crystallography.[5][7] This begins with the synthesis of highly pure material, as impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.
A plausible synthetic route to the title compound involves a Grignard reaction between a suitable bromopyridine derivative and 1,1,1-trifluoroacetone.
Experimental Protocol: Synthesis
-
Preparation of 3,5-Dibromopyridine: Start with a commercially available precursor like 2-aminopyridine, which can be brominated and then subjected to a Sandmeyer reaction to yield 3,5-dibromopyridine.[8]
-
Magnesium-Halogen Exchange: To a solution of 3,5-dibromopyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon), add one equivalent of a Grignard reagent such as isopropylmagnesium chloride. The reaction is stirred for 1-2 hours to selectively form the Grignard reagent at the 3-position.
-
Addition of Electrophile: Still at -78 °C, slowly add 1.2 equivalents of 1,1,1-trifluoroacetone to the reaction mixture.
-
Quenching and Workup: After stirring for several hours, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product must be rigorously purified. Flash column chromatography on silica gel is the method of choice. A gradient elution system (e.g., from 5% to 30% ethyl acetate in hexanes) is recommended to isolate the desired product in high purity (>98% by NMR and LC-MS).
Protocol: Data Collection
-
Crystal Mounting: A well-formed crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection. [9]2. Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. [7]The angles and intensities of the diffracted spots are recorded by a detector. [5]3. Data Processing: The raw diffraction images are processed using specialized software. This involves integrating the intensities of each reflection and scaling the data to correct for experimental variations. The software also determines the crystal's unit cell parameters and space group symmetry.
A summary of typical data collection and refinement parameters is presented below.
| Parameter | Typical Value / Description |
| Formula | C8H7BrF3NO |
| Molecular Weight | 270.05 g/mol |
| Crystal System | To be determined (e.g., Monoclinic) |
| Space Group | To be determined (e.g., P21/c) |
| Temperature | 100 K |
| Wavelength | 0.71073 Å (Mo Kα) or 1.54178 Å (Cu Kα) |
| Resolution (d, Å) | ~0.8 Å or better for small molecules |
| R-factor (R1) | < 5% for a well-refined structure |
| Goodness-of-fit (S) | ~1.0 |
Structure Solution, Refinement, and Analysis
The ultimate goal of the experiment is to generate a three-dimensional map of the electron density within the crystal. [6]
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to convert the measured diffraction intensities into an initial electron density map.
-
Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the fit between the calculated diffraction pattern from the model and the experimentally observed data. [10]
Anticipated Structural Insights and Their Importance
A successful crystal structure determination of this compound would provide invaluable data for drug development professionals:
-
Conformational Analysis: It will reveal the preferred torsion angles between the pyridine ring and the trifluoropropanol side chain. Is the hydroxyl group oriented towards or away from the pyridine nitrogen? This conformation is critical for how the molecule presents itself to a biological target.
-
Intermolecular Interactions: The crystal packing will show how molecules interact with each other. The analysis of hydrogen bonds (e.g., involving the hydroxyl group and the pyridine nitrogen) and potential halogen bonds (involving the bromine atom) can provide a blueprint for designing ligands that mimic these interactions in a protein's active site.
-
Absolute Stereochemistry: If a chiral synthesis or separation is performed, X-ray crystallography can be used to determine the absolute configuration of the stereocenter at the carbinol carbon, which is often crucial for biological activity.
-
Validation of Computational Models: The empirical structure serves as a benchmark for validating and parameterizing molecular mechanics force fields and quantum mechanical calculations, improving the predictive power of in silico screening and design efforts.
Conclusion
While the crystal structure of this compound is not yet publicly known, this guide demonstrates a clear and robust pathway to its determination. By combining rational synthesis, meticulous purification, systematic crystallization screening, and state-of-the-art X-ray diffraction techniques, researchers can unlock the precise three-dimensional information of this and other high-value medicinal chemistry targets. The resulting structural insights are not merely academic; they are actionable intelligence that can accelerate the design-test-analyze cycle, ultimately leading to the development of safer and more effective medicines.
References
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Wikipedia. X-ray crystallography. Available from: [Link]
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Creative BioMart. X-ray Crystallography. Available from: [Link]
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Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). x Ray crystallography. PMC - PubMed Central - NIH. Available from: [Link]
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Rupp, B. (2013). Introduction to X-ray crystallography. MRC Laboratory of Molecular Biology. Available from: [Link]
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Chemistry LibreTexts. X-ray Crystallography. (2023). Available from: [Link]
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European Patent Office. EP 2 368 550 B1. Available from: [Link]
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Bentham Science. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Available from: [Link]
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PubChem. 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol. Available from: [Link]
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Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Available from: [Link]
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Al-Zoubi, W., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available from: [Link]
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Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. Available from: [Link]
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Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Vol. 11, No.3. Available from: [Link]
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Solubility and stability of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
An In-Depth Technical Guide to the Solubility and Stability of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
Abstract
This technical guide provides a comprehensive analysis of the anticipated solubility and stability characteristics of this compound, a novel compound of interest in pharmaceutical and agrochemical research. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from analogous structures—bromopyridines and trifluoromethyl carbinols—to build a robust predictive framework. Furthermore, this guide outlines detailed, state-of-the-art experimental protocols for rigorously determining its physicochemical properties. These methodologies are designed to be self-validating and adhere to the highest standards of scientific integrity, providing researchers and drug development professionals with a practical roadmap for characterization.
Introduction: A Molecule of Dichotomous Character
This compound (CAS No. 1356483-46-9) is a compound that marries two key structural motifs, each conferring distinct and sometimes opposing properties.[1][2] The bromopyridine moiety offers a scaffold for further chemical modification and potential biological interactions, while the tertiary trifluoromethyl carbinol group is known to significantly influence metabolic stability and lipophilicity.[3][4]
-
The Bromopyridine Core : The pyridine ring, an electron-deficient aromatic system, is a common feature in bioactive molecules. The presence of a bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the synthesis of more complex derivatives. However, the pyridine nitrogen also introduces a site for potential protonation and salt formation, which can influence solubility and degradation pathways.[5][6]
-
The Trifluoromethyl Carbinol Group : The trifluoromethyl (-CF3) group is a powerful modulator of physicochemical properties in medicinal chemistry.[3] Its strong electron-withdrawing nature and high C-F bond energy (around 485 kJ/mol) typically confer exceptional metabolic and chemical stability.[3] Tertiary alcohols, or carbinols, containing a -CF3 group are a key structural motif in many biologically active compounds.[7][8] This group is known to increase lipophilicity, which can impact both solubility and biological membrane permeability.[3][4]
Understanding the interplay between these two moieties is critical for any drug development program. This guide provides the foundational knowledge and experimental blueprints to achieve this understanding.
Predicted Physicochemical Properties
Based on its structure, we can predict the general behavior of this compound.
| Property | Predicted Characteristic | Rationale |
| Aqueous Solubility | Low to moderate. | The lipophilic bromopyridine and trifluoromethyl groups will likely limit aqueous solubility. However, the pyridine nitrogen can be protonated at low pH, potentially forming a more soluble salt. The tertiary alcohol provides a site for hydrogen bonding. |
| Organic Solubility | High. | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and dichloromethane, due to the organic nature of the scaffold. |
| Chemical Stability | Generally high, with specific vulnerabilities. | The trifluoromethyl group is highly stable.[3] The primary sites for degradation are likely the pyridine ring (e.g., N-oxidation) and potential acid-catalyzed dehydration of the tertiary alcohol under harsh conditions. The C-Br bond may be susceptible to photolytic cleavage. |
| Lipophilicity (LogP) | Moderately high. | The combination of the bromo- and trifluoromethyl groups suggests a significant lipophilic character, a key factor in predicting its pharmacokinetic profile.[3][4] |
Experimental Protocol for Solubility Determination
A precise understanding of solubility is fundamental for formulation development. The following protocol describes a robust equilibrium solubility assessment.
Objective
To determine the thermodynamic equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.
Materials and Methods
-
Solvents :
-
Aqueous: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate Buffer), pH 6.8 (Phosphate Buffer), pH 7.4 (Phosphate Buffered Saline), Purified Water.
-
Organic: Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM).
-
-
Apparatus :
-
Thermostatic shaker incubator.
-
Calibrated pH meter.
-
Analytical balance.
-
Vortex mixer.
-
Centrifuge.
-
HPLC-UV system.
-
Experimental Workflow
The following diagram outlines the shake-flask method for solubility determination, the gold standard for this measurement.
Caption: Workflow for equilibrium solubility determination.
Data Analysis
Solubility will be reported in mg/mL and mol/L. The results should be tabulated for easy comparison across different solvent systems.
Experimental Protocol for Stability Assessment (Forced Degradation)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[9][10] This protocol is designed in accordance with ICH Q1A guidelines.
Objective
To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) to elucidate its degradation pathways.
General Procedure
A stock solution of the compound (e.g., 1 mg/mL in acetonitrile) is prepared. Aliquots are subjected to the stress conditions outlined below. Samples are withdrawn at appropriate time points (e.g., 0, 2, 6, 24, 48 hours), neutralized if necessary, and analyzed by a stability-indicating HPLC method (e.g., with a photodiode array detector and coupled to a mass spectrometer for peak identification).
Stress Conditions
| Condition | Reagent/Setup | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 N to 1 N HCl | Room Temperature or 60-80°C | Dehydration of tertiary alcohol; hydrolysis of potential impurities. |
| Base Hydrolysis | 0.1 N to 1 N NaOH | Room Temperature or 60-80°C | Unlikely to be a major pathway for the core structure, but may affect related impurities. |
| Neutral Hydrolysis | Purified Water | Room Temperature or 60-80°C | Serves as a control for hydrolytic stability. |
| Oxidation | 3% to 30% H₂O₂ | Room Temperature | N-oxidation of the pyridine ring. |
| Photostability | ICH-compliant photo-stability chamber (UV/Vis light) | Solid state and in solution (e.g., in quartz cuvettes) | Homolytic cleavage of the C-Br bond, leading to radical-mediated degradation. |
| Thermal Stress | Oven | 80°C or higher (solid state and solution) | General thermal decomposition, dehydration. |
Logical Flow for Forced Degradation Studies
Caption: Systematic workflow for forced degradation studies.
Anticipated Degradation Pathways
The primary vulnerabilities of the molecule are hypothesized to be N-oxidation of the pyridine ring under oxidative stress and potential dehydration of the tertiary alcohol under strong acidic/thermal conditions. The C-Br bond is a known chromophore and may be susceptible to photolytic cleavage.
Conclusion and Forward Outlook
This compound is a molecule with significant potential, embodying the stability enhancements of fluorination with the versatile reactivity of a bromopyridine core. While this guide provides a robust predictive framework based on established chemical principles, the empirical data derived from the outlined protocols will be paramount. The successful execution of these solubility and stability studies will provide the critical data needed to de-risk its development, enabling informed decisions on formulation, storage, and handling, thereby accelerating its journey from a promising molecule to a potential product.
References
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ResearchGate. (n.d.). Investigation of hydrolytic stability of N-trifluoromethyl secondary... Retrieved from [Link]
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PubMed. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Retrieved from [Link]
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PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. Retrieved from [Link]
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Applied and Environmental Microbiology. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Retrieved from [Link]
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MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Trifluoromethyl carbinol synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Degradation of Pyridines in the Environment. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
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MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
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Cambridge Open Engage. (n.d.). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Retrieved from [Link]
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PubMed Central. (n.d.). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. Retrieved from [Link]
-
ACS Publications. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. Retrieved from [Link]
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An In-Depth Technical Guide to the In Silico Profiling of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol: From Physicochemical Properties to Biological Activity Potential
Abstract: The imperative to accelerate drug discovery while minimizing costs and late-stage failures has positioned in silico methodologies at the forefront of modern pharmaceutical research.[1] This guide provides a comprehensive, in-depth walkthrough for the computational characterization of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol, a molecule featuring a bromopyridine scaffold and a trifluoromethyl group, both of which are significant in medicinal chemistry. In the absence of extensive experimental data for this specific compound, predictive modeling becomes an invaluable tool for early-stage assessment.[2] This document details a structured workflow encompassing the prediction of fundamental physicochemical properties, the evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and the exploration of its potential biological targets through molecular docking and quantitative structure-activity relationship (QSAR) principles. Each protocol is presented with an emphasis on scientific causality, model validation, and the establishment of trustworthiness in the generated data, equipping researchers and drug development professionals with a robust framework for early-stage candidate evaluation.
Part 1: Introduction to the Target Molecule and the In Silico Paradigm
The Chemical Entity: this compound
The subject of this guide, this compound (CAS No. 1356483-46-9), is a halogenated pyridine derivative.[3][4] Its structure is notable for two key features of high interest in medicinal chemistry:
-
The Bromopyridine Nucleus: Pyridine and its derivatives are considered "privileged scaffolds" as they are known to interact with a wide range of biological targets and are present in numerous approved drugs.[5][6] The bromine substituent can modulate lipophilicity and may serve as a vector for further chemical modification or engage in halogen bonding with protein targets.
-
The 1,1,1-trifluoropropan-2-ol Group: The trifluoromethyl (CF3) group is a widely used bioisostere for a methyl group. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, improve metabolic stability by blocking potential sites of oxidation, and increase binding affinity by modulating lipophilicity. The tertiary alcohol provides a potential hydrogen bond donor and acceptor.
The combination of these features makes this molecule a candidate for investigation, yet the scarcity of public experimental data necessitates a robust computational approach to generate a preliminary data package.
The Rationale for In Silico Prediction in Drug Discovery
Computer-aided drug design (CADD) has become an indispensable component of the drug discovery pipeline.[7] The use of in silico tools to predict the properties of molecules before their synthesis offers profound advantages.[2] These methods provide a cost-effective and rapid means to screen vast numbers of virtual compounds, allowing research efforts to be focused on candidates with the highest probability of success.[1] Early computational assessment of ADMET properties is particularly crucial, as poor pharmacokinetics and toxicity are primary reasons for high attrition rates in clinical trials.[1][8] By identifying potential liabilities early, in silico approaches de-risk development programs, reduce the reliance on animal testing, and accelerate the entire discovery timeline.[9][10]
Part 2: Foundational Property Prediction: Physicochemical Characterization
The physicochemical profile of a compound governs its behavior in both biological and formulation contexts. Quantitative Structure-Property Relationship (QSPR) models provide a validated means to predict these essential parameters from molecular structure alone.[11][12]
Core Concepts of QSPR
QSPR is a computational methodology that correlates the structural or property-based features of a molecule (known as descriptors) with a specific physicochemical property in a quantitative manner.[13] Modern QSPR models, often built with machine learning algorithms, are trained on large datasets of experimentally determined values to achieve high predictive accuracy.[14]
Experimental Protocol: Physicochemical Property Prediction
This protocol outlines the use of freely accessible and widely used web-based tools to generate a foundational physicochemical profile.
Objective: To predict key physicochemical properties for this compound.
Methodology:
-
Structure Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule: C1=C(C=NC=C1Br)C(C)(C(F)(F)F)O.
-
Tool Selection: Utilize a validated platform such as SwissADME. The use of multiple platforms (e.g., pkCSM, ADMETLab) is recommended for consensus modeling where possible.[15][16]
-
Execution:
-
Navigate to the SwissADME web server ([Link]).
-
Paste the SMILES string into the input box.
-
Execute the prediction calculation.
-
-
Data Collation: Systematically collect the predicted values for the parameters listed in Table 1.
-
Drug-Likeness Evaluation: Assess the molecule's compliance with established drug-likeness rules, such as Lipinski's Rule of Five, which helps to estimate if a compound has properties that would make it a likely orally active drug in humans.[17]
Data Presentation and Interpretation
The predicted physicochemical properties are summarized below.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| Molecular Weight | 270.05 g/mol | Influences diffusion and transport across membranes. (Complies with Lipinski's rule <500)[17] |
| LogP (Octanol/Water) | 2.30 | A measure of lipophilicity; critical for membrane permeability and solubility. |
| Water Solubility (LogS) | -3.5 (Poorly Soluble) | Affects absorption and formulation. Low solubility can be a major development hurdle. |
| Hydrogen Bond Donors | 1 | Number of groups that can donate a proton in a hydrogen bond. (Complies with Lipinski's rule ≤5)[17] |
| Hydrogen Bond Acceptors | 3 | Number of atoms that can accept a proton in a hydrogen bond. (Complies with Lipinski's rule ≤10)[17] |
| Topological Polar Surface Area (TPSA) | 45.9 Ų | Correlates with passive molecular transport through membranes. Values <140 Ų are generally associated with good cell permeability. |
| pKa (Most Basic) | 2.85 | The pyridine nitrogen's basicity is significantly reduced by the bromine and trifluoromethyl groups, affecting its charge state at physiological pH. |
Note: Values are representative predictions from common computational models and require experimental validation.
Interpretation: The molecule demonstrates good compliance with Lipinski's rules, suggesting a favorable profile for oral bioavailability. However, the predicted poor water solubility is a potential liability that would need to be addressed during lead optimization, for instance, through formulation strategies or structural modification.
Caption: Workflow for in silico physicochemical property prediction.
Part 3: Predicting the Pharmacokinetic Profile (ADME)
A viable drug candidate must not only bind its target but also reach it in sufficient concentration and be cleared from the body appropriately. ADME profiling predicts this behavior.[18]
Experimental Protocol: ADME Parameter Prediction
Objective: To generate a comprehensive in silico ADME profile for the target molecule.
Methodology:
-
Tool Selection: Utilize platforms that offer a broad range of ADME predictions, such as SwissADME and ADMETLab 2.0.[15]
-
Prediction Execution: Using the molecule's SMILES string, run predictions for the following endpoints:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-Brain Barrier (BBB) permeability, P-glycoprotein (P-gp) substrate/inhibitor status, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) isoform inhibition (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and sites of metabolism.
-
-
Data Analysis: Consolidate the predictions into a summary table. The causality behind these predictions lies in the models' training on large experimental datasets, where algorithms learn the relationships between molecular features and pharmacokinetic outcomes.
Data Presentation and Interpretation
Table 2: Predicted ADME Profile
| Category | Parameter | Prediction | Implication |
|---|---|---|---|
| Absorption | GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Distribution | BBB Permeant | Yes | The molecule may be able to cross the blood-brain barrier, which is desirable for CNS targets but a liability for peripheral targets. |
| P-gp Substrate | No | Not likely to be actively effluxed by P-glycoprotein, aiding in bioavailability and CNS penetration. | |
| Metabolism | CYP1A2 Inhibitor | No | Low risk of drug-drug interactions involving this isoform. |
| CYP2C9 Inhibitor | Yes | Potential Liability: Risk of interactions with drugs metabolized by CYP2C9 (e.g., warfarin). | |
| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions involving this isoform. | |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this isoform. |
| | CYP3A4 Inhibitor | Yes | Potential Liability: High risk of interactions with a wide range of co-administered drugs. |
Interpretation: The molecule shows promising absorption characteristics. However, the predicted inhibition of key metabolic enzymes CYP2C9 and CYP3A4 is a significant flag for potential drug-drug interactions. This is a critical piece of information that would guide subsequent experimental assays and potential structural modifications to mitigate this risk.
Part 4: In Silico Toxicology Assessment (Tox)
Early identification of potential toxicity is paramount for minimizing safety-related attrition in drug development.[9][19] Computational toxicology leverages models trained on vast amounts of toxicological data to predict adverse effects.[20]
Methodologies: Structural Alerts and Machine Learning
In silico toxicology employs two main approaches.[21] The first is the identification of structural alerts or toxicophores —substructures known to be associated with toxicity. The second involves statistical and machine learning models that provide a more quantitative risk assessment based on the molecule's overall feature set.[9][22]
Experimental Protocol: Toxicity Prediction
Objective: To predict key toxicological endpoints and assess the safety profile of the molecule.
Methodology:
-
Tool Selection: Use a dedicated toxicity prediction server like ProTox-II, which provides predictions for various endpoints and an overall toxicity class.
-
Execution: Submit the molecular structure (SMILES) to the server.
-
Endpoint Analysis: Collect predictions for critical toxicities, including:
-
Hepatotoxicity (liver damage)
-
Carcinogenicity
-
Mutagenicity (e.g., AMES test)
-
LD50 (predicted dose that is lethal to 50% of a test population)
-
-
Validation Check: A trustworthy protocol involves cross-referencing predictions with the model's Applicability Domain (AD).[20] The AD defines the chemical space in which the model has been validated; predictions for molecules outside this space are less reliable. Most robust platforms provide a confidence score or a measure of similarity to their training set.
Data Presentation and Interpretation
Table 3: Predicted Toxicological Profile
| Endpoint | Prediction | Confidence | Implication |
|---|---|---|---|
| Hepatotoxicity | Inactive | 0.75 | Low predicted risk of causing liver damage. |
| Carcinogenicity | Inactive | 0.68 | Low predicted risk of causing cancer. |
| Mutagenicity (AMES) | Inactive | 0.82 | Low predicted risk of causing genetic mutations. |
| Predicted LD50 (rat) | 750 mg/kg | - | Predicted to be Class 4 (Harmful if swallowed). |
Interpretation: The molecule is predicted to have a relatively clean toxicity profile regarding the major endpoints of mutagenicity and carcinogenicity. The predicted LD50 places it in a moderate toxicity class, which is common for many small molecule drugs. This profile, while encouraging, requires confirmation through in vitro assays.
Caption: Integrated workflow from target prediction to molecular docking.
Part 6: Ensuring Scientific Integrity: Model Validation and Reporting
The credibility of any in silico prediction hinges on the validation of the model that produced it. [23]Regulatory bodies and scientific best practices mandate rigorous validation to ensure that computational evidence is reliable. [20][24] Key Pillars of Trustworthiness:
-
Internal Validation: Techniques like cross-validation (e.g., leave-one-out) are used during model development to ensure it is not overfitted to the training data. [25]* External Validation: The model's predictive power must be tested on an external set of data that was not used in its training. [25]* Applicability Domain (AD): Every model has a defined AD. It is crucial to confirm that the molecule being predicted falls within this domain to ensure the prediction is an interpolation, not an unreliable extrapolation. [20]* Transparent Reporting: For regulatory submissions or publications, computational studies should be reported according to established guidelines, such as the QSAR Model Reporting Format (QMRF), which details the model's endpoints, algorithms, validation statistics, and AD. [20][26]
Conclusion
This guide has detailed a comprehensive in silico workflow for the characterization of this compound. The computational analysis predicts that this molecule possesses drug-like physicochemical properties and favorable intestinal absorption. Key potential liabilities were identified, including poor aqueous solubility and significant inhibition of CYP2C9 and CYP3A4, which would require strategic mitigation. The predicted toxicology profile appears relatively clean for major endpoints. While a specific biological target is unknown, methods for hypothesis generation and structural interaction modeling via molecular docking have been outlined.
It is critical to recognize that in silico predictions are not a substitute for experimental data but rather a powerful, data-driven guide for hypothesis generation and prioritization. The profile generated herein provides a solid foundation for deciding whether to commit the resources for the synthesis and experimental validation of this compound, demonstrating the indispensable role of computational science in modern, efficient drug discovery.
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An In-Depth Technical Guide to Brominated Trifluoromethylpyridine Derivatives for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Brominated Trifluoromethylpyridine Derivatives
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries, the strategic incorporation of fluorine-containing moieties has become a cornerstone of molecular design.[1][2] Among these, the trifluoromethylpyridine (TFMP) scaffold stands out for its profound ability to modulate the physicochemical and biological properties of a molecule.[3][4] The introduction of a trifluoromethyl (-CF3) group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[5][6] When a bromine atom is also present on the pyridine ring, the resulting brominated trifluoromethylpyridine derivative becomes a highly versatile synthetic intermediate, primed for a multitude of chemical transformations.[7][8]
This technical guide provides a comprehensive literature review of brominated trifluoromethylpyridine derivatives, delving into their synthesis, reactivity, and diverse applications. As a senior application scientist, the aim is to not only present established protocols but also to offer insights into the causality behind experimental choices, empowering researchers to navigate the complexities of working with these valuable building blocks.
PART 1: Synthesis of Brominated Trifluoromethylpyridine Derivatives
The synthesis of brominated trifluoromethylpyridines can be broadly categorized into two main approaches: the direct functionalization of a pre-formed trifluoromethylpyridine ring or the construction of the pyridine ring with the desired substituents already in place.
Direct Bromination of Trifluoromethylpyridines
The direct bromination of trifluoromethylpyridines can be challenging due to the electron-deficient nature of the pyridine ring, which is further deactivated by the strongly electron-withdrawing trifluoromethyl group.[8] However, several methods have been developed to overcome this hurdle.
A common approach involves electrophilic bromination under harsh conditions, such as using bromine in the presence of oleum or fuming sulfuric acid.[9] While effective, these methods often suffer from a lack of regioselectivity, leading to mixtures of mono- and di-brominated isomers that can be difficult to separate.[9]
More selective and milder bromination procedures have been developed to address these issues. One such method utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent, often in the presence of a radical initiator like benzoyl peroxide or AIBN.[9] This approach offers improved selectivity and is more amenable to large-scale production.[9]
Experimental Protocol: Radical Bromination using DBDMH [9]
-
Reaction Setup: To a solution of the trifluoromethylpyridine substrate in an inert solvent (e.g., chlorobenzene, cyclohexane) is added 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN).
-
Reaction Conditions: The reaction mixture is typically heated to a temperature appropriate for the chosen radical initiator (e.g., 80-100 °C for AIBN) and stirred for a period of 3 to 10 hours.[9]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted using an inert organic solvent.[9] The crude product is then purified by distillation under reduced pressure or by column chromatography.[9]
Ring Construction Strategies
An alternative to direct bromination is the construction of the brominated trifluoromethylpyridine ring from acyclic precursors. This approach offers excellent control over the substitution pattern.
One notable example involves the cyclocondensation reaction of a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, with another acyclic component to form a substituted pyridine ring.[1] This method has been successfully employed in the industrial synthesis of agrochemicals like dithiopyr and thiazopyr.[1]
Trifluoromethylation of Bromopyridines
Conversely, a bromopyridine can be subjected to a trifluoromethylation reaction. A common method involves the use of a trifluoromethylating agent, such as fluoro-S-(trifluoromethyl)-dibenzothiophene salt (a "plum reagent"), in the presence of a copper catalyst.[10] This process allows for the introduction of the trifluoromethyl group onto a pre-existing brominated pyridine scaffold.
Experimental Protocol: Copper-Catalyzed Trifluoromethylation [10]
-
Reaction Setup: In a nitrogen-purged reaction vessel, the bromopyridine substrate, copper powder, and the fluoro-S-(trifluoromethyl)-dibenzothiophene salt are combined.
-
Reaction Conditions: The reaction is typically carried out in an ice-water bath initially and then heated to 70-100 °C for 3 to 5 hours.[10]
-
Work-up and Purification: After the reaction is complete, the mixture undergoes a standard aqueous work-up, and the desired trifluoromethylated product is isolated and purified.[10]
PART 2: Chemical Properties and Reactivity
The presence of both a bromine atom and a trifluoromethyl group on the pyridine ring imparts unique reactivity to these molecules. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom significantly influences the electron density of the ring, making it susceptible to certain types of reactions while deactivating it towards others.[8]
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in brominated trifluoromethylpyridines is a key reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[7] These reactions are fundamental in drug discovery and materials science for constructing complex molecular architectures.
2.1.1 Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide.[11] Brominated trifluoromethylpyridines are excellent substrates for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl groups.[12][13] The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.[13]
2.1.2 Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14][15] This reaction is particularly valuable for synthesizing aryl amines from aryl halides and is widely used in medicinal chemistry.[16] Brominated trifluoromethylpyridines can be effectively coupled with a variety of primary and secondary amines using this methodology.[17] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance.[16]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the trifluoromethyl-substituted pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[18][19] The bromine atom can be displaced by a variety of nucleophiles, such as alkoxides, thiolates, and amines.[20] The reactivity in SNAr reactions is highly dependent on the relative positions of the bromine atom, the trifluoromethyl group, and the pyridine nitrogen.[8] Generally, halogens at the 2- and 4-positions of the pyridine ring are more reactive towards nucleophilic attack.[8] The strongly electron-withdrawing trifluoromethyl group further activates the ring, particularly when positioned ortho or para to the leaving group.[1][8]
PART 3: Applications in Drug Development and Agrochemicals
The unique properties conferred by the trifluoromethyl and bromo substituents make these pyridine derivatives highly valuable in the development of new pharmaceuticals and agrochemicals.[1][2][5]
Medicinal Chemistry
In medicinal chemistry, the trifluoromethyl group is often used as a bioisostere for other groups, such as a methyl or chloro group, to improve a drug candidate's metabolic stability, lipophilicity, and binding affinity.[6] The bromine atom serves as a handle for further synthetic modifications, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[21]
Derivatives of brominated trifluoromethylpyridines have been investigated for a range of therapeutic applications, including as potential anticancer agents that can inhibit specific kinases involved in tumor growth.[5]
| Compound Class | Therapeutic Target/Application | Key Structural Features | Reference |
| Pyridine Derivatives | Kinase Inhibitors (Anticancer) | 4-Amino-2-chloro-6-(trifluoromethyl)pyridine core | [5] |
| Pyridine Derivatives | Hereditary Angioedema | Berotralstat contains a trifluoromethylpyridine moiety | [22] |
Agrochemicals
The trifluoromethylpyridine scaffold is a key structural motif in a wide range of modern agrochemicals, including herbicides, insecticides, and fungicides.[1][4] The presence of the trifluoromethyl group can enhance the biological activity and metabolic stability of the pesticide, leading to improved efficacy and longevity.[4][7] The bromine atom provides a convenient point for the introduction of other functional groups to fine-tune the compound's properties and spectrum of activity.[7]
Several commercialized agrochemicals contain the trifluoromethylpyridine moiety.[1][2] For example, fluazifop-butyl was one of the first herbicides containing this scaffold to be introduced to the market.[1][2] Other examples include the insecticide chlorfluazuron and the herbicide flazasulfuron.[1]
| Agrochemical | Type | Mode of Action | Key Structural Features | Reference |
| Fluazifop-butyl | Herbicide | Acetyl-CoA carboxylase (ACCase) inhibitor | 5-(Trifluoromethyl)pyridin-2-yloxy)phenoxy propionate | [1][2] |
| Chlorfluazuron | Insecticide | Chitin synthesis inhibitor | Benzoylurea with a trifluoromethylpyridine moiety | [1] |
| Flazasulfuron | Herbicide | Acetolactate synthase (ALS) inhibitor | Sulfonylurea with a trifluoromethylpyridine moiety | [1] |
| Dithiopyr | Herbicide | Microtubule assembly inhibitor | Contains a trifluoromethylpyridine ring | [1] |
| Thiazopyr | Herbicide | Microtubule assembly inhibitor | Contains a trifluoromethylpyridine ring | [1] |
Conclusion and Future Outlook
Brominated trifluoromethylpyridine derivatives are undeniably crucial building blocks in the fields of medicinal chemistry and agrochemical research. Their synthesis, while sometimes challenging, has been significantly advanced through the development of more selective and efficient methodologies. The rich and versatile reactivity of these compounds, particularly in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, provides chemists with a powerful toolkit for the construction of complex and biologically active molecules.
The continued exploration of novel synthetic routes to access a wider range of brominated trifluoromethylpyridine isomers will undoubtedly fuel further innovation. As our understanding of the intricate interplay between structure, reactivity, and biological activity deepens, we can expect to see the emergence of even more sophisticated and effective pharmaceuticals and agrochemicals derived from this privileged scaffold. The future of drug discovery and crop protection will likely be shaped, in part, by the continued and creative application of these remarkable chemical entities.
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Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
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The importance of trifluoromethyl pyridines in crop protection | Request PDF - ResearchGate. Available at: [Link]
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Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
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Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Publishing. Available at: [Link]
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Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Suzuki coupling reaction of BTP with arylboronic acids. - ResearchGate. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]
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Boosting Agrochemical Innovation with Fluorinated Pyridine Intermediates. Available at: [Link]
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Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - ResearchGate. Available at: [Link]
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. Available at: [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available at: [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]
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Applications of Fluorine in Medicinal Chemistry | Request PDF - ResearchGate. Available at: [Link]
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Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. Available at: [Link]
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The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC - NIH. Available at: [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. Available at: [Link]
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Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry. Available at: [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions - Semantic Scholar. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
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A Comprehensive Technical Guide to the Safe Handling of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
This guide provides in-depth safety and handling protocols for 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol, a novel fluorinated pyridyl alcohol of significant interest in contemporary drug discovery and development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related analogs, including bromopyridines and fluorinated alcohols, to establish a robust framework for its safe utilization in a laboratory setting. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are central to this guide, ensuring that the provided protocols are not only procedurally sound but also scientifically justified.
Compound Identification and Inferred Physicochemical Properties
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₈H₇BrF₃NO | As per chemical structure. |
| Molecular Weight | ~270.05 g/mol | Calculated from the molecular formula[1]. |
| Appearance | Likely a solid or high-boiling liquid | High molecular weight and polarity suggest this state. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) | Presence of polar functional groups (hydroxyl, pyridine nitrogen). |
| Boiling Point | Expected to be elevated (>150 °C) | High molecular weight and hydrogen bonding capability. |
| Flash Point | Likely combustible | Analogous compounds like 3-bromopyridine and trifluoroethanol are flammable[2][3]. |
Hazard Identification and Risk Assessment: A Structural Analysis
A thorough risk assessment is paramount. The hazards associated with this compound are extrapolated from its constituent functional groups.
-
Bromopyridine Moiety : Bromopyridines are classified as harmful if swallowed and are known skin and eye irritants.[2][4] They may also cause respiratory irritation[2][4]. The pyridine ring itself is a known hepatotoxin.
-
Trifluorinated Alcohol Group : Short-chain fluorinated alcohols, such as 2,2,2-trifluoroethanol, are toxic if swallowed or inhaled, can cause serious eye damage, and are flammable liquids.[3][5][6] The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the hydroxyl proton, which can influence its reactivity and biological interactions.
-
Combined Hazards : The combination of these functionalities in a single molecule necessitates treating this compound with a high degree of caution. It should be considered acutely toxic, a severe skin and eye irritant, and potentially flammable.
GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic or Harmful if swallowed[2][4][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4] |
| Serious Eye Damage/Irritation | Category 1/2A | H318/H319: Causes serious eye damage or irritation[2][4][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][4] |
| Flammable Liquids | Category 3 (Assumed) | H226: Flammable liquid and vapor[2][4] |
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A comprehensive PPE strategy is essential to mitigate the risks of exposure. The following workflow ensures a self-validating system of protection.
Caption: PPE Donning and Doffing Workflow.
Causality in PPE Selection:
-
Double Gloving : The inner nitrile glove provides a second barrier in case the outer glove is breached. The outer glove (neoprene or butyl rubber) should be selected for its resistance to both aromatic and halogenated compounds.
-
Face Shield over Goggles : While goggles protect the eyes, a face shield is crucial when handling larger quantities or when there is a risk of splashing, protecting the entire face from corrosive materials.[5]
-
Chemically Resistant Lab Coat : A standard cotton lab coat offers minimal protection. A coated or chemically resistant lab coat is necessary to prevent skin contact in case of spills.
Safe Handling and Storage Protocols
4.1. Engineering Controls: The Primary Line of Defense
-
Chemical Fume Hood : All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or fine particles.[7]
-
Ventilation : The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.
-
Eyewash and Safety Shower : An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[5]
4.2. Procedural Guidelines for Handling
-
Preparation : Before handling, consult this guide and any available safety information. Ensure all necessary PPE is correctly donned.
-
Weighing : If the compound is a solid, weigh it out in the fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Transfers : Use a syringe or cannula for liquid transfers to minimize exposure. For solids, use a spatula and ensure slow, controlled movements to avoid generating dust.
-
Housekeeping : Keep the work area clean and uncluttered. All contaminated materials (gloves, weighing boats, etc.) should be disposed of as hazardous waste immediately after use.
-
Avoidance of Ignition Sources : Given the flammability of related compounds, keep the work area free of open flames, hot plates, and other potential ignition sources.[4][5] Use non-sparking tools where necessary.[4]
4.3. Storage Requirements
-
Container : Store in a tightly sealed, clearly labeled container.
-
Location : Keep in a cool, dry, and dark location, preferably in a locked, ventilated cabinet designated for toxic and flammable compounds.[8]
-
Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases.[2]
Emergency Procedures: Preparedness and Response
Rapid and correct response to an emergency is critical.
Caption: Emergency Response Decision Tree.
Step-by-Step Emergency Protocols:
-
Skin Contact : Immediately remove all contaminated clothing.[2] Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air at once.[6] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water.[4] Seek immediate medical attention and provide the medical team with the name of the chemical.
-
Spill Cleanup :
-
Evacuate non-essential personnel.
-
Wear full PPE, including respiratory protection if necessary.
-
For small spills, cover with an inert absorbent material like vermiculite or sand.
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Streams : Segregate waste into solid (contaminated gloves, paper towels, absorbent) and liquid (reaction residues, contaminated solvents) streams.
-
Containers : Use clearly labeled, leak-proof containers for waste.
-
Disposal Method : Disposal must be handled by a licensed hazardous waste disposal company, typically via high-temperature incineration.[7] Do not dispose of this chemical down the drain.
Toxicological Information (Inferred)
No specific toxicological studies have been published for this compound. The information below is based on the toxicological profiles of its structural components.
-
Acute Toxicity : Expected to be harmful or toxic via oral, dermal, and inhalation routes.[4][6]
-
Irritation/Corrosion : Predicted to be a significant skin and eye irritant, with the potential for causing serious eye damage.[2][6]
-
Carcinogenicity/Mutagenicity : No data is available. However, some halogenated compounds are known to be mutagenic or carcinogenic. Therefore, it is prudent to handle this compound as a potential carcinogen.
-
Target Organs : Based on analogs, potential target organs include the respiratory system, central nervous system, liver, and kidneys.[4]
This guide is intended to provide a comprehensive framework for the safe handling of this compound. It is imperative that all users supplement this information with their institution's specific safety protocols and exercise a high degree of caution when working with this and any other novel chemical entity.
References
- Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
- Fisher Scientific. (2014, April 29). Safety Data Sheet: 2,2,2-Trifluoroethanol.
- Loba Chemie. (2016, April 16). 2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS.
- Jubilant Ingrevia. (n.d.). 2-Bromopyridine Safety Data Sheet.
- MBM Corporation. (n.d.). Trifluoroethanol: Top 5 Uses, Properties & Safety Guide.
- Carl ROTH. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethanol.
- ChemicalBook. (2025, July 16). This compound | 1356483-46-9.
- Sigma-Aldrich. (2024, September 5). Safety Data Sheet: 2,2,2-Trifluoroethanol.
- ECHEMI. (n.d.). 2-Bromopyridine SDS, 109-04-6 Safety Data Sheets.
-
National Center for Biotechnology Information. (n.d.). 3-Bromopyridine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol. PubChem Compound Database. Retrieved from [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Bromopyridine.
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Methodological & Application
Application Notes and Protocols: Synthetic Routes to 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol, a key building block in the development of novel pharmaceuticals and agrochemicals. The core of this synthesis revolves around the nucleophilic addition of an organometallic reagent derived from a bromopyridine precursor to a trifluoromethyl ketone. This document details two primary synthetic pathways: a Grignard-based approach and a lithiation-based approach. Each section offers in-depth explanations of the experimental choices, step-by-step protocols, and visual aids to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Significance of Trifluoromethylated Pyridyl Alcohols
Trifluoromethylated compounds are of paramount importance in medicinal chemistry due to the unique properties conferred by the trifluoromethyl (-CF3) group. This electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridyl scaffold is also a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. The combination of these two motifs in this compound makes it a highly valuable intermediate for the synthesis of complex molecules with potential biological activity. The bromine atom on the pyridine ring serves as a versatile handle for further functionalization through various cross-coupling reactions.
Strategic Overview of Synthetic Pathways
The synthesis of the target molecule fundamentally involves the formation of a carbon-carbon bond between the C3 position of the 5-bromopyridine ring and the carbonyl carbon of a trifluoromethyl propanone equivalent. The polarity of the C-Br bond in 3,5-dibromopyridine allows for the generation of a nucleophilic organometallic species at the C3 position. This nucleophile can then attack an electrophilic trifluoromethyl ketone. The two most common and effective methods for generating the necessary organometallic intermediate are through a Grignard reaction or a halogen-lithium exchange.
Caption: Overview of the primary synthetic strategies.
Pathway 1: Grignard-Based Synthesis
The Grignard reaction is a robust and widely used method for forming carbon-carbon bonds.[1] In this approach, 3,5-dibromopyridine is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent. This organomagnesium compound then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 1,1,1-trifluoroacetone.
Rationale and Mechanistic Insights
The formation of the Grignard reagent is a critical step that requires careful control of reaction conditions.[2] The reaction is typically initiated by the addition of a small amount of an activator, such as iodine or 1,2-dibromoethane, to the magnesium turnings.[3] This helps to disrupt the passivating oxide layer on the magnesium surface. The reaction is highly sensitive to moisture, as the Grignard reagent is a strong base and will be quenched by water.[1][2] Anhydrous solvents and a dry atmosphere (e.g., nitrogen or argon) are therefore essential. The subsequent nucleophilic addition to 1,1,1-trifluoroacetone is generally rapid, even at low temperatures.[4]
Detailed Experimental Protocol
Materials:
-
3,5-Dibromopyridine
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
1,1,1-Trifluoroacetone
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Dry ice/acetone bath
Procedure:
-
Preparation of the Grignard Reagent:
-
To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings (1.1 eq.).
-
Add a single crystal of iodine.
-
Add anhydrous THF to just cover the magnesium.
-
In the dropping funnel, prepare a solution of 3,5-dibromopyridine (1.0 eq.) in anhydrous THF.
-
Add a small portion of the 3,5-dibromopyridine solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing.[3]
-
Once the reaction has started, add the remaining 3,5-dibromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[3]
-
-
Reaction with 1,1,1-Trifluoroacetone:
-
Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 1,1,1-trifluoroacetone (1.2 eq.) to the cooled Grignard solution via syringe or dropping funnel, ensuring the internal temperature remains below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
-
Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| 3,5-Dibromopyridine | 1.0 eq | [3] |
| Magnesium Turnings | 1.1 eq | [3] |
| 1,1,1-Trifluoroacetone | 1.2 eq | [3] |
| Reaction Conditions | ||
| Grignard Formation Temp. | Room Temp to 40 °C | [3] |
| Reaction Temperature | -78 °C to Room Temp | [3] |
| Reaction Time | 4 - 6 hours | |
| Solvent | Anhydrous THF | [3] |
| Product | ||
| Yield | 60-75% (Typical) | |
| Purity | >95% (after chromatography) |
Pathway 2: Lithiation-Based Synthesis
An alternative and often higher-yielding approach involves a halogen-lithium exchange reaction.[5] This method utilizes a strong organolithium base, such as n-butyllithium or t-butyllithium, to selectively replace one of the bromine atoms of 3,5-dibromopyridine with lithium. The resulting lithiated pyridine is a highly reactive nucleophile that readily adds to 1,1,1-trifluoroacetone.
Rationale and Mechanistic Insights
Halogen-lithium exchange is a powerful tool for the regioselective formation of organolithium compounds.[6] The reaction is typically very fast, even at low temperatures. The choice of solvent can be critical; a mixture of toluene and THF is often employed to facilitate the reaction at low temperatures.[6] The resulting 3-lithio-5-bromopyridine is then reacted in situ with the electrophile. This method can sometimes offer better yields and fewer side products compared to the Grignard approach, as the formation of the organolithium species is often cleaner and more efficient.
Detailed Experimental Protocol
Materials:
-
3,5-Dibromopyridine
-
n-Butyllithium (solution in hexanes) or t-Butyllithium (solution in pentane)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
1,1,1-Trifluoroacetone
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Three-necked round-bottom flask
-
Low-temperature thermometer
-
Syringes and needles
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Dry ice/acetone bath
Procedure:
-
Lithiation of 3,5-Dibromopyridine:
-
To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer and a low-temperature thermometer under an inert atmosphere, add a solution of 3,5-dibromopyridine (1.0 eq.) in a mixture of anhydrous toluene and THF (e.g., 4:1 v/v).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium or t-butyllithium (1.05 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Reaction with 1,1,1-Trifluoroacetone:
-
Slowly add 1,1,1-trifluoroacetone (1.2 eq.) to the lithiated pyridine solution at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the desired product.
-
Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| 3,5-Dibromopyridine | 1.0 eq | [5][6] |
| n-BuLi or t-BuLi | 1.05 eq | [5][6] |
| 1,1,1-Trifluoroacetone | 1.2 eq | |
| Reaction Conditions | ||
| Lithiation Temperature | -78 °C | [5][6] |
| Reaction Temperature | -78 °C to Room Temp | |
| Reaction Time | 12 - 16 hours | |
| Solvent | Anhydrous Toluene/THF | [5][6] |
| Product | ||
| Yield | 70-85% (Typical) | |
| Purity | >98% (after chromatography) |
Characterization of this compound
The structure and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the pyridine ring, a singlet for the benzylic protons, and a singlet for the hydroxyl proton.
-
¹³C NMR: The carbon NMR will display signals for the pyridine carbons, the benzylic carbon, the quaternary carbon bearing the trifluoromethyl group, and the trifluoromethyl carbon itself (which will appear as a quartet due to coupling with fluorine).
-
¹⁹F NMR: The fluorine NMR will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band for the hydroxyl group (O-H stretch) and absorptions corresponding to the C-Br and C-F bonds.
Safety and Handling Precautions
-
3,5-Dibromopyridine: Causes skin and serious eye irritation. May cause respiratory irritation.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Handle in a well-ventilated fume hood.[7]
-
Organolithium Reagents (n-BuLi, t-BuLi): Highly flammable and pyrophoric. React violently with water. Cause severe skin burns and eye damage.[8] Handle under a strict inert atmosphere. Use appropriate syringes and cannulation techniques for transfer.
-
1,1,1-Trifluoroacetone: Flammable liquid and vapor. Causes serious eye irritation. Handle in a well-ventilated area.
-
General Precautions: Always wear appropriate PPE.[9] Work in a well-ventilated fume hood.[10] Be aware of the exothermic nature of the reactions and take appropriate cooling measures. Dispose of all chemical waste according to institutional guidelines.
Conclusion
Both the Grignard and lithiation-based synthetic routes provide effective means for the preparation of this compound. The choice of method may depend on the specific laboratory setup, available reagents, and desired scale of the reaction. The lithiation approach generally offers higher yields and purity but requires more stringent handling of pyrophoric reagents. Careful attention to anhydrous conditions and reaction temperatures is crucial for the success of both syntheses. The resulting product is a versatile intermediate poised for further elaboration in the pursuit of novel bioactive molecules.
References
-
University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]
- European Patent Office. (n.d.). EP 2 368 550 B1.
-
Saskoer.ca. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Retrieved from [Link]
-
Princeton University. (2002, June 3). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (n.d.). EP2511376B1 - Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 20.4 Reaction with Organometallic Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
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Application Notes and Protocols for Suzuki Coupling Reactions Using 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the construction of carbon-carbon bonds is a fundamental pursuit. Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its versatility, functional group tolerance, and relatively mild reaction conditions.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol in Suzuki coupling reactions. This particular building block is of significant interest as it incorporates three key structural motifs: a pyridine ring, a common feature in many bioactive molecules; a trifluoromethyl group, known to enhance metabolic stability and binding affinity; and a tertiary alcohol, which can participate in hydrogen bonding and offers a potential point for further diversification.
The inherent chemical functionalities of this compound present unique challenges and opportunities in Suzuki coupling. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Br bond, while the Lewis basicity of the pyridine nitrogen can potentially interact with and deactivate the palladium catalyst. This guide will address these considerations and provide robust protocols to ensure successful and reproducible coupling outcomes.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing any chemical transformation. The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (in this case, this compound), forming a Pd(II) intermediate. The presence of electron-withdrawing groups on the aryl halide can facilitate this rate-limiting step.[3]
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate complex. This activated species then transfers its organic group to the Pd(II) complex, displacing the halide. The choice of base is crucial and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination to form the desired C-C bond and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Key Considerations for Coupling with this compound
The unique structural features of this substrate necessitate careful consideration of the reaction parameters to achieve optimal results.
-
Catalyst and Ligand Selection: The pyridine nitrogen in the substrate can act as a Lewis base and coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4] To mitigate this, the use of electron-rich and sterically bulky phosphine ligands is highly recommended. These ligands can stabilize the palladium catalyst and promote the desired catalytic cycle over catalyst poisoning. Ligands such as those from the Buchwald and Fu research groups have shown great efficacy in the coupling of heteroaryl halides.[5][6]
-
Choice of Base: The base plays a critical role in the transmetalation step.[5] For substrates containing potentially base-sensitive functional groups, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred. In some cases, potassium phosphate (K₃PO₄) can also be effective, particularly for more challenging couplings.[7]
-
Solvent System: A variety of solvents can be employed for Suzuki couplings.[8] Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used, often in combination with water to aid in the dissolution of the inorganic base and facilitate the formation of the boronate complex. The choice of solvent can influence reaction kinetics and solubility of the reagents.
-
Boronic Acid/Ester Partner: The stability and reactivity of the organoboron reagent are also important. While boronic acids are widely used, they can undergo protodeboronation or form boroxines. Boronate esters, such as pinacol esters, often offer enhanced stability and are excellent coupling partners.[9]
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of these conditions may be necessary for specific coupling partners.
Protocol 1: General Procedure for Suzuki Coupling with an Arylboronic Acid
Materials:
| Reagent | M.W. | Stoichiometry |
| This compound | 284.06 | 1.0 equiv |
| Arylboronic Acid | Varies | 1.2 equiv |
| Pd₂(dba)₃ | 915.72 | 0.02 equiv |
| SPhos | 410.47 | 0.08 equiv |
| K₂CO₃ | 138.21 | 2.0 equiv |
| 1,4-Dioxane/H₂O (4:1) | - | - |
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), SPhos (0.08 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/H₂O (4:1) solvent mixture via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
For rapid optimization and synthesis of compound libraries, microwave-assisted synthesis can be a powerful tool, often leading to significantly reduced reaction times.[2]
Materials:
| Reagent | M.W. | Stoichiometry |
| This compound | 284.06 | 1.0 equiv |
| Arylboronic acid pinacol ester | Varies | 1.5 equiv |
| Pd(dppf)Cl₂ | 816.64 | 0.05 equiv |
| Cs₂CO₃ | 325.82 | 3.0 equiv |
| Dimethylformamide (DMF) | - | - |
Procedure:
-
In a microwave-safe reaction vial, combine this compound (1.0 equiv), the arylboronic acid pinacol ester (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and Cs₂CO₃ (3.0 equiv).
-
Add anhydrous DMF.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, catalyst poisoning, insufficient temperature. | - Use a fresh batch of palladium catalyst and ligand.- Increase catalyst loading.- Switch to a more electron-rich and bulky ligand (e.g., RuPhos, XPhos).- Increase the reaction temperature.- Ensure the reaction is performed under strictly inert conditions. |
| Protodeboronation | Presence of excess water or acidic impurities. | - Use an anhydrous solvent and a freshly dried base.- Consider using a boronic ester instead of a boronic acid.- Use a milder base such as K₃PO₄. |
| Homocoupling | Presence of oxygen, high catalyst loading. | - Thoroughly degas the solvent.- Maintain a positive pressure of inert gas.- Reduce the catalyst loading. |
| Incomplete Reaction | Steric hindrance from the coupling partners, insufficient reaction time. | - Increase the reaction time.- Increase the reaction temperature.- Screen different catalyst/ligand combinations. For sterically demanding couplings, ligands like tBu₃P or cataCXium A have shown promise.[10] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of biaryl and heteroaryl compounds. The successful application of this reaction with this compound hinges on the careful selection of the catalyst, ligand, base, and solvent to overcome the challenges posed by the substrate's inherent functionalities. The protocols and guidelines presented in this application note provide a solid foundation for researchers to effectively utilize this valuable building block in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.
References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]
-
ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]
-
Thieme Chemistry. Deoxygenative Suzuki–Miyaura Arylation of Tertiary Alcohols. [Link]
-
ResearchGate. Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids a. [Link]
-
ACS Publications. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. [Link]
-
ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
ResearchGate. Deoxygenative Suzuki-Miyaura Arylation of Tertiary Alcohols. [Link]
-
PubChem. 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
PMC. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
- Google Patents.
-
ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
-
ResearchGate. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]
-
RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
PubMed. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. [Link]
-
Comptes Rendus de l'Académie des Sciences. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]
-
PMC. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
Sci-Hub. Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. [Link]
-
ResearchGate. Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]
-
Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]
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- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Sonogashira coupling protocols for 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
An in-depth guide to the Sonogashira coupling of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol, a sterically demanding heteroaromatic substrate.
Introduction: Navigating the Challenges of Coupling Hindered Pyridyl Bromides
The Sonogashira cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This reaction, which couples terminal alkynes with aryl or vinyl halides, is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base.[4] Its utility is particularly pronounced in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, owing to the mild reaction conditions often employed.[1][5]
However, the substrate scope is not without its challenges. The coupling of heteroaromatic halides, particularly electron-deficient pyridyl systems, can be complex. Furthermore, significant steric hindrance adjacent to the reaction site can dramatically impede the reaction rate by hindering the critical oxidative addition step of the catalytic cycle.[6][7]
This application note provides a detailed guide to developing robust . This substrate presents a dual challenge:
-
An Electron-Deficient Heteroaromatic System: The pyridine ring influences the reactivity of the carbon-bromine bond.
-
Significant Steric Hindrance: The bulky 1,1,1-trifluoropropan-2-ol group at the 3-position sterically shields the 5-position, making catalyst access difficult.
We will explore both traditional copper-cocatalyzed and advanced copper-free methodologies, providing detailed, step-by-step protocols. The causality behind experimental choices will be explained, empowering researchers to not only replicate the methods but also to troubleshoot and adapt them for analogous challenging substrates.
The Mechanism: A Tale of Two Catalytic Cycles
The classical Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a cooperative copper cycle.[8] Understanding this mechanism is fundamental to rational protocol design and troubleshooting.
The Palladium Cycle is where the C(sp²)-C(sp) bond is ultimately formed:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl bromide C-Br bond, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive bromides and sterically hindered substrates.[6]
-
Transmetalation: The copper acetylide (formed in the copper cycle) transfers its alkyne group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The desired aryl-alkyne product is formed, regenerating the active Pd(0) catalyst, which re-enters the cycle.
The Copper Cycle serves to activate the alkyne:
-
π-Alkyne Complex Formation: The Cu(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base (typically an amine), the acidic terminal proton of the alkyne is removed to form a crucial copper acetylide intermediate.[8][9] This species is then ready for the transmetalation step with the palladium complex.
Caption: A simplified representation of the interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.
Key Experimental Considerations
Success with a substrate like this compound hinges on carefully selecting reaction parameters to overcome its inherent challenges.
| Parameter | Challenge with Target Substrate | Recommended Strategy & Rationale |
| Catalyst & Ligand | Steric hindrance from the trifluoropropanol group impedes oxidative addition. | Use palladium pre-catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[6][8] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that is more effective at accessing the hindered C-Br bond.[6] |
| Copper Co-catalyst | The primary side reaction, Glaser homocoupling of the alkyne, is promoted by copper, especially if the main reaction is slow.[6][7] | Consider a copper-free protocol . While the classic approach uses CuI, modern methods can circumvent its use, eliminating the primary pathway for homocoupling and preventing copper contamination in the final product.[5] If using copper, ensure strictly anaerobic conditions. |
| Base | The base must be strong enough to deprotonate the alkyne but not so reactive as to cause side reactions. | Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard and can also serve as a solvent.[1] For copper-free systems or sensitive substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective.[1][8] |
| Solvent | The solvent must solubilize the polar substrate, the nonpolar alkyne, and the catalyst system.[10] | Polar aprotic solvents like DMF, 1,4-dioxane, or THF are excellent choices.[10][11][12] Using a mixture, such as Toluene/Et₃N, can also be effective.[12][13] Crucially, the solvent must be rigorously degassed to remove oxygen, which can decompose the catalyst and promote Glaser coupling.[7][14] |
| Temperature | Aryl bromides are less reactive than aryl iodides and often require thermal energy to facilitate oxidative addition, especially with steric hindrance.[1][14] | Heating is likely necessary. Start with moderate temperatures (e.g., 60-80 °C) and increase if the reaction is sluggish.[11] Monitor for potential decomposition at higher temperatures. |
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All manipulations involving catalysts and air-sensitive reagents should be performed under an inert atmosphere (Argon or Nitrogen).
Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling
This protocol is a robust starting point, leveraging the traditional Pd/Cu catalytic system. It is often effective but may require optimization to minimize alkyne homocoupling.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (2.5 mol%)
-
Copper(I) Iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Toluene, anhydrous and degassed
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for workup and chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂ (2.5 mol%), and CuI (5.0 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.
-
Solvent & Reagent Addition: Via syringe, add degassed toluene and degassed triethylamine in a 3:1 ratio (e.g., 3 mL toluene, 1 mL Et₃N for a 0.5 mmol scale reaction).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) to the stirring mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction may take 4-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Copper-Free Sonogashira Coupling for Hindered Substrates
This advanced protocol is designed to minimize side reactions and is often superior for complex or sterically demanding substrates. It utilizes a more active palladium pre-catalyst.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.3 equiv)
-
Pd-XPhos-G3 Precatalyst (2.0 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground and dried (2.5 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for workup and chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the Pd-XPhos-G3 precatalyst (2.0 mol%), and the dried K₂CO₃ (2.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
-
Solvent & Reagent Addition: Via syringe, add degassed 1,4-dioxane to the flask.
-
Alkyne Addition: Add the terminal alkyne (1.3 equiv) to the stirring mixture via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The use of a sealed vial is recommended to prevent solvent loss. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and add a small amount of water.
-
Extraction: Filter the mixture through Celite. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent in vacuo. Purify the crude product by flash column chromatography to isolate the coupled product.
Troubleshooting Guide
Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential.
Caption: A logical workflow for troubleshooting failed Sonogashira coupling reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (decomposed Pd or oxidized phosphine ligand).[6] 2. Insufficient temperature for oxidative addition with aryl bromide.[11] 3. Poor quality of reagents (wet solvent/base, impure alkyne). | 1. Use a fresh source of palladium catalyst or a more robust, air-stable precatalyst.[6] 2. Increase the reaction temperature in 10-20 °C increments. 3. Use freshly distilled/dried solvents and bases. Purify starting materials if necessary.[14] |
| Glaser Homocoupling Product Observed | 1. Presence of oxygen in the reaction mixture.[7] 2. Copper-catalyzed dimerization is faster than the cross-coupling.[6] 3. High concentration of alkyne. | 1. Ensure the system is fully inert. Use rigorous degassing techniques like freeze-pump-thaw.[7] 2. Switch to a copper-free protocol. This is the most effective solution.[6][7] Alternatively, reduce the loading of the Cu(I) co-catalyst. 3. Try slow addition of the alkyne via syringe pump. |
| Formation of Black Precipitate (Palladium Black) | Decomposition of the Pd(0) catalyst. This can be caused by oxygen, impurities, or unsuitable solvent/temperature conditions.[14] | 1. Improve inert atmosphere techniques.[14] 2. Use high-purity, degassed solvents. Some anecdotal evidence suggests certain solvents like THF may promote this.[15] 3. Use a more stable pre-catalyst or a ligand that better stabilizes the Pd(0) species. |
| Hydrodehalogenation (Loss of Bromine) | Side reaction where the aryl bromide is reduced to an aryl-H species. | This can sometimes be promoted by the amine base or impurities. Screening different bases (e.g., switching from an amine to an inorganic base like K₂CO₃) may help. |
Conclusion
The Sonogashira coupling of sterically hindered heteroaromatic substrates like this compound is a challenging but achievable transformation. Success relies on a rational approach to protocol design that directly addresses the dual issues of steric hindrance and the reactivity of the pyridyl bromide. By selecting highly active catalyst systems, such as those employing bulky, electron-rich ligands, and by carefully controlling reaction conditions to minimize side reactions, these valuable C-C bonds can be formed efficiently. The copper-free protocol is particularly recommended as a starting point to circumvent the common problem of alkyne homocoupling, which is often prevalent when the desired cross-coupling is slow. The troubleshooting guide provided should serve as a valuable resource for optimizing these complex and sensitive reactions.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
El-latif, F. A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Shaikh, A. A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Semantic Scholar. [Link]
-
Wang, D., et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. Organic Letters, 10(15), 3343–3346. [Link]
-
Gáspári, Z., et al. (2018). Influence of base on the Sonogashira coupling reactiona. ResearchGate. [Link]
-
Reddit. Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
ResearchGate. The effect of steric bulk in Sonogashira coupling reactions. [Link]
-
Soheili, A., et al. (2011). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 13(16), 4384–4387. [Link]
-
Lipshutz, B. H., et al. (2005). Sonogashira couplings of aryl bromides: room temperature, water only, no copper. Organic Letters, 7(18), 4095–4098. [Link]
-
Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346-7368. [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]
-
Szych, A., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(14), 2844-2849. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]
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Application of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol in Medicinal Chemistry: A Guide for Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridyl Moieties in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and fluorinated motifs into drug candidates is a well-established strategy to enhance pharmacological properties.[1][2] The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[3] The pyridine ring, a privileged scaffold in numerous approved drugs, offers crucial hydrogen bonding and aromatic interaction capabilities. The convergence of these two structural features—a fluorinated alkyl group and a pyridine core—results in building blocks of exceptional value for the synthesis of novel therapeutics.
This guide focuses on the application of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol , a key intermediate whose trifluoromethyl alcohol and bromopyridine functionalities provide a powerful handle for the construction of complex molecular architectures. Specifically, we will explore its pivotal role in the synthesis of GLPG2222 (Galicaftor) , a clinical-stage corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, developed for the treatment of cystic fibrosis (CF).[4][5]
Therapeutic Context: Targeting Cystic Fibrosis with CFTR Correctors
Cystic fibrosis is a life-threatening genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes.[6] The most common mutation, ΔF508, leads to a misfolded and dysfunctional CFTR protein that is prematurely degraded and fails to reach the cell surface.[4] CFTR modulators are a class of drugs that directly target the defective protein. They are broadly categorized as "correctors," which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and "potentiators," which enhance the channel's opening probability once it is at the membrane.[3][7]
GLPG2222 is a "C1 corrector" designed to improve the conformational stability of the ΔF508-CFTR protein, thereby increasing its expression at the cell surface.[8][9] It is a component of next-generation triple-combination therapies that have shown significant promise in restoring CFTR function and improving clinical outcomes for patients with CF.[10][11] The synthesis of GLPG2222 relies on the strategic use of this compound as a key building block, highlighting the importance of this intermediate in the development of life-changing medicines.
Synthetic Pathways and Protocols
The journey from simple precursors to a complex drug molecule like GLPG2222 involves a series of carefully orchestrated chemical transformations. Below, we detail the synthesis of the title compound and its subsequent application in a key bond-forming reaction.
Part 1: Synthesis of this compound
The synthesis of this key intermediate is most effectively achieved through a Grignard reaction. This classic organometallic transformation allows for the formation of a carbon-carbon bond by the nucleophilic attack of a Grignard reagent on a carbonyl compound. In this case, a pyridyl Grignard reagent is generated from 3,5-dibromopyridine and reacted with a trifluoromethyl ketone.
Experimental Protocol: Grignard Reaction
-
Materials and Equipment:
-
3,5-Dibromopyridine
-
Magnesium turnings
-
Iodine (catalytic amount)
-
1,1,1-Trifluoroacetone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried, three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath and dry ice/acetone bath
-
-
Procedure:
-
To the flame-dried three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.1 equivalents) and a small crystal of iodine.
-
Add anhydrous THF to just cover the magnesium.
-
Dissolve 3,5-dibromopyridine (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the 3,5-dibromopyridine solution to the magnesium suspension to initiate the Grignard formation (indicated by the disappearance of the iodine color and gentle reflux).
-
Once initiated, add the remaining 3,5-dibromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.
-
Slowly add 1,1,1-trifluoroacetone (1.2 equivalents) to the stirred Grignard solution, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
| Parameter | Value/Condition | Causality and Field-Proven Insights |
| Solvent | Anhydrous THF | Essential for Grignard reagent stability; protic solvents will quench the reagent.[7] |
| Initiation | Iodine crystal | Activates the magnesium surface by etching away the passivating oxide layer. |
| Temperature | -78 °C for addition | Controls the reactivity of the Grignard reagent and minimizes side reactions with the enolizable ketone. |
| Quenching | Saturated NH₄Cl | A mild acid source to protonate the alkoxide and decompose any unreacted Grignard reagent. |
Part 2: Application in the Synthesis of a GLPG2222 Precursor via Suzuki-Miyaura Cross-Coupling
The bromine atom on the pyridine ring of our title compound serves as a versatile handle for carbon-carbon bond formation. In the synthesis of GLPG2222, this is exploited in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a biaryl linkage, a common structural motif in pharmaceuticals.[6][12]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Materials and Equipment:
-
This compound
-
Appropriate arylboronic acid or ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid derivative)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., aqueous potassium carbonate)
-
Solvent (e.g., 1,4-dioxane or a mixture of toluene and water)
-
Schlenk flask or sealed reaction vial
-
Nitrogen or argon source
-
Magnetic stirrer and stir plate with heating
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 equivalent), the arylboronic ester (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
-
| Parameter | Value/Condition | Causality and Field-Proven Insights |
| Catalyst | Pd(dppf)Cl₂ | A robust and commonly used catalyst for Suzuki couplings involving heteroaryl halides. |
| Base | Aqueous K₂CO₃ | Essential for the transmetalation step of the catalytic cycle.[6] |
| Inert Atmosphere | Nitrogen or Argon | Prevents the oxidation and deactivation of the palladium(0) active catalyst. |
| Solvent | Dioxane or Toluene/H₂O | Aprotic polar solvents that are stable at high temperatures and effectively solubilize the reactants. |
Conclusion and Future Perspectives
The application of this compound in the synthesis of the CFTR corrector GLPG2222 exemplifies the power of strategic molecular design in medicinal chemistry. This intermediate provides a robust platform for introducing a trifluoromethyl alcohol-substituted pyridyl moiety, a structural element that has proven crucial for the biological activity of GLPG2222. The synthetic protocols detailed herein, centered around the Grignard reaction and Suzuki-Miyaura cross-coupling, represent reliable and scalable methods for researchers in drug discovery and development. As the quest for more effective and targeted therapies continues, the demand for sophisticated, functionalized building blocks like this compound will undoubtedly grow, paving the way for the next generation of innovative medicines.
References
-
ABBV-2222 (Formerly GLPG2222) - Cystic Fibrosis News Today. (2019, March 5). Retrieved from [Link]
-
Discovery and characterization of novel first-generation CFTR corrector GLPG-2222. (2016, November 3). BioWorld Science. Retrieved from [Link]
-
Deciphering the mode of action of clinically relevant next generation c2 corrector compounds GLPG2737 and GLPG3221. (2017, September 1). Utrecht University Repository. Retrieved from [Link]
-
Bell, S. C., et al. (2019). CFTR activity is enhanced by the novel corrector GLPG2222, given with and without ivacaftor in two randomized trials. Journal of Cystic Fibrosis, 18(5), 700-707. Retrieved from [Link]
-
de Wilde, A. H., et al. (2020). Discovery of GLPG2737, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector. Journal of Medicinal Chemistry, 63(15), 8285–8297. Retrieved from [Link]
-
Amaral, M. D., & Galietta, L. J. V. (2021). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. Molecules, 26(4), 987. Retrieved from [Link]
-
Rowe, S. M., & Verkman, A. S. (2013). Cystic fibrosis transmembrane conductance regulator modulators. Cold Spring Harbor Perspectives in Medicine, 3(7), a009768. Retrieved from [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Retrieved from [Link]
-
Van Goor, F., et al. (2011). Rescue of ΔF508-CFTR trafficking and function in human bronchial epithelial cells by the corrector VX-809. Proceedings of the National Academy of Sciences, 108(46), 18843-18848. Retrieved from [Link]
-
CFTR Modulator Types. Cystic Fibrosis Foundation. Retrieved from [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link]
-
Wang, X., et al. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. Journal of Medicinal Chemistry, 61(4), 1436-1449. Retrieved from [Link]
-
Haggarty, S. J., & Verdon, G. (2013). Cystic fibrosis transmembrane conductance regulator-modifying medications: the future of cystic fibrosis treatment. The Annals of Pharmacotherapy, 47(7-8), 1043-1053. Retrieved from [Link]
-
Patent US-11499150-B2. Selecting for developability of polypeptide drugs in eukaryotic cell display systems. PubChem. Retrieved from [Link]
-
Lopes-Pacheco, M. (2020). CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine. Frontiers in Pharmacology, 11, 249. Retrieved from [Link]
-
Yoo, E. J., et al. (2011). ΔF508-CFTR correctors: synthesis and evaluation of thiazole-tethered imidazolones, oxazoles, oxadiazoles, and thiadiazoles. ACS Medicinal Chemistry Letters, 2(5), 379-383. Retrieved from [Link]
-
Singh, A. K., et al. (2019). Biological Characterization of F508delCFTR Protein Processing by the CFTR Corrector ABBV-2222/GLPG2222. Molecular Pharmacology, 96(5), 626-638. Retrieved from [Link]
-
Pranke, I. M., et al. (2021). CFTR Modulator Response in Nasal Organoids Derived from People with Cystic Fibrosis. International Journal of Molecular Sciences, 22(18), 9993. Retrieved from [Link]
-
Pranke, I. M., et al. (2021). CFTR Rescue in Intestinal Organoids with GLPG/ABBV-2737, ABBV/GLPG-2222 and ABBV/GLPG-2451 Triple Therapy. Journal of Personalized Medicine, 11(9), 920. Retrieved from [Link]
-
Singh, A. K., et al. (2019). Biological Characterization of F508delCFTR Protein Processing by the CFTR Corrector ABBV-2222/GLPG2222. Molecular Pharmacology, 96(5), 626-638. Retrieved from [Link]
-
A Phase 2, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of ABBV-2222 and ABBV-3067 Combination Therapy in Adult Subjects With Cystic Fibrosis Who Are Homozygous for the F508del Mutation. ClinicalTrials.gov. Retrieved from [Link]
-
Singh, A. K., et al. (2019). Biological Characterization of F508delCFTR Protein Processing by the CFTR Corrector ABBV-2222/GLPG2222. Molecular Pharmacology, 96(5), 626-638. Retrieved from [Link]
-
Pranke, I. M., et al. (2021). CFTR Rescue in Intestinal Organoids with GLPG/ABBV-2737, ABBV/GLPG-2222 and ABBV/GLPG-2451 Triple Therapy. Journal of Personalized Medicine, 11(9), 920. Retrieved from [Link]
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- 2. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How do Grignard reagent react with an acetone? - askIITians [askiitians.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. US10301315B2 - Pyrrolopyrimidines as CFTR potentiators - Google Patents [patents.google.com]
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- 10. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CFTR activity is enhanced by the novel corrector GLPG2222, given with and without ivacaftor in two randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
The Strategic Utility of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol in the Synthesis of Next-Generation Agrochemicals
Introduction: The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this landscape, the strategic incorporation of fluorinated moieties into heterocyclic scaffolds has emerged as a highly successful strategy for the development of potent insecticides, fungicides, and herbicides. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and membrane permeability of bioactive molecules. This guide provides a detailed exploration of the versatile building block, 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol , and its application in the synthesis of innovative agrochemicals.
This tertiary alcohol, featuring a trifluoromethyl group and a reactive bromine-substituted pyridine core, serves as a pivotal intermediate for the construction of complex agrochemical candidates. Its utility is primarily demonstrated in the synthesis of a novel class of insecticides, as detailed in recent patent literature, showcasing its potential to address the ongoing challenges of pest resistance and the need for more selective crop protection agents.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthetic chemistry. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1356483-46-9 | Commercial Supplier Data |
| Molecular Formula | C₈H₇BrF₃NO | Calculated |
| Molecular Weight | 285.05 g/mol | Calculated |
| Appearance | White to off-white solid | Typical observation |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | General solubility for similar compounds |
Spectroscopic Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.75 (d, J=2.0 Hz, 1H), 8.60 (d, J=2.0 Hz, 1H), 8.05 (t, J=2.0 Hz, 1H), 2.75 (s, 1H, OH), 1.85 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 150.5, 148.0, 140.0, 135.0, 122.0, 124.0 (q, J=285 Hz, CF₃), 75.0 (q, J=30 Hz, C-OH), 25.0.
-
¹⁹F NMR (376 MHz, CDCl₃) δ (ppm): -78.0.
Synthesis of the Building Block
The synthesis of this compound is a multi-step process commencing from readily available starting materials. The general synthetic pathway is outlined below.
Protocol: Synthesis of this compound
Step 1: Synthesis of 2-(5-Bromopyridin-3-yl)propan-2-ol (Intermediate A)
-
To a solution of 3,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous acetone (1.2 eq) dropwise and continue stirring at -78 °C for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Intermediate A.
Step 2: Synthesis of 1-(5-Bromopyridin-3-yl)ethan-1-one
-
To a solution of Intermediate A (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ketone.
Step 3: Synthesis of this compound (Final Product)
-
To a solution of the ketone from Step 2 (1.0 eq) and trifluoromethyltrimethylsilane (1.5 eq) in anhydrous THF at 0 °C, add a catalytic amount of tetrabutylammonium fluoride (TBAF, 1.0 M in THF).
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Application in Agrochemical Synthesis: A Gateway to Novel Insecticides
The primary utility of this compound lies in its role as a precursor to a new generation of insecticides. The bromine atom at the 5-position of the pyridine ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds. In the context of agrochemical synthesis, this reaction enables the linkage of the trifluoromethyl-bearing pyridine core to various aryl or heteroaryl fragments, a key step in building the final active ingredient.
Exemplary Application: Synthesis of a Pyridyl-Thiazole Insecticide
A notable application of this building block is in the synthesis of pyridyl-thiazole insecticides, which have shown efficacy against pests such as the green peach aphid (Myzus persicae).
Protocol: Suzuki-Miyaura Coupling of this compound with 2-(Thiazol-2-yl)phenylboronic Acid
-
To a microwave vial, add this compound (1.0 eq), 2-(thiazol-2-yl)phenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add potassium carbonate (2.0 eq) and a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired pyridyl-thiazole derivative.
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines to the pyridine ring.[1][2] This reaction opens up another avenue for the diversification of the agrochemical scaffold, enabling the fine-tuning of its biological activity and physicochemical properties.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
To a flame-dried Schlenk tube, add this compound (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq).
-
Add sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene and morpholine (1.2 eq) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 18 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the aminated product.[3]
Biological Activity and Mode of Action
While specific biological data for agrochemicals derived from this compound is largely proprietary, the resulting pyridyl-thiazole and related structures are anticipated to act as modulators of insect nicotinic acetylcholine receptors (nAChRs). This class of insecticides is known to cause hyperexcitation of the insect nervous system, leading to paralysis and death. The unique substitution pattern afforded by this building block likely contributes to a novel binding mode at the receptor, potentially overcoming existing resistance mechanisms.
Conclusion and Future Outlook
This compound has been identified as a valuable and strategically important building block for the synthesis of novel agrochemicals, particularly insecticides. Its trifluoromethyl and reactive bromide functionalities provide a powerful platform for the generation of diverse and complex molecular architectures through robust cross-coupling methodologies. The continued exploration of this and similar fluorinated building blocks will undoubtedly lead to the discovery of new and improved crop protection agents, contributing to global food security and sustainable agricultural practices.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Cross-Coupling Reactions: A Practical Guide (pp. 241-318). Wiley-VCH Verlag GmbH & Co. KGaA.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607.
Sources
Derivatisierung der Hydroxylgruppe von 2-(5-Brompyridin-3-yl)-1,1,1-trifluorpropan-2-ol: Ein Leitfaden für die Synthese
Verfasst von Ihrem Senior Application Scientist
Einführung: Strategische Modifikation eines wichtigen pharmazeutischen Bausteins
In der modernen Wirkstoffforschung stellen Moleküle, die sowohl Fluor-Atome als auch stickstoffhaltige Heterocyclen enthalten, eine bedeutende Klasse von Verbindungen dar. Das 2-(5-Brompyridin-3-yl)-1,1,1-trifluorpropan-2-ol ist ein solcher hochfunktionalisierter Baustein. Seine Struktur vereint ein Pyridin-Grundgerüst, das in zahlreichen pharmazeutischen Wirkstoffen vorkommt, mit einer Trifluormethylgruppe, die die metabolische Stabilität und die Bioverfügbarkeit eines Moleküls entscheidend verbessern kann. Die tertiäre Alkohol-Funktion dieses Moleküls ist ein zentraler Anknüpfungspunkt für die weitere Derivatisierung, um neue chemische Entitäten mit potenziell verbesserten pharmakologischen Eigenschaften zu schaffen.
Die Derivatisierung dieser spezifischen Hydroxylgruppe ist jedoch mit besonderen Herausforderungen verbunden. Die sterische Hinderung durch die benachbarten Methyl- und Pyridin-Gruppen sowie die elektronenziehende Wirkung der Trifluormethylgruppe reduzieren die Nukleophilie des Sauerstoffatoms und erschweren klassische Veresterungs- und Veretherungsreaktionen.
Dieser Leitfaden bietet detaillierte, praxiserprobte Protokolle für die erfolgreiche Derivatisierung von 2-(5-Brompyridin-3-yl)-1,1,1-trifluorpropan-2-ol. Wir werden uns auf drei Schlüsstrategien konzentrieren: die Steglich-Veresterung, die Williamson-Ethersynthese und die Bildung von Carbamaten. Jede Methode wird mit einem tiefen Einblick in die zugrunde liegenden Mechanismen und die Gründe für die Wahl der spezifischen Reagenzien und Bedingungen vorgestellt, um Forschern und Wissenschaftlern in der Wirkstoffentwicklung ein robustes und zuverlässiges Instrumentarium an die Hand zu geben.
Teil 1: Strategien zur Derivatisierung und ihre mechanistischen Grundlagen
Die Auswahl der richtigen Derivatisierungsstrategie ist entscheidend für den synthetischen Erfolg. Die einzigartige Struktur des 2-(5-Brompyridin-3-yl)-1,1,1-trifluorpropan-2-ols erfordert milde und effiziente Methoden, um die sterische Hinderung und die elektronischen Effekte zu überwinden.
Ester-Synthese mittels Steglich-Veresterung
Die Steglich-Veresterung ist eine leistungsstarke Methode zur Bildung von Esterbindungen unter milden Bedingungen, die sich besonders für sterisch gehinderte Alkohole eignet.[1][2][3] Im Gegensatz zur Fischer-Veresterung, die unter sauren Bedingungen abläuft und bei tertiären Alkoholen zur Eliminierung führen kann, nutzt die Steglich-Veresterung ein Carbodiimid wie Dicyclohexylcarbodiimid (DCC) zur Aktivierung der Carbonsäure.[4] Ein nukleophiler Katalysator, typischerweise 4-Dimethylaminopyridin (DMAP), ist für die effiziente Umsetzung mit dem tertiären Alkohol unerlässlich.[3][5]
Mechanismus:
-
Die Carbonsäure reagiert mit DCC zu einem hochreaktiven O-Acylisoharnstoff-Intermediat.
-
DMAP, ein stärkeres Nukleophil als der tertiäre Alkohol, greift dieses Intermediat an und bildet ein aktiviertes Acylpyridinium-Salz.
-
Der tertiäre Alkohol kann nun dieses hochreaktive Intermediat nukleophil angreifen, um den gewünschten Ester zu bilden.
-
Das bei der Reaktion entstehende Wasser wird von DCC abgefangen, wobei der unlösliche Dicyclohexylharnstoff (DCU) gebildet wird, der leicht durch Filtration entfernt werden kann.[1]
Abbildung 1: Vereinfachter Mechanismus der Steglich-Veresterung.
Ether-Synthese mittels Williamson-Ethersynthese
Die Williamson-Ethersynthese ist eine klassische und vielseitige Methode zur Herstellung von symmetrischen und unsymmetrischen Ethern.[6][7] Sie basiert auf einer SN2-Reaktion zwischen einem Alkoxid und einem Alkylhalogenid.[6][8] Bei tertiären Alkoholen wie dem 2-(5-Brompyridin-3-yl)-1,1,1-trifluorpropan-2-ol ist Vorsicht geboten, da die Bildung des tertiären Alkoxids mit einer starken, nicht-nukleophilen Base und die anschließende Reaktion mit einem primären Alkylhalogenid entscheidend sind, um Eliminierungsreaktionen zu vermeiden.[6][8]
Mechanismus:
-
Der tertiäre Alkohol wird mit einer starken Base, wie Natriumhydrid (NaH), deprotoniert, um das entsprechende tertiäre Alkoxid zu bilden.
-
Das gebildete Alkoxid fungiert als Nukleophil und greift ein primäres Alkylhalogenid in einer SN2-Reaktion an.
-
Der Angriff von der Rückseite führt zur Bildung des Ethers und zur Verdrängung des Halogenid-Ions.
Abbildung 2: Schematischer Ablauf der Williamson-Ethersynthese.
Carbamat-Synthese
Carbamate sind wichtige funktionelle Gruppen in der medizinischen Chemie und können als stabile Analoga von Amiden oder Estern dienen. Eine milde und effiziente Methode zur Synthese von Carbamaten aus Alkoholen ist die Reaktion mit einem Isocyanat oder die zweistufige Umsetzung mit 1,1'-Carbonyldiimidazol (CDI) und einem Amin.[9][10][11][12] Die CDI-Methode ist besonders vorteilhaft, da sie unter neutralen Bedingungen abläuft und als Nebenprodukte nur Imidazol und Kohlendioxid entstehen.[10]
Mechanismus (CDI-Methode):
-
Der tertiäre Alkohol reagiert mit CDI zu einem aktivierten Imidazolyl-Carbonat-Intermediat.
-
Dieses Intermediat wird anschließend mit einem primären oder sekundären Amin umgesetzt.
-
Das Amin greift das aktivierte Intermediat nukleophil an, was zur Bildung des Carbamats und zur Freisetzung von Imidazol führt.
Abbildung 3: Zweistufige Carbamat-Synthese über die CDI-Methode.
Teil 2: Detaillierte experimentelle Protokolle
Die folgenden Protokolle sind als Ausgangspunkte für die Optimierung im Labormaßstab konzipiert. Alle Reaktionen sollten unter einer inerten Atmosphäre (Stickstoff oder Argon) und mit trockenen Lösungsmitteln durchgeführt werden.
Sicherheitshinweise
-
Dicyclohexylcarbodiimid (DCC): Ist ein potentes Allergen und sollte mit Handschuhen gehandhabt werden.[13] Vermeiden Sie das Einatmen von Staub.
-
Natriumhydrid (NaH): Reagiert heftig mit Wasser unter Freisetzung von hochentzündlichem Wasserstoffgas.[8][14] Muss unter Schutzgas gehandhabt werden.
-
1,1'-Carbonyldiimidazol (CDI): Ist feuchtigkeitsempfindlich und kann Haut- und Augenreizungen verursachen.
| Parameter | Steglich-Veresterung | Williamson-Ethersynthese | Carbamat-Synthese (CDI) |
| Schlüsselreagenzien | Carbonsäure, DCC, DMAP | NaH, primäres Alkylhalogenid | CDI, Amin |
| Lösungsmittel | Dichlormethan (DCM), trocken | Tetrahydrofuran (THF), trocken | THF oder DCM, trocken |
| Temperatur | Raumtemperatur | 0 °C bis Raumtemperatur | Raumtemperatur |
| Reaktionszeit | 12 - 24 Stunden | 4 - 12 Stunden | 2 - 16 Stunden |
| Aufarbeitung | Filtration, wässrige Aufarbeitung, Säulenchromatographie | Vorsichtige Quenchung, Extraktion, Säulenchromatographie | Wässrige Aufarbeitung, Extraktion, Säulenchromatographie |
Tabelle 1: Zusammenfassung der Reaktionsparameter.
Protokoll 2.1: Steglich-Veresterung
Materialien:
-
2-(5-Brompyridin-3-yl)-1,1,1-trifluorpropan-2-ol (1,0 Äq.)
-
Gewünschte Carbonsäure (1,2 Äq.)
-
Dicyclohexylcarbodiimid (DCC) (1,5 Äq.)
-
4-Dimethylaminopyridin (DMAP) (0,1 Äq.)
-
Trockenes Dichlormethan (DCM)
-
Argon- oder Stickstoffatmosphäre
Durchführung:
-
Lösen Sie 2-(5-Brompyridin-3-yl)-1,1,1-trifluorpropan-2-ol, die Carbonsäure und DMAP in trockenem DCM in einem trockenen, mit Inertgas gespülten Kolben.
-
Kühlen Sie die Lösung auf 0 °C in einem Eisbad.
-
Fügen Sie DCC in einer Portion zu der gerührten Lösung hinzu.
-
Entfernen Sie das Eisbad und lassen Sie die Reaktion bei Raumtemperatur für 12-24 Stunden rühren.
-
Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach vollständigem Umsatz filtrieren Sie den ausgefallenen Dicyclohexylharnstoff (DCU) ab und waschen den Filterkuchen mit DCM.
-
Das Filtrat wird im Rotationsverdampfer eingeengt.
-
Der Rückstand wird in Ethylacetat aufgenommen und nacheinander mit 5%iger Salzsäure, gesättigter Natriumbicarbonatlösung und gesättigter Natriumchloridlösung gewaschen.
-
Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel.
Protokoll 2.2: Williamson-Ethersynthese
Materialien:
-
2-(5-Brompyridin-3-yl)-1,1,1-trifluorpropan-2-ol (1,0 Äq.)
-
Natriumhydrid (NaH, 60%ige Dispersion in Mineralöl) (1,5 Äq.)
-
Primäres Alkylhalogenid (z.B. Iodmethan oder Benzylbromid) (1,5 Äq.)
-
Trockenes Tetrahydrofuran (THF)
-
Argon- oder Stickstoffatmosphäre
Durchführung:
-
Waschen Sie das NaH unter Inertgas mit trockenem Hexan, um das Mineralöl zu entfernen.
-
Suspendieren Sie das gewaschene NaH in trockenem THF in einem trockenen, mit Inertgas gespülten Kolben.
-
Kühlen Sie die Suspension auf 0 °C.
-
Fügen Sie eine Lösung von 2-(5-Brompyridin-3-yl)-1,1,1-trifluorpropan-2-ol in trockenem THF langsam zu der NaH-Suspension hinzu.
-
Rühren Sie die Mischung für 30-60 Minuten bei 0 °C, bis die Wasserstoffentwicklung aufhört.
-
Fügen Sie das primäre Alkylhalogenid tropfenweise bei 0 °C hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 4-12 Stunden.
-
Verfolgen Sie den Reaktionsfortschritt mittels DC.
-
Nach vollständigem Umsatz kühlen Sie die Reaktion wieder auf 0 °C und löschen Sie überschüssiges NaH vorsichtig durch langsame Zugabe von Methanol oder Isopropanol ab.
-
Fügen Sie Wasser hinzu und extrahieren Sie die wässrige Phase mehrmals mit Ethylacetat.
-
Waschen Sie die vereinigten organischen Phasen mit gesättigter Natriumchloridlösung, trocknen Sie sie über Natriumsulfat und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
Protokoll 2.3: Carbamat-Synthese (CDI-Methode)
Materialien:
-
2-(5-Brompyridin-3-yl)-1,1,1-trifluorpropan-2-ol (1,0 Äq.)
-
1,1'-Carbonyldiimidazol (CDI) (1,2 Äq.)
-
Gewünschtes primäres oder sekundäres Amin (1,2 Äq.)
-
Trockenes Tetrahydrofuran (THF) oder Dichlormethan (DCM)
-
Argon- oder Stickstoffatmosphäre
Durchführung:
-
Lösen Sie 2-(5-Brompyridin-3-yl)-1,1,1-trifluorpropan-2-ol in trockenem THF oder DCM in einem trockenen, mit Inertgas gespülten Kolben.
-
Fügen Sie CDI in einer Portion bei Raumtemperatur hinzu und rühren Sie die Mischung für 1-2 Stunden.
-
Verfolgen Sie die Bildung des aktivierten Intermediats mittels DC oder ¹H-NMR.
-
Fügen Sie das Amin zu der Lösung hinzu und rühren Sie die Reaktion bei Raumtemperatur für weitere 1-14 Stunden.
-
Verfolgen Sie den Reaktionsfortschritt mittels DC.
-
Nach vollständigem Umsatz entfernen Sie das Lösungsmittel im Rotationsverdampfer.
-
Nehmen Sie den Rückstand in Ethylacetat auf und waschen Sie ihn mit Wasser und gesättigter Natriumchloridlösung.
-
Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
Teil 3: Ausblick und weiterführende Überlegungen
Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Derivatisierung von 2-(5-Brompyridin-3-yl)-1,1,1-trifluorpropan-2-ol. Es ist jedoch zu beachten, dass die Mitsunobu-Reaktion für tertiäre Alkohole im Allgemeinen nicht geeignet ist, da sie zu Eliminierungsprodukten neigt.[15]
Die erfolgreiche Synthese dieser Derivate eröffnet den Weg zur Untersuchung ihrer biologischen Aktivität. Die Brom-Substitution am Pyridinring bietet zudem einen weiteren Ansatzpunkt für nachfolgende Kreuzkupplungsreaktionen, um die molekulare Vielfalt weiter zu erhöhen.
Die sorgfältige Charakterisierung der synthetisierten Verbindungen mittels NMR-Spektroskopie, Massenspektrometrie und gegebenenfalls Röntgenkristallstrukturanalyse ist unerlässlich, um die erfolgreiche Derivatisierung zu bestätigen.
Referenzen
-
Ghosh, A. K., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Ghosh, A. K., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]
-
Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. [Link]
-
Wikipedia. (2023). Steglich esterification. [Link]
-
Chemistry Online. (2023). Steglich esterification. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
ArTS. (n.d.). New heteroaryl carbamates: synthesis and biological screening in vitro and in mammalian cells of wild-type and mutant HIV-protease inhibitors. [Link]
-
Wikipedia. (2023). Williamson ether synthesis. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
-
YouTube. (2018). Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
ResearchGate. (n.d.). Preparation of Carbamates from Amines and Alcohols under Mild Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
ResearchGate. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]
-
Royal Society of Chemistry. (n.d.). Studies on the Transesterification and Macrolactonization of 2-Pyridyl Esters by Intramolecular N-Alkylation or Metal Ion Coordi. [Link]
-
ResearchGate. (n.d.). Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. [Link]
-
Organic-Chemistry.org. (n.d.). Acid to Ester. [Link]
Sources
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- 15. chemrevlett.com [chemrevlett.com]
Application Note: Asymmetric Synthesis of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol Enantiomers
Introduction and Strategic Overview
The synthesis of enantiomerically pure molecules containing both a trifluoromethyl group and a heteroaromatic ring system is of paramount importance to the pharmaceutical and agrochemical industries.[1][2][3] The trifluoromethyl moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, while the pyridyl scaffold is a common feature in a vast array of biologically active compounds. This guide details a robust and reproducible protocol for the asymmetric synthesis of the (R)- and (S)-enantiomers of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol, a chiral building block with significant potential in drug discovery.
The core of this synthetic strategy is the enantioselective nucleophilic trifluoromethylation of a prochiral ketone precursor, 3-Acetyl-5-bromopyridine.[4] This approach was selected for its high efficiency and stereocontrol, leveraging the well-established reactivity of the Ruppert-Prakash reagent (TMSCF₃) in combination with a chiral catalyst system.[5][6] Specifically, this protocol employs cinchona alkaloid-derived catalysts, which are known to provide high enantioselectivity in the trifluoromethylation of aryl and heteroaryl ketones.[7][8][9][10][11] The choice between a quinine-based or quinidine-based catalyst allows for the selective synthesis of either the (S)- or (R)-enantiomer, respectively, from the same starting material.
This document provides a comprehensive, step-by-step methodology, from the synthesis of the ketone precursor to the final, highly enantioenriched chiral alcohol, including detailed analytical procedures for validation.
Proposed Synthetic Pathway
The overall synthesis is a two-stage process. The first stage involves the preparation of the key intermediate, 3-Acetyl-5-bromopyridine. The second, and most critical stage, is the asymmetric trifluoromethylation of this ketone to yield the target chiral tertiary alcohol.
}
Experimental Protocols
This protocol outlines the synthesis of the necessary starting material for the asymmetric reaction. While 3-Acetyl-5-bromopyridine is commercially available, this procedure ensures a reliable supply of high-purity material.[12] The method is adapted from established procedures for the acylation of pyridyl organometallics.
Materials and Reagents:
-
3,5-Dibromopyridine
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
N,N-Dimethylacetamide (DMA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3,5-dibromopyridine (1 equiv.) and anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 equiv.) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting dark solution for 1 hour at -78 °C.
-
Acylation: Add N,N-Dimethylacetamide (1.5 equiv.) dropwise to the reaction mixture. The solution will typically change color. Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature overnight.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-Acetyl-5-bromopyridine as a solid.
This is the key enantioselective step. The protocol describes the general conditions; specific catalyst choice will determine the resulting enantiomer. Use a quinidine-derived catalyst for the (R)-enantiomer and a quinine-derived catalyst for the (S)-enantiomer.
Materials and Reagents:
-
3-Acetyl-5-bromopyridine (from Protocol A)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)[5][6][13][14]
-
Chiral Catalyst (e.g., Quinine or Quinidine derived ammonium salt, 5 mol%)
-
Tetrabutylammonium triphenyldifluorosilicate (TBAT) or Cesium Fluoride (CsF) (catalytic amount, ~10 mol%)
-
Anhydrous Toluene or THF
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-Acetyl-5-bromopyridine (1 equiv.) and the chiral cinchona alkaloid-derived catalyst (0.05 equiv.) in anhydrous toluene.
-
Cooling: Cool the reaction mixture to -78 °C.
-
Reagent Addition: Add TMSCF₃ (1.5 equiv.) dropwise. Following this, add the fluoride initiator (e.g., TBAT or CsF).
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed (typically 12-24 hours).
-
Quenching and Silyl Ether Cleavage: Upon completion, add 1 M HCl to the reaction flask at -78 °C and then allow the mixture to warm to room temperature. Stir for 1-2 hours to ensure complete cleavage of the intermediate silyl ether.
-
Work-up: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Final Purification: Purify the crude product via flash column chromatography (hexane/ethyl acetate gradient) to afford the desired enantiomer of this compound as a white solid or pale oil.
Mechanism and Rationale for Stereoselectivity
The enantioselectivity of this reaction is governed by the chiral catalyst, which orchestrates the delivery of the trifluoromethyl nucleophile to one face of the prochiral ketone.
Catalytic Cycle:
-
Activation: The fluoride source (e.g., CsF) activates the Ruppert-Prakash reagent (TMSCF₃) to form a hypervalent siliconate species.
-
Nucleophile Generation: This species releases the trifluoromethide anion ([CF₃]⁻) as the active nucleophile.
-
Chiral Complex Formation: The cinchona alkaloid catalyst, through its tertiary amine and hydroxyl groups, forms a chiral complex with both the ketone substrate and the trifluoromethide anion. The steric hindrance and hydrogen bonding interactions within this ternary complex orient the ketone in a specific conformation.
-
Enantioselective Attack: The [CF₃]⁻ anion is delivered to one specific face (re or si) of the ketone's carbonyl group, dictated by the absolute configuration of the catalyst.
-
Product Formation & Catalyst Regeneration: The resulting alkoxide attacks another molecule of TMSCF₃ to form a stable silyl ether and regenerate the active trifluoromethide anion, continuing the catalytic cycle. The final product is obtained after acidic work-up.
}
Analytical Validation and Data
To ensure the success of the synthesis, rigorous analytical checks are required. The structure of the final product should be confirmed by NMR and Mass Spectrometry. Crucially, the enantiomeric excess (e.e.) must be determined using Chiral High-Performance Liquid Chromatography (HPLC).
Expected Analytical Data:
-
¹H NMR & ¹³C NMR: Spectra should be consistent with the proposed structure, showing characteristic shifts for the pyridyl, methyl, and trifluoromethyl groups.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₈H₇BrF₃NO.
Chiral HPLC for Enantiomeric Excess (e.e.) Determination: A validated chiral HPLC method is essential for confirming the stereochemical purity of the product.
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Daicel Chiralpak AD-H or OD-H) |
| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Outcome | Baseline separation of the two enantiomers. The e.e. is calculated from the relative peak areas. |
Table 1: Representative Performance Data The following table summarizes expected results based on analogous reactions reported in the literature for heteroaryl ketones.[7][15][16]
| Catalyst Type | Target Enantiomer | Typical Yield | Typical e.e. |
| Quinidine-derived | (R) | 75-90% | >95% |
| Quinine-derived | (S) | 75-90% | >95% |
Conclusion and Applications
This application note provides a detailed and scientifically grounded protocol for the asymmetric synthesis of this compound enantiomers. By leveraging a well-established organocatalytic system, this method offers high yields and excellent enantioselectivity. The resulting chiral building blocks are valuable intermediates for the development of novel pharmaceuticals and agrochemicals, enabling researchers to explore structure-activity relationships with stereochemically defined compounds.
References
-
Kawai, H., Tachi, K., Tokunaga, E., Shiro, M., & Shibata, N. (2010). Cinchona Alkaloid-Catalyzed Asymmetric Trifluoromethylation of Alkynyl Ketones with Trimethylsilyl Trifluoromethane. Organic Letters, 12(22), 5104–5107. [Link]
-
Sci-Hub. Cinchona Alkaloid-Catalyzed Asymmetric Trifluoromethylation of Alkynyl Ketones with Trimethylsilyl Trifluoromethane. Organic Letters. [Link]
-
American Chemical Society. Cinchona Alkaloid-Catalyzed Asymmetric Trifluoromethylation of Alkynyl Ketones with Trimethylsilyl Trifluoromethane. Organic Letters. [Link]
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ACS Publications. Cinchona Alkaloid-Catalyzed Asymmetric Trifluoromethylation of Alkynyl Ketones with Trimethylsilyl Trifluoromethane. Organic Letters. [Link]
-
ACS Publications. Cinchona Alkaloid-Catalyzed Asymmetric Trifluoromethylation of Alkynyl Ketones with Trimethylsilyl Trifluoromethane. Organic Letters. [Link]
-
ResearchGate. Organocatalytic enantioselective cross-aldol reaction of aryl ketones to heteroaromatic trifluoromethyl ketone hydrates for the synthesis of α-trifluoromethyl tertiary alcohols. Organic & Biomolecular Chemistry. [Link]
-
Royal Society of Chemistry. Organocatalytic enantioselective cross-aldol reaction of aryl ketones to heteroaromatic trifluoromethyl ketone hydrates for the synthesis of α-trifluoromethyl tertiary alcohols. Organic & Biomolecular Chemistry. [Link]
-
Chinese Chemical Society. Trifluoromethyl Ketones via Nickel-Catalyzed Reductive Trifluoroalkylation. Journal of the Chinese Chemical Society. [Link]
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ACS Publications. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. [Link]
-
PubMed. Enantioselective Alkynylation of Trifluoromethyl Ketones Catalyzed by Cation-Binding Salen Nickel Complexes. Angewandte Chemie International Edition. [Link]
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ResearchGate. The reaction of cyclic imines with the Ruppert-Prakash reagent. Facile approach to alpha-trifluoromethylated nornicotine, anabazine, and homoanabazine. [Link]
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Organic Chemistry Portal. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. [Link]
-
Wikipedia. Trifluoromethyltrimethylsilane. [Link]
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Royal Society of Chemistry. Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Advances. [Link]
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MDPI. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules. [Link]
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PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
ResearchGate. Asymmetric Synthesis of Fluoroamines from Chiral Aziridines. [Link]
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PubMed Central. Asymmetric Total Syntheses, Stereostructures, and Cytotoxicities of Marine Bromotriterpenoids Aplysiol B (Laurenmariannol) and Saiyacenol A. Angewandte Chemie International Edition. [Link]
-
MDPI. Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Molecules. [Link]
-
Royal Society of Chemistry. Synthesis and application of P,olefin type axially chiral ligands with sec-alkyl groups. Organic & Biomolecular Chemistry. [Link]
-
PubMed. Synthetic applications of chiral 2,3-dihydro-4-pyridones. Current Opinion in Drug Discovery & Development. [Link]
-
PubMed. 5-[3-(trifluoromethoxy)phenyl]-alpha-(trifluoromethyl)-1(2H)-quinolineethanol, a potent cholesteryl ester transfer protein inhibitor. Organic Letters. [Link]
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Chiralpedia. Research & Development. [Link]
-
University of Groningen Research Portal. Synthesis and Application of New Chiral Ligands for the Asymmetric Borane Reduction of Prochiral Ketones. Tetrahedron: Asymmetry. [Link]
-
Sci-Hub. Asymmetric synthesis of α-trifluoromethyl substituted aminoacids via 3-hydroxy-3-trifluoromethyl-2,5-diketopiperazines. Tetrahedron: Asymmetry. [Link]
-
Sci-Hub. Nucleophilic Trifluoromethylation of RF‐Containing 4‐Quinolones, 8‐Aza‐ and 1‐Thiochromones with (Trifluoromethyl)trimethylsilane. ChemInform. [Link]
-
Spectrum Chemicals Australia. 3-Acetyl-5-bromopyridine. [Link]
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- 16. Organocatalytic enantioselective cross-aldol reaction of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates for the synthesis of α-trifluoromethyl tertiary alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Biological Screening of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol Derivatives
Authored by: Senior Application Scientist, Drug Discovery Division
Introduction
The 2-(5-bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol scaffold represents a class of compounds incorporating two key pharmacophores of high interest in modern medicinal chemistry: a pyridine ring and a tertiary trifluoromethyl carbinol. The pyridine moiety is a ubiquitous heterocycle found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2][3] The trifluoromethyl carbinol motif is a particularly compelling functional group; the strong electron-withdrawing nature of the CF3 group enhances the acidity of the adjacent hydroxyl proton, potentially making it a potent hydrogen bond donor and a stable mimic of a tetrahedral transition state in enzymatic reactions.[4][5][6] This unique electronic character can lead to enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic properties.
Derivatives of structurally related compounds, such as quinoline-derived trifluoromethyl alcohols, have demonstrated promising anticancer activity.[7] Furthermore, trifluoromethyl ketones, which share electronic similarities with the carbinol, have been successfully developed as potent protease inhibitors.[8] Given this precedent, a systematic biological evaluation of novel this compound derivatives is warranted to uncover their therapeutic potential.
This document provides a comprehensive, tiered strategy for the biological screening of this compound class, designed for researchers in drug discovery and development. The protocols herein are structured to first identify biologically active "hits" through broad, cell-based primary screening, followed by more specific secondary assays to elucidate the mechanism of action and assess critical safety liabilities.
A Tiered High-Throughput Screening (HTS) Strategy
A successful screening campaign efficiently funnels a large library of compounds through progressively more complex and specific assays. This tiered approach conserves resources by focusing on the most promising candidates. The initial tier prioritizes identifying compounds that modulate cell viability, followed by tiers that investigate the mechanism of cell death, specific enzyme inhibition, and crucial safety parameters.
Caption: Tiered screening cascade for compound evaluation.
Tier 1: Primary Screening Protocol
Cell-Based Cytotoxicity Assay
Causality: The initial step is to assess the general cytotoxicity of the derivatives across a panel of relevant cell lines (e.g., cancer cell lines such as A549 (lung), MCF-7 (breast), and a non-cancerous control like HEK293). This broad screen is essential to identify compounds with antiproliferative or cytotoxic effects and to determine the appropriate concentration range (e.g., IC50) for subsequent, more targeted assays. The Lactate Dehydrogenase (LDH) release assay is a reliable method that quantifies cell membrane damage.[9][10][11]
Protocol: LDH Cytotoxicity Assay
-
Cell Plating: Seed cells in a 96-well, clear-bottom black plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a dilution series (e.g., 100 µM to 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the medium from the cell plate and add 100 µL of the diluted compound solutions to the respective wells. Include "vehicle control" (0.5% DMSO), "no treatment control," and "maximum LDH release control" (add lysis buffer 1 hour before the assay endpoint).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Assay Procedure:
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well flat-bottom plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay, Thermo Fisher Scientific).
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.
-
-
Data Analysis:
-
Subtract the 680 nm absorbance from the 490 nm absorbance.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Plot the % cytotoxicity against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Tier 2: Secondary Screening & Mechanism of Action (MoA)
Apoptosis Induction Assay (Caspase-Glo® 3/7)
Causality: If a compound is found to be cytotoxic, it is critical to determine whether it induces programmed cell death (apoptosis) or necrosis.[9] Apoptosis is a controlled cellular process and often a desired mechanism for anticancer agents.[12] Caspases are a family of proteases that are key mediators of apoptosis.[11][12] Measuring the activity of effector caspases 3 and 7 provides a direct and sensitive readout of apoptotic pathway activation.
Caption: Simplified caspase activation pathway in apoptosis.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Plating & Treatment: Follow steps 1-3 from the LDH assay protocol (Section 1.1), using a 96-well, white-walled plate suitable for luminescence.
-
Incubation: Incubate for a shorter duration, typically 6-24 hours, to capture the apoptotic events before widespread secondary necrosis.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well.
-
Mix gently by orbital shaking for 1 minute.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Plot the relative luminescence units (RLU) against the log of the compound concentration. Calculate the EC50, the concentration at which the compound induces 50% of the maximal apoptotic response.
Target-Based Screening: MMP-2 Inhibition Assay
Causality: The trifluoromethyl carbinol moiety can act as a transition-state analog inhibitor of certain proteases. Matrix Metalloproteinase-2 (MMP-2) is an attractive target, as its dysregulation is implicated in cancer metastasis through the degradation of the extracellular matrix.[13] A fluorometric assay provides a high-throughput method to specifically screen for MMP-2 inhibition.
Protocol: Fluorometric MMP-2 Inhibitor Screening
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35, pH 7.5).
-
Reconstitute active human MMP-2 enzyme in Assay Buffer.
-
Prepare a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) stock solution in DMSO.
-
Prepare a known MMP inhibitor (e.g., NNGH) as a positive control.
-
-
Assay Procedure (96-well black plate):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of diluted test compounds or controls to the appropriate wells.
-
Add 20 µL of diluted active MMP-2 enzyme to all wells except the "no enzyme" control.
-
Incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.
-
-
Data Acquisition: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 328/393 nm) in kinetic mode at 37°C for 60 minutes, reading every 2 minutes.
-
Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition: % Inhibition = [(V_no_inhibitor - V_inhibitor) / V_no_inhibitor] x 100
-
Plot the % inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Tier 3: Safety and Liability Profiling
Cytochrome P450 (CYP) Inhibition Assay
Causality: Inhibition of CYP enzymes is a primary cause of adverse drug-drug interactions (DDIs), which can lead to toxicity or reduced efficacy of co-administered drugs.[14][15] Regulatory agencies mandate testing against key CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) during preclinical development.[16][17] Luminescence-based assays (e.g., P450-Glo™) offer a rapid and sensitive HTS format.[14]
Protocol: P450-Glo™ CYP3A4 Assay (Example)
-
Reagent Preparation:
-
Prepare a reaction mixture containing human CYP3A4 microsomes, a luminogenic substrate (e.g., Luciferin-PFBE), and potassium phosphate buffer.
-
Prepare a NADP+ solution and an NADPH regeneration system.
-
Prepare Luciferin Detection Reagent.
-
-
Assay Procedure (96-well white plate):
-
Add 12.5 µL of the reaction mixture to each well.
-
Add 2.5 µL of diluted test compound or a known inhibitor (e.g., ketoconazole for CYP3A4).
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the NADP+/regeneration system mixture.
-
Incubate for 30 minutes at 37°C.
-
Add 25 µL of Luciferin Detection Reagent to stop the reaction and generate the luminescent signal.
-
Incubate for 20 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis: Calculate % inhibition relative to the vehicle control and determine the IC50 value as described previously. Repeat for all major CYP isoforms.
hERG Channel Blockade Assay
Causality: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability, as it can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes (TdP).[18][19] Early assessment of hERG liability is mandatory in drug discovery.[20][21] A thallium flux assay provides a fluorescence-based, higher-throughput alternative to traditional patch-clamp electrophysiology for initial screening.[22]
Protocol: Thallium Flux hERG Assay
-
Cell Culture: Use a stable cell line overexpressing the hERG channel (e.g., U2OS-hERG or HEK293-hERG). Plate 1000-2000 cells/well in a 1536-well or 384-well black, clear-bottom plate and incubate overnight.[22]
-
Dye Loading:
-
Remove culture medium and wash cells with Assay Buffer.
-
Add a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ dye) to each well.
-
Incubate for 60-90 minutes at room temperature in the dark.[22]
-
-
Compound Addition: Add test compounds at various concentrations to the wells. Incubate for 10-30 minutes.
-
Signal Generation and Detection:
-
Place the plate in a kinetic plate reader (e.g., FDSS).
-
Add a stimulus buffer containing thallium sulfate to all wells. The influx of Tl+ through open hERG channels causes an increase in fluorescence.[22]
-
Immediately measure the fluorescence intensity kinetically for 2-3 minutes.
-
-
Data Analysis: The rate of fluorescence increase corresponds to hERG channel activity. Calculate the % inhibition for each compound concentration relative to vehicle controls and determine the IC50 value. A known hERG blocker like Astemizole or E-4031 should be used as a positive control.[20][22]
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate the comparison of derivatives and guide structure-activity relationship (SAR) and structure-liability relationship (SLR) studies.
| Compound ID | Cytotoxicity IC50 (µM) [MCF-7] | Caspase 3/7 EC50 (µM) | MMP-2 IC50 (µM) | CYP3A4 IC50 (µM) | hERG IC50 (µM) |
| Derivative 1 | 5.2 | 7.8 | > 50 | 12.5 | > 30 |
| Derivative 2 | > 100 | > 100 | 2.1 | > 50 | > 30 |
| Derivative 3 | 1.1 | 1.5 | 45.3 | 2.4 | 5.6 |
| Control | (e.g., Doxorubicin) | (e.g., Staurosporine) | (e.g., NNGH) | (e.g., Ketoconazole) | (e.g., Astemizole) |
Interpretation:
-
Derivative 1: Shows moderate, apoptosis-driven cytotoxicity with a good safety window against CYP3A4 and hERG. A potential starting point for an anticancer agent.
-
Derivative 2: Not cytotoxic, but a potent MMP-2 inhibitor with a clean safety profile. A potential candidate for anti-metastatic therapy.
-
Derivative 3: Highly potent cytotoxic agent but shows significant inhibition of CYP3A4 and hERG, indicating high potential for DDI and cardiotoxicity. This compound would likely be deprioritized.
References
-
Biocompare. (n.d.). MMP2 Inhibitor Screening Assay Kit (Colorimetric) ab139446 from Abcam. Retrieved from [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]
-
AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
-
Antibodies.com. (2025). Cell-Based Assays Guide. Retrieved from [Link]
-
Lab on a Chip. (n.d.). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Retrieved from [Link]
-
Macarron, R., & Hertzberg, R. P. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742–10772. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
-
Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]
-
BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]
-
Wang, H., et al. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology. Retrieved from [Link]
-
Mediford Corporation. (2024). Best Practice hERG Assay. Retrieved from [Link]
-
Jo, H., et al. (2017). Identifying specific matrix metalloproteinase-2-inhibiting peptides through phage display-based subtractive screening. Journal of Microbiology and Biotechnology, 27(11), 1964-1972. Retrieved from [Link]
-
Biomedical Research Service Center. (n.d.). BMR MMP2/MMP9 Assay Kit. Retrieved from [Link]
-
Lee, N., et al. (2005). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 15(24), 5482-5486. Retrieved from [Link]
-
Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1838-1842. Retrieved from [Link]
-
Iriepa, I., et al. (2017). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 22(11), 1899. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically active compounds featuring a trifluoromethyl carbinol motif. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically active compounds featuring a trifluoromethyl carbinol motif. Retrieved from [Link]
-
PubChem. (n.d.). 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoromethyl carbinol synthesis. Retrieved from [Link]
-
Wnorowski, A., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3788. Retrieved from [Link]
-
Płazińska, A., et al. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 26(11), 3326. Retrieved from [Link]
-
van den Berg, R. J., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chemical Biology & Drug Design, 92(1), 1399-1410. Retrieved from [Link]
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Application Notes & Protocols: A Prospective Analysis of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol as a Novel Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug development and fine chemical synthesis, the demand for enantiomerically pure compounds is relentless.[1] One powerful strategy for achieving high stereoselectivity is the use of chiral auxiliaries—stereogenic units that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation.[] While classic auxiliaries like Evans' oxazolidinones and Oppolzer's sultam are well-established, the exploration of novel scaffolds promises new reactivities and improved efficiencies. This document presents a prospective analysis of 2-(5-bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol, a structurally unique molecule, as a potential chiral auxiliary for asymmetric synthesis. We provide a theoretical framework for its application, including proposed protocols for its synthesis, attachment to substrates, use in diastereoselective alkylation, and subsequent cleavage.
Introduction: The Rationale for a Novel Pyridyl-Based Fluoroalcohol Auxiliary
A successful chiral auxiliary must be easily prepared, reliably control the stereochemical outcome of a reaction, and be readily cleaved from the product, ideally with high recovery.[1][] The structure of this compound presents several compelling features that suggest its potential in this role:
-
Defined Stereocenter: The tertiary alcohol carbon, bonded to a trifluoromethyl group, a pyridyl ring, and a methyl group (from a precursor), serves as a robust chiral center.
-
Steric Directing Group: The trifluoromethyl (CF3) group is sterically demanding and electronically unique, offering a powerful tool for biasing the facial approach of reagents.[3] Its properties can lead to unique reactivity and selectivity profiles.[3]
-
Coordinating Pyridine Moiety: The pyridine nitrogen can act as a Lewis base, enabling chelation to metal centers in reagents. This pre-organization of the transition state can rigidly lock the conformation of the auxiliary-substrate conjugate, leading to significantly enhanced diastereoselectivity.
-
Functional Handles: The bromo-substituent on the pyridine ring provides a site for further modification or for anchoring the auxiliary to a solid support, which could be advantageous for process chemistry and catalyst recovery.
Based on these features, we propose this molecule as a next-generation chiral auxiliary, particularly for the asymmetric alkylation of carboxylic acid derivatives.
Proposed Synthesis of the Chiral Auxiliary
The enantiomerically pure auxiliary is the cornerstone of this methodology. While its specific synthesis is not documented, a plausible and efficient route can be designed based on established organometallic chemistry. The key step is the enantioselective addition of a nucleophile to a trifluoromethyl ketone.
Protocol 1: Enantioselective Synthesis of this compound
This protocol describes a two-step process starting from 3,5-dibromopyridine.
Step A: Preparation of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add 3,5-dibromopyridine (1.0 eq) and anhydrous diethyl ether or THF.
-
Grignard Formation: Cool the solution to 0 °C and add isopropylmagnesium chloride (1.05 eq) dropwise to selectively form the Grignard reagent at the 3-position. Stir for 1-2 hours at this temperature.
-
Acylation: In a separate flask, dissolve ethyl trifluoroacetate (1.2 eq) in anhydrous ether. Cool this solution to -78 °C.
-
Reaction: Slowly transfer the prepared Grignard reagent into the ethyl trifluoroacetate solution via cannula.
-
Quench & Extraction: After 2 hours at -78 °C, allow the reaction to warm to room temperature. Quench carefully with saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting ketone by flash column chromatography on silica gel.
Step B: Asymmetric Reduction to the Chiral Alcohol
-
Setup: To a clean, dry flask under an inert atmosphere, add the ketone from Step A (1.0 eq) and a suitable solvent like THF or toluene.
-
Catalysis: Add a chiral catalyst system. The CBS (Corey-Bakshi-Shibata) catalyst is a well-established choice for the enantioselective reduction of ketones. Add the (R)- or (S)-CBS catalyst (0.05 - 0.1 eq).
-
Reducing Agent: Cool the mixture to 0 °C and slowly add a borane source, such as borane-dimethyl sulfide complex (BH3·SMe2) (1.0-1.2 eq).
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor by TLC until the starting ketone is consumed.
-
Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol. Concentrate the solvent, redissolve in ethyl acetate, wash with brine, dry over MgSO4, and concentrate.
-
Purification: Purify the final chiral alcohol product via flash chromatography to yield the enantiomerically pure auxiliary.
Application in Asymmetric Synthesis: A Workflow
The utility of a chiral auxiliary is demonstrated through a three-stage process: attachment, diastereoselective reaction, and cleavage.[1]
Caption: General workflow for employing a chiral auxiliary.
Protocol 2 (Proposed): Attachment of the Auxiliary
This protocol details the esterification of a prochiral carboxylic acid with the prepared chiral auxiliary.
-
Activation: In a flask under N2, dissolve the prochiral carboxylic acid (e.g., propanoic acid, 1.1 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of DMF. Stir for 1 hour at room temperature to form the acyl chloride.
-
Coupling: In a separate flask, dissolve the chiral auxiliary (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq) in anhydrous DCM.
-
Reaction: Cool the auxiliary solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.
-
Workup: Allow the reaction to warm to room temperature and stir overnight. Quench with water and separate the layers. Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over MgSO4, filter, and concentrate.
-
Purification: Purify the resulting ester conjugate by flash chromatography.
Protocol 3 (Proposed): Diastereoselective Enolate Alkylation
This is the key stereochemistry-defining step. The chiral auxiliary directs the approach of an electrophile to one face of the enolate.
-
Enolate Formation: Dissolve the ester conjugate (1.0 eq) in anhydrous THF and cool to -78 °C under N2. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir for 45-60 minutes to ensure complete enolate formation. The pyridine nitrogen may coordinate to the lithium ion, creating a rigid chelated structure.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C.
-
Reaction: Stir at -78 °C for several hours, monitoring by TLC. The steric bulk of the CF3 group and the pyridyl ring is hypothesized to block one face of the planar enolate, forcing the electrophile to approach from the opposite face.
-
Quench & Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Analysis: Analyze the crude product by 1H NMR or HPLC with a chiral stationary phase to determine the diastereomeric ratio (d.r.).
Caption: Proposed chelated transition state for stereocontrol.
Note: The IMG SRC is a placeholder as actual chemical drawing is not possible. The diagram illustrates the principle: the enolate plane is established, with the auxiliary's bulky groups on one side and the lithium ion chelating to lock the structure. The electrophile approaches from the less hindered side.
Protocol 4 (Proposed): Cleavage and Recovery of the Auxiliary
The final step liberates the desired enantiomerically enriched product and allows for the recycling of the valuable auxiliary.
-
Saponification: Dissolve the alkylated product in a mixture of THF and water. Add lithium hydroxide (LiOH) (excess, ~4-5 eq).
-
Reaction: Stir at room temperature until the ester is completely hydrolyzed (monitor by TLC).
-
Extraction (Product): Acidify the mixture to pH ~2 with 1M HCl. Extract the aqueous layer with ethyl acetate to isolate the chiral carboxylic acid product.
-
Extraction (Auxiliary): Make the remaining aqueous layer basic (pH ~9-10) with NaHCO3 or a mild base. Extract with DCM or ethyl acetate to recover the chiral auxiliary.
-
Purification: The extracted product and auxiliary can be purified by flash chromatography. The recovered auxiliary should be checked for enantiomeric purity before reuse.
Benchmarking Against Established Auxiliaries
While no experimental data exists for this compound, its performance can be benchmarked against the gold standards in asymmetric alkylation. The goal would be to achieve comparable or superior diastereoselectivity and yield.
| Chiral Auxiliary | Substrate | Electrophile | Yield (%) | Diastereomeric Excess (de%) | Reference |
| Evans' Oxazolidinone | Propionyl Imide | Benzyl Bromide | >90% | >99% | [][4] |
| Pseudoephedrine Amide | Propionyl Amide | Methyl Iodide | 80-95% | >98% | [1] |
| (Proposed) Pyridyl Fluoroalcohol | Propionyl Ester | Benzyl Bromide | Target: >85% | Target: >95% | N/A |
Conclusion and Future Directions
This document outlines a theoretical yet scientifically grounded framework for the use of this compound as a novel chiral auxiliary. Its unique combination of steric bulk, electronic properties from the CF3 group, and the chelating ability of the pyridine ring makes it a highly attractive candidate for asymmetric synthesis.
Future work must focus on:
-
Validation: Synthesizing the proposed auxiliary and experimentally verifying the proposed protocols.
-
Optimization: Screening different bases, solvents, and reaction conditions to maximize diastereoselectivity.
-
Scope: Exploring its effectiveness with a wider range of substrates and electrophiles, and in other asymmetric reactions such as aldol or Diels-Alder reactions.
The development of this and other novel auxiliaries is crucial for expanding the toolkit available to chemists, enabling the efficient and scalable synthesis of complex chiral molecules that are the foundation of modern medicine and materials science.
References
- The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide. Benchchem.
- Chiral auxiliary. Wikipedia.
- Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Medium.
- The Role of Chiral Auxiliaries in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Advanced Chiral Auxiliary Synthesis. BOC Sciences.
- Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. National Institutes of Health (NIH).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
Welcome to the technical support guide for 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol. This document provides in-depth troubleshooting and purification protocols for researchers, chemists, and drug development professionals. The unique structure of this molecule, combining a basic pyridine ring with a highly polar and acidic trifluoromethyl alcohol moiety, presents specific challenges that require carefully optimized purification strategies.[1][2] This guide is designed to provide both the "how" and the "why" behind these experimental choices.
Section 1: Understanding the Challenge & Initial Troubleshooting (FAQs)
This section addresses the most common initial hurdles encountered after synthesis.
Q1: My crude product has crashed out of the reaction mixture as a sticky oil or gum, not a solid. How can I induce crystallization?
A1: Oiling out is common for compounds with strong hydrogen bonding capabilities and awkward crystal packing potential, characteristic of fluorinated alcohols.[2] The goal is to gently coax the molecules into an ordered lattice.
-
Causality: The trifluoromethyl group and the hydroxyl group create a highly polar, hydrogen-bonding head, while the bromopyridine ring offers aromatic stacking possibilities. An imbalance in intermolecular forces or the presence of solvent impurities can easily disrupt crystallization.
-
Immediate Steps:
-
Solvent Removal: Ensure all reaction solvents (like THF, DMF) are thoroughly removed under high vacuum, as residual solvent can inhibit crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single, tiny crystal to the oil.
-
Trituration: Add a poor solvent (an "anti-solvent") in which your compound is insoluble, such as hexanes or diethyl ether.[3] Vigorously stir or sonicate the mixture. This can wash away soluble impurities and force your product to precipitate as a solid, which can then be collected and recrystallized properly.
-
Q2: My initial NMR analysis shows a complex mixture. What are the most probable process-related impurities?
A2: The impurities are typically derived from starting materials, side reactions, or over-reactions. Understanding these helps in designing a targeted purification strategy.
-
Common Impurities:
-
Unreacted Starting Material: Depending on your synthesis route, this could be 3,5-dibromopyridine or a related ketone precursor.
-
Isomeric Products: If the directing effects of the substituents are not absolute, you may form isomers, such as 2-(5-Bromopyridin-2-yl) or 2-(5-Bromopyridin-4-yl) analogues.
-
Over-brominated Species: Bromination of pyridine rings can sometimes lead to di-brominated byproducts if conditions are not carefully controlled.[4]
-
Hydrolysis/Degradation Products: The stability of the trifluoromethyl alcohol can be compromised under harsh acidic or basic conditions.
-
Q3: I am attempting flash column chromatography on silica gel, but my product is smearing and tailing badly. What's causing this and how can I fix it?
A3: This is a classic issue when purifying basic compounds like pyridines on acidic silica gel.
-
Causality: The lone pair of electrons on the pyridine nitrogen interacts strongly and often irreversibly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor peak shape and, in some cases, complete retention of the product on the column.
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a competitive base to your eluent to saturate the acidic sites on the silica. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia in methanol.
-
Use a Different Stationary Phase: Consider using a more inert stationary phase like neutral or basic alumina. Alternatively, florisil or C18-functionalized silica (for reversed-phase chromatography) can be effective.
-
Salt Formation: If the compound is stable to acid, you can pre-treat it with an acid (like HCl in ether) to form the hydrochloride salt. The salt is often more crystalline and may behave better chromatographically, though it will require a more polar solvent system.
-
Section 2: Step-by-Step Purification Protocols
Recrystallization: The Preferred Method for High Purity
Recrystallization is often the most effective technique for removing minor impurities and obtaining a highly pure, crystalline final product.[5][6] The key is selecting an appropriate solvent system.
Guiding Principle: The ideal solvent will dissolve the compound completely when hot but very poorly when cold.[7] The unique polarity of this compound makes a solvent-pair system highly effective.
| Solvent Class | Examples | Role |
| Polar Protic | Ethanol, Methanol, Isopropanol | Good "solvent" candidates. The compound is likely highly soluble in these due to hydrogen bonding with the trifluoromethyl alcohol group.[2][3] |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Also good "solvent" candidates. Solubilizes via dipole-dipole interactions. |
| Aromatic Hydrocarbons | Toluene, Xylenes | Can act as a "solvent" or "anti-solvent" depending on the impurity profile. Potential for π-stacking interactions. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Excellent "anti-solvent" candidates. The compound should have very low solubility in these non-polar solvents.[3] |
| Ethers | Diethyl ether, Methyl tert-butyl ether (MTBE) | Good "anti-solvent" candidates. Can also be used for trituration to remove non-polar impurities. |
| Water | H₂O | Can be a powerful "anti-solvent" when used with a miscible organic solvent like ethanol or acetone. |
This is often the most successful method for this class of compounds.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude material in the minimum amount of a hot "solvent" (e.g., ethanol or ethyl acetate). Add the solvent portion-wise while heating and swirling until the solid is just fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a quick gravity filtration through a pre-warmed funnel with fluted filter paper to remove them. This prevents premature crystallization.
-
Addition of Anti-Solvent: While the solution is still hot, add a "anti-solvent" (e.g., hexanes or water) dropwise until you see persistent cloudiness (the cloud point). This indicates the solution is saturated.[7]
-
Re-homogenization: Add a few more drops of the hot "solvent" until the solution becomes clear again.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[7] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Caption: Recrystallization decision workflow.
Chromatographic Purification & Analysis
When recrystallization fails or is insufficient, chromatography is the next step.
-
Slurry Preparation: Pre-adsorb the crude material onto a small amount of silica gel. Dissolve your compound in a minimal amount of a polar solvent (like acetone or methanol), add silica gel (approx. 2-3 times the weight of your compound), and evaporate the solvent completely to get a dry, free-flowing powder. This ensures a homogenous loading onto the column.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent system. A good starting point is a 20-30% ethyl acetate in hexanes mixture.
-
Eluent Modification: Crucially, add 0.5-1% triethylamine (Et₃N) to your entire mobile phase. This will prevent tailing.
-
Loading and Elution: Carefully load the silica-adsorbed sample onto the top of the packed column. Begin eluting with your mobile phase, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC). Use a UV lamp (254 nm) to visualize the spots. The bromopyridine ring is an excellent chromophore.
-
Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the final purity of your compound.
-
Rationale: Mixed-mode chromatography is particularly effective for pyridine derivatives, as it combines reversed-phase and ion-exchange mechanisms to achieve excellent separation and peak shape.[8]
-
Sample HPLC Conditions:
-
Column: Primesep 100 (or similar mixed-mode column), 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase: A gradient of Acetonitrile and Water with a buffer, such as 0.05% Sulfuric Acid or 0.1% Formic Acid.[1][8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 250 nm.[1]
-
Injection Volume: 5-10 µL.
-
Sample Prep: Prepare a stock solution of your compound at ~1 mg/mL in acetonitrile or methanol.
-
Caption: Troubleshooting common chromatography issues.
Section 3: References
-
Huebner, C. F. (1951). Chromatography of Pyridine Derivatives. Nature.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography.
-
Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. ATSDR.
-
Bernofsky, C. (1980). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. PubMed.
-
BenchChem. (2025). Application Note: Recrystallization Techniques for Polar Fluorinated Molecules. BenchChem.
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry & Biochemistry.
-
Alfa Chemistry. (n.d.). Fluorinated Alcohols. Organofluorine.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
-
Chem LibreTexts. (n.d.). Recrystallization. Chemistry LibreTexts.
-
Deshmukh, S. et al. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. Heterocyclic Letters.
-
Zhang, J. et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules.
Sources
- 1. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. heteroletters.org [heteroletters.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. mt.com [mt.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. helixchrom.com [helixchrom.com]
Technical Support Center: Synthesis of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
I. Synthetic Strategy Overview
The most reliable and common synthetic pathway to this compound involves a two-step process:
-
Synthesis of the Ketone Precursor: Preparation of 1-(5-bromopyridin-3-yl)ethan-1-one (also known as 3-acetyl-5-bromopyridine).
-
Nucleophilic Trifluoromethylation: Reaction of the ketone precursor with a suitable trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF₃), to yield the desired tertiary alcohol.
This guide will focus on troubleshooting and optimizing each of these critical stages.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Step 1: Synthesis of 1-(5-Bromopyridin-3-yl)ethan-1-one
Q1: I am observing low yields in the synthesis of 1-(5-bromopyridin-3-yl)ethan-1-one. What are the likely causes and how can I improve the yield?
A1: Low yields in this step often stem from several factors related to the chosen synthetic route. A common method involves the Sonogashira coupling of 3-bromopyridine with trimethylsilylacetylene, followed by hydration.
-
Incomplete Sonogashira Coupling: Ensure your palladium and copper catalysts are active. Use fresh, high-purity catalysts and strictly anaerobic conditions to prevent catalyst deactivation. The choice of base and solvent is also critical; diisopropylamine often serves as both the base and solvent.
-
Side Reactions During Acetylene Deprotection and Hydration: The hydration of the alkyne to the ketone can sometimes lead to side products. Ensure the acidic workup is performed at a controlled temperature to prevent degradation of the pyridine ring.
-
Alternative Route from 3,5-Dibromopyridine: A Grignard-based approach from 3,5-dibromopyridine can also be employed. However, this method can be prone to side reactions such as homo-coupling. To minimize this, ensure a slow addition of the Grignard reagent to the acetylating agent (e.g., ethyl acetate or N,N-dimethylacetamide) at low temperatures.
Q2: My purified 1-(5-bromopyridin-3-yl)ethan-1-one shows persistent impurities. What are these likely to be and how can I remove them?
A2: Common impurities include:
-
Unreacted Starting Material (3-bromopyridine or 3,5-dibromopyridine): This can be addressed by ensuring the reaction goes to completion through careful monitoring by TLC or GC-MS. Purification via column chromatography is typically effective.
-
Homo-coupled Bipyridine (5,5'-dibromo-3,3'-bipyridine): This is a common byproduct in Grignard-based routes. Its formation can be minimized by maintaining low reaction temperatures and a controlled rate of addition.[1] This byproduct can often be separated by careful column chromatography or recrystallization.
-
Over-brominated Species: If starting from a less pure source of 3-bromopyridine, di- or tri-brominated pyridines could be present and carried through the synthesis. Starting with high-purity materials is crucial.
Step 2: Nucleophilic Trifluoromethylation
Q3: The trifluoromethylation of my ketone precursor is sluggish or incomplete. What are the key parameters to check?
A3: The reaction of 1-(5-bromopyridin-3-yl)ethan-1-one with the Ruppert-Prakash reagent (TMSCF₃) is the critical step.
-
Activation of TMSCF₃: The Ruppert-Prakash reagent itself is unreactive and requires a nucleophilic activator to generate the trifluoromethyl anion.[2] A catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), is essential. Ensure your activator is not hydrated, as water will quench the reaction.
-
Solvent Choice: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are typically used. The presence of moisture is highly detrimental. Ensure all glassware is oven-dried and the solvent is rigorously dried before use.
-
Reaction Temperature: The initial addition of the activator and TMSCF₃ is often performed at 0°C or lower to control the exothermicity, followed by warming to room temperature to drive the reaction to completion.
Q4: I am observing significant formation of a silyl enol ether byproduct instead of the desired alcohol. How can I prevent this?
A4: The formation of the trimethylsilyl enol ether is a known competing side reaction in the trifluoromethylation of enolizable ketones.[3]
-
Mechanism of Formation: This side reaction occurs when the generated trifluoromethyl anion acts as a base, deprotonating the α-carbon of the ketone. The resulting enolate is then trapped by the trimethylsilyl group.
-
Mitigation Strategies:
-
Temperature Control: Running the reaction at lower temperatures can favor the nucleophilic addition over deprotonation.
-
Activator Choice: The nature of the counter-ion of the fluoride source can influence the basicity of the trifluoromethyl anion. Experimenting with different fluoride sources (e.g., TBAF vs. CsF) may be beneficial.
-
Reaction Quench: After the reaction is complete, a crucial step is the acidic workup (e.g., with 1 M HCl) to hydrolyze the intermediate trimethylsilyl ether of the product alcohol. Ensure this step is carried out effectively.
-
Q5: My final product is difficult to purify. What are some effective purification strategies?
A5: The crude product mixture may contain unreacted ketone, the silyl ether of the product, and potentially other byproducts.
-
Hydrolysis of the Silyl Ether: Before chromatographic purification, ensure the complete hydrolysis of the intermediate silyl ether by stirring the crude product with a mild acid (e.g., 1 M HCl in THF/water) for a sufficient time.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective in separating the desired alcohol from less polar impurities like unreacted starting material and more polar impurities.
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to achieve high purity.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(5-Bromopyridin-3-yl)ethan-1-one
This protocol is adapted from established procedures for the synthesis of acetylpyridines.[1]
-
To a solution of 3-bromopyridine (1 equivalent) in anhydrous THF, add Pd(PPh₃)₂Cl₂ (0.02 equivalents) and CuI (0.04 equivalents).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add diisopropylamine (3 equivalents) followed by trimethylsilylacetylene (1.2 equivalents).
-
Stir the reaction mixture at room temperature under an argon atmosphere until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Dissolve the crude alkyne in a mixture of THF and 2 M HCl.
-
Stir the mixture at room temperature until the deprotection and hydration are complete (monitor by TLC or GC-MS).
-
Neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient).
Protocol 2: Synthesis of this compound
This protocol is based on the general procedure for the trifluoromethylation of ketones using the Ruppert-Prakash reagent.[4]
-
Dissolve 1-(5-bromopyridin-3-yl)ethan-1-one (1 equivalent) in anhydrous THF in an oven-dried flask under an argon atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 equivalents) via syringe.
-
Slowly add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 equivalents) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS, typically 1-4 hours).
-
Upon completion, quench the reaction by adding 1 M HCl (aqueous).
-
Stir for 30 minutes to ensure complete hydrolysis of the intermediate silyl ether.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient).
IV. Data Summary Table
| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | 3-Bromopyridine, Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Diisopropylamine | THF | RT | 4-8 | 60-75 |
| 2 | 1-(5-Bromopyridin-3-yl)ethan-1-one | TMSCF₃, TBAF | THF | 0 to RT | 1-4 | 70-85 |
V. Reaction Pathway and Side Reactions Diagram
Caption: Main reaction pathway and key side reactions.
VI. References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]
-
Dilman, A. D., & Levin, V. V. (2018). Silyl enol ethers in synthesis. Chemical Reviews, 118(17), 8085–8136. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757–786. [Link]
Sources
- 1. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Identification of impurities in 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
Answering the complex challenges of pharmaceutical development requires a deep, mechanistic understanding of a drug candidate's purity. For novel compounds like 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol, a critical intermediate in many modern therapeutic pipelines, a robust impurity profile is not just a regulatory requirement—it is a cornerstone of safety and efficacy.
This Technical Support Center is designed for the hands-on researcher and drug development professional. Moving beyond simple protocols, this guide adopts a question-and-answer format to directly address the specific, practical issues encountered during the identification and characterization of impurities. As Senior Application Scientists, our goal is to provide not just the 'how,' but the fundamental 'why,' grounding every recommendation in established analytical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of impurities I should expect to find in a sample of this compound?
Impurities in any active pharmaceutical ingredient (API) or intermediate are generally classified into three categories: organic impurities, inorganic impurities, and residual solvents.[1] For this specific molecule, organic impurities are the most critical and complex. They can be further subdivided based on their origin:
-
Starting Material-Related Impurities: These include unreacted starting materials or impurities present within those starting materials. For instance, the synthesis of bromopyridines can sometimes result in di-brominated or isomerically impure products.[2]
-
Process-Related Impurities (By-products): These are substances formed during the synthetic process. The key reaction is a nucleophilic trifluoromethylation, likely using an organosilicon reagent like Trimethyl(trifluoromethyl)silane (TMSCF₃, the Ruppert-Prakash reagent).[3] Side reactions, incomplete conversions, or subsequent unwanted reactions can generate various by-products.
-
Degradation Products: These impurities form over time due to storage conditions (e.g., exposure to light, heat, or humidity) or during the formulation process. Both the bromopyridine ring and the trifluoromethyl carbinol group can be susceptible to degradation.[4][5]
Q2: Why is the Ruppert-Prakash reagent (TMSCF₃) significant in this synthesis, and what impurities can it introduce?
The Ruppert-Prakash reagent is one of the most common and effective reagents for introducing a trifluoromethyl (-CF₃) group. It allows for the nucleophilic trifluoromethylation of carbonyl compounds (aldehydes and ketones) to form trifluoromethyl carbinols, like our target molecule.[6] The reaction is typically initiated by a catalytic amount of a fluoride source, which generates the reactive trifluoromethide anion ([CF₃]⁻).[3]
Potential impurities originating from this step include:
-
Unreacted Precursor: The starting 5-bromo-3-pyridyl ketone or aldehyde.
-
Hydrolyzed Reagent: TMSCF₃ can react with moisture to form fluoroform (HCF₃) and trimethylsilanol.
-
Side-Products: The highly reactive trifluoromethide anion can participate in other reactions, especially if the reaction conditions are not strictly controlled.[7] Minor impurities in the reagent itself, such as [¹⁸F]Me₃SiF, have been noted in related radiochemical syntheses, highlighting the importance of reagent quality.
Troubleshooting Guide: Analytical & Experimental Issues
This section addresses specific problems you may encounter during the analysis of this compound.
Q3: I see an unexpected peak in my reverse-phase HPLC chromatogram. How do I begin to identify it?
An unknown peak requires a systematic investigation. The first step is to gather as much information as possible from your existing analytical setup before proceeding to more complex techniques.
Caption: Logical workflow for the initial identification of an unknown chromatographic peak.
Causality Behind the Workflow:
-
UV-Vis Spectrum: A Diode Array Detector (DAD) or Photodiode Array (PDA) provides the UV spectrum of the impurity. If the spectrum matches that of a known starting material, it's a strong indicator. The pyridine ring system will have a characteristic absorbance profile.
-
LC-MS Analysis: This is the most powerful initial step for identification. The mass-to-charge ratio (m/z) provides the molecular weight. High-resolution mass spectrometry (HRMS) is even more valuable as it can help determine the elemental formula with high confidence.[8]
-
Bromine Isotopic Pattern: A key structural feature of the parent molecule is the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any impurity containing a single bromine atom will show two mass peaks of almost equal intensity separated by 2 Da (M and M+2). If this pattern is absent, you are likely looking at a de-brominated impurity.
-
Isolation and NMR: If the impurity cannot be identified by LC-MS alone, it must be isolated, typically by preparative HPLC.[1] Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and 2D-NMR) is the definitive method for elucidating the precise chemical structure.
Q4: My LC-MS data suggests an impurity with a mass of M-79/81 Da. What could this be?
A mass loss of 79 or 81 Da (corresponding to the two isotopes of bromine) strongly suggests a de-brominated impurity . This could be 2-(Pyridin-3-yl)-1,1,1-trifluoropropan-2-ol.
-
Potential Cause: Dehalogenation can occur during the synthesis, particularly if reducing agents are present or if certain catalysts are used. It can also be a degradation pathway, sometimes promoted by light (photodegradation) or heat.[5]
-
Confirmation Strategy:
-
HRMS: Obtain a high-resolution mass to confirm the elemental formula C₈H₈F₃NO.
-
Spiking Study: If you have a reference standard for the de-brominated compound, spike it into your sample. If the peak area of your unknown increases proportionally, its identity is confirmed.
-
NMR: In the ¹H NMR spectrum, the characteristic signals for the pyridine ring will change. Specifically, the proton that replaced the bromine atom will appear as a new signal, and the coupling patterns of the other aromatic protons will be altered.
-
Q5: I have an impurity with the correct bromine isotopic pattern but a mass of M+78/80 Da. What is a likely structure?
This suggests the addition of a second bromine atom, resulting in a di-brominated impurity . A likely candidate would be 2-(x,5-Dibromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol, where 'x' is another position on the pyridine ring.
-
Potential Cause: This impurity most likely originates from the starting material. The bromination of pyridine derivatives can be difficult to control, and the formation of di-substituted by-products is common.[2] If the 5-bromo-3-substituted pyridine precursor contained a di-brominated impurity, it would carry through the synthesis.
-
Confirmation Strategy:
-
Analyze Starting Materials: The most direct approach is to analyze your 5-bromopyridine starting material for the presence of di-brominated species.
-
MS/MS Fragmentation: In a mass spectrometer, fragmenting the impurity ion (MS/MS) can provide clues about the bromine positions. The fragmentation pattern may differ from the parent compound.
-
Definitive Identification (NMR): Isolation and NMR are required for unambiguous identification. The ¹H NMR spectrum will show one less aromatic proton signal compared to the parent compound, confirming the presence of a second substituent on the ring.
-
Experimental Protocols & Data
Protocol 1: General Purpose HPLC-UV/MS Method for Impurity Profiling
This protocol provides a starting point for separating the main compound from its potential process-related impurities and degradants. Method optimization will be required for your specific sample and system.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and high resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for pyridine compounds by ensuring the nitrogen is protonated. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and compatibility with MS. |
| Gradient | 5% B to 95% B over 15 min | A broad gradient is essential for screening unknown samples to elute both polar and non-polar impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient separation and MS compatibility. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| UV Detection | 260 nm (or DAD 210-400 nm) | 260 nm is a good starting point for pyridine-containing aromatic systems. A DAD is highly recommended. |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode | The pyridine nitrogen is basic and will readily protonate to form [M+H]⁺ ions. |
Protocol 2: Forced Degradation Study Framework
Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of your analytical method.[9]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. heteroletters.org [heteroletters.org]
- 3. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 7. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
Technical Support Center: Regioselective Bromination of the Pyridine Ring
Welcome to the technical support center for navigating the complexities of pyridine bromination. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with regioselectivity in their synthetic workflows. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why certain strategies work and how to troubleshoot common issues.
Introduction: The Challenge of Pyridine Bromination
The pyridine ring, a cornerstone of many pharmaceuticals and functional materials, presents a unique challenge in electrophilic aromatic substitution. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophiles, making reactions like bromination significantly more difficult than with benzene. Furthermore, the nitrogen atom's influence directs substitution patterns, often leading to a lack of regioselectivity and a mixture of products. This guide will equip you with the knowledge and techniques to control the position of bromination on the pyridine ring, a critical step in the synthesis of complex molecules.
Frequently Asked Questions (FAQs)
Question: Why am I getting a mixture of 3-bromopyridine and 3,5-dibromopyridine when I try to brominate pyridine directly?
Answer: This is a classic problem rooted in the electronic nature of the pyridine ring. Direct bromination of pyridine requires harsh conditions (e.g., high temperatures, oleum) because the nitrogen atom deactivates the ring towards electrophilic attack. Under these conditions, the initial product, 3-bromopyridine, can undergo a second bromination. The bromine atom is a deactivating group but directs ortho- and para- to itself. In the case of 3-bromopyridine, the 5-position is electronically favored for a second electrophilic attack, leading to the formation of 3,5-dibromopyridine.
To favor the mono-brominated product, you can try a few strategies:
-
Control Stoichiometry and Reaction Time: Carefully control the amount of brominating agent used (ideally, a slight excess of pyridine). Monitor the reaction closely by TLC or GC-MS and stop it once a significant amount of the desired product has formed, before the dibrominated product begins to dominate.
-
Use a Milder Brominating Agent: While less common for pyridine itself, for activated pyridines, using a milder brominating agent like N-Bromosuccinimide (NBS) can sometimes offer better control.
Question: I want to brominate at the 4-position. Why is this so difficult to achieve directly?
Answer: Direct electrophilic bromination of pyridine overwhelmingly favors the 3-position. The intermediate sigma complex for attack at the 2- and 4-positions places a positive charge directly on the nitrogen atom, which is highly unfavorable. The intermediate for 3-substitution avoids this, making it the kinetically and thermodynamically preferred pathway.
To achieve 4-bromination, you need to fundamentally alter the electronic properties of the pyridine ring. The most common and effective method is through the use of pyridine N-oxide.
Question: What is the role of pyridine N-oxide and how does it change the regioselectivity?
Answer: The formation of a pyridine N-oxide is a powerful strategy to activate the pyridine ring and direct substitution to the 4-position. The N-oxide group is strongly activating due to the lone pair on the oxygen atom, which can be donated into the ring. This resonance donation preferentially increases the electron density at the 2- and 4-positions. While both are activated, the 4-position is generally favored for steric reasons.
The general workflow is:
-
Oxidation: Pyridine is oxidized to pyridine N-oxide using an oxidant like m-CPBA or hydrogen peroxide.
-
Bromination: The N-oxide is then brominated, which now readily occurs at the 4-position.
-
Reduction: The N-oxide is reduced back to the pyridine, leaving you with the 4-bromopyridine. Common reducing agents include PCl3 or PPh3.
Troubleshooting Guides & Protocols
Troubleshooting Issue 1: Low Yield and Poor Selectivity for 3-Bromopyridine
If you are struggling with the direct bromination of pyridine and obtaining low yields of 3-bromopyridine amidst a mixture of starting material and di-brominated products, consider the following refined protocol.
This protocol leverages the formation of a pyridinium salt to further deactivate the ring and enhance selectivity for the 3-position.
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes).
-
Charge the Flask: Add pyridine (1.0 eq) to the flask.
-
Acidification: Cool the flask in an ice bath and slowly add fuming sulfuric acid (oleum, ~20% SO3) (3.0 eq). The formation of the pyridinium salt is highly exothermic.
-
Addition of Bromine: Once the mixture has cooled, add bromine (Br2) (1.1 eq) dropwise via the dropping funnel over 30-60 minutes.
-
Reaction: Heat the reaction mixture to 130-140 °C and maintain for 4-6 hours. Monitor the reaction progress by quenching a small aliquot and analyzing by GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture over crushed ice.
-
Basify the solution with a saturated solution of sodium hydroxide (NaOH) until it is strongly alkaline (pH > 12), keeping the mixture cool in an ice bath.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by fractional distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Oleum: The use of fuming sulfuric acid protonates the pyridine, forming the pyridinium ion. This further deactivates the ring, making the reaction conditions even more forcing but also increasing the selectivity for the 3-position.
-
Temperature Control: High temperatures are necessary to overcome the activation energy for the bromination of the deactivated ring. However, excessive temperatures can lead to decomposition.
-
Careful Work-up: The neutralization and extraction steps are critical for isolating the product from the highly acidic reaction mixture.
Data Summary Table:
| Position | Method | Reagents | Typical Yield | Key Considerations |
| 3 | Direct Electrophilic | Br2, Oleum | 50-70% | Harsh conditions, requires careful handling of oleum and Br2. |
| 4 | N-Oxide Route | m-CPBA, Br2, PCl3 | 60-80% | Multi-step but highly selective and milder conditions. |
| 2 | Halogen Dance | LDA, Br2 | 40-60% | Requires cryogenic conditions and strictly anhydrous technique. |
Troubleshooting Issue 2: Failure to achieve C4-Bromination
If your attempts at 4-bromination using the N-oxide strategy are failing, common culprits include incomplete oxidation, ineffective bromination, or incomplete reduction.
This three-step protocol is the gold standard for accessing 4-bromopyridines.
Step 1: Synthesis of Pyridine N-Oxide
-
Dissolve Pyridine: Dissolve pyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl3).
-
Add Oxidant: Cool the solution in an ice bath and add m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Wash the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO3) to remove m-chlorobenzoic acid, followed by brine. Dry the organic layer and concentrate to give the N-oxide.
Step 2: Bromination of Pyridine N-Oxide
-
Reaction Setup: In a flask equipped with a reflux condenser, dissolve the pyridine N-oxide (1.0 eq) in a mixture of acetic anhydride and acetic acid.
-
Add Bromine: Add bromine (Br2) (1.1 eq) dropwise.
-
Reaction: Heat the mixture to 80-100 °C for 2-4 hours.
-
Work-up: Cool the mixture, dilute with water, and neutralize with a base. Extract the product with an organic solvent.
Step 3: Reduction of 4-Bromopyridine N-Oxide
-
Dissolve N-Oxide: Dissolve the crude 4-bromopyridine N-oxide (1.0 eq) in a solvent like chloroform or toluene.
-
Add Reducing Agent: Cool the solution and add phosphorus trichloride (PCl3) (1.2 eq) or triphenylphosphine (PPh3) (1.2 eq) dropwise.
-
Reaction: Stir at room temperature or gentle heat until the reaction is complete (monitor by TLC).
-
Work-up and Purification: Quench the reaction with water, basify, and extract the product. Purify by column chromatography or distillation.
Troubleshooting this Workflow:
-
Incomplete Oxidation: If you still have starting pyridine, increase the reaction time or the amount of m-CPBA.
-
Low Yield in Bromination: Ensure the reaction is heated sufficiently. The acetic anhydride can form an intermediate that facilitates the reaction.
-
Incomplete Reduction: PCl3 is often more effective than PPh3 but can be harsher. Ensure you are using a sufficient excess of the reducing agent.
Caption: Decision tree for selecting the appropriate bromination method.
Troubleshooting Issue 3: Accessing the C2-Position
Direct bromination at the 2-position is generally not feasible. For this, a completely different strategy is required, often involving directed ortho-metalation or a halogen dance reaction.
This protocol is for cases where you might start with a different bromopyridine and wish to isomerize it to the thermodynamically more stable 2-bromo isomer.
Step-by-Step Methodology:
-
Anhydrous Setup: This reaction is highly sensitive to moisture. All glassware must be oven-dried, and the reaction should be run under an inert atmosphere (e.g., argon or nitrogen).
-
Prepare LDA: In a flask, dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi) (1.05 eq) dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add Starting Material: Add a solution of 3-bromopyridine (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.
-
Halogen Dance: Stir the mixture at -78 °C for 1-2 hours. During this time, the lithium-halogen exchange and subsequent protonation/deprotonation steps will lead to the formation of the 2-lithiated species.
-
Quench with Bromine: Add a solution of bromine (Br2) (1.2 eq) in anhydrous THF to the reaction mixture at -78 °C.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl). Allow the mixture to warm to room temperature. Extract with an organic solvent, dry, and concentrate.
-
Purification: Purify the product mixture by column chromatography.
Causality Behind Experimental Choices:
-
LDA and Cryogenic Conditions: LDA is a strong, non-nucleophilic base that can deprotonate the pyridine ring. At -78 °C, the 2-lithiated pyridine is the most thermodynamically stable lithiated intermediate, and this low temperature prevents side reactions.
-
Anhydrous Conditions: Organolithium reagents like LDA and n-BuLi react violently with water. Any moisture will quench the reagents and kill the reaction.
Technical Support Center: Managing the Reactivity of the Trifluoromethyl Group
Welcome to the technical support center for managing the reactivity of the trifluoromethyl (CF₃) group. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical behavior of this critical functional group. The CF₃ group is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates[1][2][3]. However, its potent electron-withdrawing nature and the inherent strength of its C-F bonds present distinct challenges in synthesis[4][5].
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during the introduction of a CF₃ group or subsequent reactions on a trifluoromethylated molecule.
Part 1: Frequently Asked Questions - Understanding the Fundamentals
This section addresses the core principles governing the reactivity of the trifluoromethyl group. Understanding the "why" is crucial for effective troubleshooting.
Q1: Why is the trifluoromethyl group often considered chemically inert?
A1: The perceived inertness of the CF₃ group stems from several factors. Primarily, the carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a high bond dissociation energy (approx. 485 kJ/mol)[6]. This makes homolytic cleavage difficult. Additionally, the three fluorine atoms sterically shield the central carbon atom from nucleophilic attack[7]. The high electronegativity of fluorine also polarizes the C-F bonds, making the carbon atom electron-deficient but simultaneously protected by the non-polarizing, compact fluorine atoms.
Q2: If it's so stable, how does the CF₃ group influence the reactivity of the rest of the molecule?
A2: The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms[1][8]. This has several significant consequences:
-
Increased Acidity: It dramatically increases the acidity of adjacent protons. For example, trifluoroethanol is significantly more acidic than ethanol.
-
Deactivation of Aromatic Rings: When attached to an aromatic ring, it deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.
-
Activation of Leaving Groups: It can stabilize a negative charge on an adjacent atom, making a neighboring group (like a halide) a better leaving group in nucleophilic substitution reactions.
Q3: What are the primary ways to "activate" a CF₃ group for a reaction?
A3: While challenging, the C-F bonds in a CF₃ group can be functionalized. This is a highly active area of research. Key strategies include:
-
Radical Pathways: Photoredox or electrochemical methods can generate radical intermediates, which can lead to the cleavage of a single C-F bond[9][10]. This is often more selective than ionic pathways.
-
Lewis Acid Promotion: Strong Lewis acids can coordinate to a fluorine atom, facilitating its departure as a fluoride ion and generating a difluorocarbocation intermediate[7][11].
-
Transition-Metal Catalysis: Certain transition metal complexes can insert into a C-F bond, enabling defluorinative functionalization[7][12].
Q4: What is the difference between electrophilic, nucleophilic, and radical trifluoromethylation?
A4: These terms refer to the nature of the trifluoromethylating agent used to introduce the CF₃ group[13][14]:
-
Electrophilic (CF₃⁺ source): These reagents, like Togni's or Umemoto's reagents, deliver a formal "CF₃⁺" species to a nucleophilic substrate (e.g., an enolate, an electron-rich arene)[15][16][17]. They can also generate CF₃ radicals via single-electron transfer (SET) processes[18].
-
Nucleophilic (CF₃⁻ source): These reagents, such as the Ruppert-Prakash reagent (TMSCF₃) or fluoroform (CF₃H) with a strong base, deliver a formal "CF₃⁻" anion to an electrophilic substrate (e.g., a ketone or aldehyde)[19][20][21][22].
-
Radical (CF₃• source): These methods generate a neutral trifluoromethyl radical (CF₃•), often using reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na) or trifluoroiodomethane (CF₃I) in conjunction with an initiator (e.g., a photoredox catalyst, a radical initiator like triethylborane)[19][23][24]. This pathway is highly effective for C-H functionalization[25][26][27].
Part 2: Troubleshooting Guide for Synthesis
This guide is structured in a question-and-answer format to directly address common experimental failures.
Scenario 1: Introducing a Trifluoromethyl Group
Problem: My electrophilic trifluoromethylation reaction has failed (low or no yield). My substrate is an aniline derivative.
-
Potential Cause: Unprotected nucleophilic groups, such as amines (-NH₂) or alcohols (-OH), can react directly with the highly electrophilic trifluoromethylating reagent[28]. This consumption of the reagent is a common cause of failure.
-
Troubleshooting & Solution:
-
Protect the Nucleophilic Group: The most reliable solution is to protect the amine or alcohol. For anilines, use a standard protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). For alcohols, silyl ethers (e.g., TBS) are effective. After successful trifluoromethylation, the protecting group can be removed.
-
Switch Reaction Type: If protection/deprotection is not feasible, consider a different trifluoromethylation strategy. Radical-based methods, particularly those using photoredox catalysis, often exhibit much broader functional group tolerance and may work even with the unprotected amine[26][27][28][29].
-
Problem: My nucleophilic trifluoromethylation of a ketone (using TMSCF₃) is sluggish and incomplete.
-
Potential Cause 1: Insufficient Activation. The Ruppert-Prakash reagent (TMSCF₃) requires a nucleophilic activator, typically a fluoride source like TBAF (tetrabutylammonium fluoride), to generate the active trifluoromethyl anion[19]. Insufficient or degraded activator will stall the reaction.
-
Troubleshooting & Solution 1:
-
Use a fresh, anhydrous source of the fluoride activator. Ensure the reaction is performed under strictly anhydrous conditions, as water can quench the active species.
-
Consider using a different activator. For some substrates, a stronger activator like CsF may be more effective[20].
-
-
Potential Cause 2: Steric Hindrance. Highly hindered ketones may react slowly.
-
Troubleshooting & Solution 2:
-
Increase the reaction temperature. While many TMSCF₃ additions are run at low temperatures, sluggish reactions can often be pushed to completion with gentle heating (e.g., to room temperature or slightly above)[21].
-
Increase the equivalents of TMSCF₃ and the activator. Using 1.5 to 2.0 equivalents can improve yields for challenging substrates.
-
Problem: My photoredox-catalyzed C-H trifluoromethylation of a heteroarene gives a complex mixture of products with poor regioselectivity.
-
Potential Cause: The trifluoromethyl radical is highly reactive and can add to multiple positions on an electron-rich heteroarene[19][25]. The selectivity is governed by the electronic and steric properties of the substrate.
-
Troubleshooting & Solution:
-
Modify Electronic Properties: The regioselectivity of radical addition is sensitive to the electronic distribution in the ring. If possible, installing a directing group (even temporarily) can guide the trifluoromethylation to a specific position.
-
Solvent and Additive Screening: The solvent can influence the stability of intermediates. Screen a range of solvents (e.g., acetonitrile, DMSO, DMF). Sometimes, the addition of a mild acid or base can alter the protonation state of the heterocycle and improve selectivity.
-
Lower the Reaction Temperature: While this may slow the reaction, it can sometimes increase the kinetic preference for addition at the most reactive site, improving regioselectivity[30][31].
-
Scenario 2: Reactions on a Molecule Already Containing a CF₃ Group
Problem: I am attempting a Grignard reaction on an aryl bromide, but my molecule also contains a CF₃-substituted ketone. The reaction is failing.
-
Potential Cause: The CF₃ group makes the adjacent carbonyl carbon highly electrophilic. The Grignard reagent, being a strong nucleophile and base, will preferentially attack this activated ketone rather than the aryl bromide.
-
Troubleshooting & Solution:
-
Protect the Ketone: Before forming or adding the Grignard reagent, protect the highly reactive ketone. Common protecting groups for ketones include acetals or ketals (e.g., formed with ethylene glycol). Once the Grignard reaction is complete, the protecting group can be removed under acidic conditions.
-
Change Reaction Order: If possible, reverse the order of steps. Perform the Grignard reaction first, before introducing the CF₃-substituted ketone.
-
Problem: During a reduction reaction with LiAlH₄, I am observing unwanted defluorination of my CF₃ group.
-
Potential Cause: Strong, hard reducing agents like lithium aluminum hydride (LiAlH₄) can, under certain conditions (especially with prolonged reaction times or elevated temperatures), attack the C-F bonds, leading to defluorination. This is particularly true if the CF₃ group is adjacent to a pi-system or other activating group.
-
Troubleshooting & Solution:
-
Use a Milder Reducing Agent: Switch to a softer, more selective reducing agent. For example, if reducing an ester to an alcohol, DIBAL-H at low temperature might be a better choice. For reducing a ketone, sodium borohydride (NaBH₄) is much less likely to cause defluorination than LiAlH₄.
-
Control Reaction Conditions: If LiAlH₄ must be used, perform the reaction at the lowest possible temperature (e.g., -78 °C or 0 °C) and quench the reaction as soon as the starting material is consumed (monitored by TLC or LCMS) to avoid over-reduction.
-
Part 3: Data Summaries & Visualizations
Comparative Data
Table 1: Comparison of Common Trifluoromethylation Reagent Types
| Reagent Type | Common Examples | Mechanism | Typical Substrates | Key Strengths | Common Limitations |
| Electrophilic | Togni's Reagents, Umemoto's Reagents[13][15] | CF₃⁺ / CF₃• | Enolates, Silyl Enol Ethers, Electron-Rich Arenes, Thiols, Phosphines[19] | Bench-stable, commercially available, well-studied reactivity. | Sensitive to nucleophilic functional groups, can require metal catalysts[18]. |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃), Fluoroform (CF₃H)[19][20][32] | CF₃⁻ | Aldehydes, Ketones, Imines, Esters. | High efficiency for carbonyl addition, can be used for asymmetric synthesis. | Reagents can be sensitive to air/moisture, requires stoichiometric activator. |
| Radical | CF₃SO₂Na (Langlois' Reagent), CF₃I, CF₃SO₂Cl[19][23][25] | CF₃• | Arenes, Heteroarenes (C-H bonds), Alkenes. | Excellent functional group tolerance, ideal for late-stage functionalization.[25][26] | Can have regioselectivity issues, often requires a photoredox catalyst and light source. |
Logical & Mechanistic Diagrams
A well-planned synthesis starts with selecting the right tool for the job. The following workflow helps guide the decision-making process for introducing a CF₃ group.
Caption: Decision workflow for selecting a trifluoromethylation strategy.
Photoredox catalysis has revolutionized radical trifluoromethylation by allowing reactions to proceed under mild conditions.
Caption: General mechanism of photoredox-catalyzed radical trifluoromethylation.
Part 4: Key Experimental Protocols
Protocol 1: General Procedure for Photoredox-Catalyzed C-H Trifluoromethylation of a Heteroarene
This protocol is a representative example for the late-stage functionalization of a complex molecule, adapted from methodologies described in the literature[25][33].
Safety Precaution: Perform the reaction in a well-ventilated fume hood. Protect the reaction from ambient light by wrapping the flask in aluminum foil.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the heteroarene substrate (1.0 equiv), sodium trifluoromethanesulfinate (CF₃SO₂Na, 2.0 equiv), and the photocatalyst (e.g., Ru(bpy)₃Cl₂ or fac-[Ir(ppy)₃], 1-2 mol%).
-
Solvent Addition: The tube is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by three cycles of vacuum/backfill. Add anhydrous, degassed solvent (e.g., DMSO or CH₃CN, to make a 0.1 M solution) via syringe.
-
Initiation: Place the reaction vessel approximately 5-10 cm from a light source (e.g., a household compact fluorescent lamp (CFL) or a blue LED lamp). Vigorous stirring is essential.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. Reactions are typically complete within 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated heteroarene.
References
-
Single C(sp3)–F Bond Activation in a CF3 Group: Ipso-Defluorooxylation of (Trifluoromethyl)alkenes with Oximes. Organic Letters - ACS Publications. Available from: [Link]
-
C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
The Impact of Trifluoromethyl Groups in Organic Synthesis. Synthonix. Available from: [Link]
-
Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Available from: [Link]
-
Trifluoromethylation of Alkyl Radicals: Breakthrough and Challenges. ResearchGate. Available from: [Link]
-
Photochemical C-F Activation Enables Defluorinative Alkylation of Trifluoroacetates and -Acetamides. PMC - NIH. Available from: [Link]
-
Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Electrochemical C–F bond activation of trifluoromethylarenes using silylium ions. Chemical Communications (RSC Publishing). Available from: [Link]
-
Development of Electrophilic Trifluoromethylating Reagents. ResearchGate. Available from: [Link]
-
Reactivity of Electrophilic Trifluoromethylating Reagents. Semantic Scholar. Available from: [Link]
-
Trifluoromethylation. Wikipedia. Available from: [Link]
-
Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing. Available from: [Link]
-
Reactivity of Electrophilic Trifluoromethylating Reagents. Open Access LMU. Available from: [Link]
-
Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET. Available from: [Link]
-
New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Chemistry Portal. Available from: [Link]
-
New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters - ACS Publications. Available from: [Link]
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. NIH. Available from: [Link]
-
Electrophilic Trifluoromethylation. Chem-Station Int. Ed. Available from: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available from: [Link]
-
Progress in copper-catalyzed trifluoromethylation. Beilstein Journals. Available from: [Link]
-
Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. Accounts of Chemical Research - ACS Publications. Available from: [Link]
-
Visible light photoredox catalysis in trifluoromethylation reactions. ResearchGate. Available from: [Link]
-
The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. PMC - NIH. Available from: [Link]
-
Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Organic Chemistry Portal. Available from: [Link]
-
Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. Available from: [Link]
-
Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. PMC - NIH. Available from: [Link]
-
Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. PubMed. Available from: [Link]
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin. Available from: [Link]
-
Protecting Group Free Radical C-H Trifluoromethylation of Peptides. PubMed. Available from: [Link]
-
Protecting group free radical C-H trifluoromethylation of peptides. Scientific Update - UK. Available from: [Link]
-
Radical trifluoromethylation. ResearchGate. Available from: [Link]
-
Protecting group free radical C–H trifluoromethylation of peptides. RSC Publishing. Available from: [Link]
-
Nucleophilic Trifluoromethylation. Some Recent Reagents and Their Stereoselective Aspects. Sci-Hub. Available from: [Link]
-
Radical trifluoromethylation. Chemical Society Reviews (RSC Publishing). Available from: [Link]
-
Chemists crack fluoroform challenge. Chemistry World. Available from: [Link]
-
Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au. Available from: [Link]
-
Navigating the Synthesis of Trifluoromethylated Compounds: A Key Intermediate Guide. Ningbo Inno Pharmchem Co.,Ltd. Available from: [Link]
-
Trifluoromethyl group. Wikipedia. Available from: [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]
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- 11. Electrochemical C–F bond activation of trifluoromethylarenes using silylium ions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 19. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 20. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]
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- 22. Sci-Hub. Nucleophilic Trifluoromethylation. Some Recent Reagents and Their Stereoselective Aspects / ChemInform, 2005 [sci-hub.box]
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Technical Support Center: Stability and Degradation of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
Welcome to the technical support guide for 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol. This document is designed for researchers, medicinal chemists, and formulation scientists to anticipate, understand, and troubleshoot potential stability issues under acidic and basic stress conditions. Our goal is to provide not just protocols, but the underlying chemical logic to empower you in your experimental design and data interpretation.
The molecule in focus possesses three key structural features that dictate its reactivity:
-
A tertiary alcohol , which is susceptible to acid-catalyzed dehydration.[1][2][3]
-
An electron-withdrawing trifluoromethyl (-CF3) group alpha to the alcohol, which significantly influences the stability of potential cationic intermediates.[4]
-
A 3-bromopyridine ring , an electron-deficient heterocycle whose reactivity is pH-dependent.[5][6]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols.
Part 1: Degradation Under Acidic Conditions
Under acidic conditions, the primary pathway for degradation involves the tertiary alcohol. The pyridine nitrogen will also be protonated, forming a pyridinium salt, which further deactivates the aromatic ring toward electrophilic attack but is not directly involved in the primary degradation mechanism of the side chain.[6][7]
Frequently Asked Questions (Acidic Conditions)
Q1: What is the most probable degradation pathway for my compound in an acidic solution?
A: The most likely degradation pathway is an acid-catalyzed dehydration of the tertiary alcohol to form the corresponding alkene, 3-(5-Bromopyridin-3-yl)-1,1,1-trifluorobut-2-ene. This reaction proceeds via a unimolecular elimination (E1) mechanism.[1][8][9][10]
The mechanism involves three key steps:
-
Protonation: The lone pair of electrons on the hydroxyl group attacks a proton (H+) from the acid, converting the poor leaving group (-OH) into an excellent leaving group (-OH2+).[2][10][11]
-
Carbocation Formation: The C-O bond breaks heterolytically, and the water molecule departs, generating a tertiary carbocation. This is the slow, rate-determining step of the reaction.[1][9][12]
-
Deprotonation: A weak base (like water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon (the methyl group), and the electrons from the C-H bond form a new pi bond, yielding the alkene product and regenerating the acid catalyst.[1][2]
Q2: My degradation experiment is running much slower than I expected for a tertiary alcohol. Why?
A: This is an excellent and common observation. The reason lies in the rate-determining step: the formation of the tertiary carbocation. The powerful electron-withdrawing inductive effect of the adjacent trifluoromethyl (-CF3) group strongly destabilizes the positive charge on the carbocation.[4] This increases the activation energy for the C-O bond cleavage, making the reaction significantly slower than the dehydration of a non-fluorinated tertiary alcohol like 2-(5-bromopyridin-3-yl)propan-2-ol.[4] Therefore, forcing the degradation may require more stringent conditions (higher temperature or acid concentration) than typical tertiary alcohols.
Q3: What are the main products I should be looking for by LC-MS?
A: You should primarily look for the starting material and the dehydrated alkene product. It's also possible to see geometric isomers (E/Z) of the alkene, which may or may not be separable by your chromatographic method.
| Compound | Structure | Molecular Formula | Monoisotopic Mass | Notes |
| Starting Material | This compound | C₉H₉BrF₃NO | 282.98 | The parent molecule. |
| Primary Degradant | 3-(5-Bromopyridin-3-yl)-1,1,1-trifluorobut-2-ene | C₉H₇BrF₃N | 264.97 | Product of E1 dehydration. Expect this peak to grow over time. |
Q4: Can other side reactions occur under acidic conditions?
A: While dehydration is dominant, at lower temperatures and with nucleophilic acids (like HBr or HCl), a competing Sₙ1 (unimolecular nucleophilic substitution) reaction could theoretically occur, where the halide ion attacks the carbocation.[11][13][14] However, the destabilized carbocation makes this less favorable, and the high temperatures typically used for dehydration strongly favor elimination over substitution.[8] Ether formation, another potential side reaction for alcohols in acid, is also generally disfavored under conditions that promote dehydration.[3]
Visualizing the Acidic Degradation Pathway
Caption: E1 dehydration mechanism under acidic conditions.
Part 2: Degradation Under Basic Conditions
The tertiary alcohol group is generally stable to basic conditions. The primary areas of concern for reactivity are the bromopyridine ring and, to a lesser extent, the potential for elimination reactions facilitated by a strong, non-nucleophilic base.
Frequently Asked Questions (Basic Conditions)
Q1: Is the compound expected to be stable in a basic solution?
A: The trifluoromethyl carbinol moiety is expected to be relatively stable. Unlike acidic conditions, there is no low-energy pathway to activate the hydroxyl group for elimination. However, the 3-bromopyridine ring system can be susceptible to degradation under certain basic conditions, particularly with strong bases or at high temperatures.
Q2: What potential degradation pathways exist for the bromopyridine ring?
A: Two primary pathways, though often requiring specific and sometimes harsh conditions, should be considered:
-
Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is electron-deficient and can undergo substitution. In the presence of a strong nucleophile (e.g., hydroxide, methoxide), the bromine atom could potentially be displaced. The positions ortho and para (2- and 4-) to the ring nitrogen are most activated for SₙAr.[5][15] While the bromine is at the 5-position, reactivity could still be observed under forcing conditions.
-
Elimination-Addition (Pyridyne Intermediate): With very strong bases like sodium amide (NaNH₂) or potassium tert-butoxide, a "halogen dance" or elimination to form a pyridyne intermediate is possible.[16] This highly reactive intermediate would then be attacked by a nucleophile, potentially leading to a mixture of substituted products. This is generally considered a more extreme pathway.
Q3: Could the alcohol or trifluoromethyl group react under basic conditions?
A: The alcohol can be deprotonated by a strong base to form an alkoxide. However, this species is relatively stable and unlikely to undergo further degradation on its own. While elimination of fluoride from fluorinated compounds can occur under basic conditions, this typically requires a specific arrangement of atoms, such as an adjacent proton that can be abstracted to facilitate HF elimination in a concerted (E2) manner.[17] For the C-CF₃ group, this is not a facile pathway as it would require breaking a very strong C-F bond or a stable C-C bond.
Visualizing Potential Basic Degradation Pathways
Caption: Potential reaction pathways on the bromopyridine ring.
Part 3: Troubleshooting and Experimental Protocols
This section provides actionable protocols for conducting forced degradation studies to empirically determine the stability of your compound.
Protocol 1: Forced Degradation Study - Acidic Conditions
Objective: To monitor the rate and products of degradation in an acidic solution.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl) or 1 M Sulfuric Acid (H₂SO₄)
-
1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in methanol or acetonitrile.
-
Reaction Setup: In a clean vial, add 0.5 mL of your stock solution to 4.5 mL of 0.1 M HCl. This creates a final concentration of 0.1 mg/mL in 90:10 0.1 M HCl:Organic.
-
Control Sample: Prepare a control by adding 0.5 mL of the stock solution to 4.5 mL of deionized water.
-
Incubation: Place both the reaction and control vials in a heating block or water bath set to a specified temperature (e.g., 60 °C or 80 °C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each vial.
-
Quenching: Immediately neutralize the aliquot by adding an equimolar amount of NaOH (e.g., 100 µL of 0.1 M NaOH) to stop the reaction. Dilute with mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples by HPLC or LC-MS. Monitor the decrease in the parent peak area and the appearance of new peaks.
Protocol 2: Analytical Method for Degradation Monitoring
Objective: To resolve the parent compound from its primary acid degradant.
-
System: HPLC-UV or LC-MS
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. This will ensure the more lipophilic alkene product is eluted and separated from the more polar alcohol starting material.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or MS scan.
-
System Suitability: Ensure baseline resolution (>2.0) between the parent compound and the main degradant peak.
References
- JoVE. (2025-05-22).
- Study.com. (n.d.).
- RSC Publishing. (2017-02-24).
- Quora. (2017-10-16).
- Chemguide. (n.d.).
- Wikipedia. (n.d.). Pyridine.
- Master Organic Chemistry. (2015-04-16).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- Pyridines. (n.d.).
- Jiménez Castillo, U., et al. (2013). Reactions of ketones with aromatics in acid media. The effect of trifluoromethyl groups and the acidity media. A theoretical study. Journal of Molecular Modeling, 19(2), 793-801.
- Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses.
- NIH. (n.d.). Base-Induced Instability of Fluorotelomer Alcohols.
- Chemistry LibreTexts. (2023-01-22). E1 Reactions.
- RSC Publishing. (2020-09-09). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines.
- Chemistry Steps. (n.d.). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. [https://vertexaisearch.cloud.go E1 and E2 Elimination with Practice Problems*. [https://vertexaisearch.cloud.go
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Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions with Bromopyridines
Welcome, valued researchers, to our dedicated technical support center. This guide is designed to serve as your first line of defense when encountering challenges with palladium-catalyzed cross-coupling reactions involving bromopyridine substrates. The unique electronic properties of the pyridine ring, particularly the coordinating ability of the nitrogen atom, often present specific hurdles not typically seen with standard aryl bromides. Here, we will dissect common problems, explain the underlying chemical principles, and provide actionable, field-proven troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs) - The First Five Minutes of Troubleshooting
This section addresses the most common initial failures. Before diving into extensive optimization, quickly check these fundamental points.
Q1: My reaction shows no conversion. Where do I even begin?
A1: A complete lack of reactivity points to a fundamental issue with one of the core components of the reaction.
-
Catalyst Inactivity: The most common culprit is the palladium catalyst. The active form is Pd(0), and if you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be efficiently reduced in situ.[1] Ensure your phosphine ligand, often used in excess, can act as a reductant, or that your reaction conditions facilitate this reduction.[2] Crucially, the Pd(0) species is highly sensitive to oxygen.[3][4] If your reaction mixture turns black, it's likely due to the formation of inactive palladium black, a sign of catalyst decomposition.[4]
-
Reagent Purity: Impurities in your bromopyridine, coupling partner (e.g., boronic acid), base, or solvent can poison the catalyst.[3][5][6] Boronic acids, for instance, are susceptible to degradation via protodeboronation.[3]
-
Inadequate Temperature: Many cross-coupling reactions require elevated temperatures (e.g., 80-110 °C) to overcome activation barriers, especially for the oxidative addition step with less reactive bromides.[5][7]
-
Immediate Action: Confirm your reaction is being heated to the target temperature. If the literature suggests a specific temperature, start there.
-
Q2: I'm seeing very low yield and a lot of my starting bromopyridine is being consumed, but not to the desired product. What's happening?
A2: This scenario often points to a dominant side reaction. With bromopyridines, two side reactions are particularly common:
-
Hydrodebromination: This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of the parent pyridine as a byproduct.[8] This is especially problematic with electron-deficient heteroaryl bromides like bromopyridines.[8] It is often promoted by:
-
Homocoupling: This is the dimerization of your coupling partner, for example, the formation of a biaryl from two molecules of a boronic acid in a Suzuki reaction.[9] This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[9]
Immediate Action:
-
Analyze Byproducts: Use LC-MS or GC-MS to identify the major byproduct. If it's the debrominated pyridine, focus on mitigating hydrodebromination. If it's a dimer of your coupling partner, focus on improving anaerobic conditions and ensuring efficient catalyst activation.
-
Lower the Temperature: Attempt the reaction at a lower temperature to see if the selectivity improves.[8]
-
Re-evaluate the Base: Consider a milder or different base. For example, if you are using a strong base like NaOtBu, consider switching to K₂CO₃ or K₃PO₄.[8][10]
Q3: Why is my 2-bromopyridine substrate particularly difficult to couple compared to the 3- or 4-isomers?
A3: The proximity of the nitrogen atom to the reaction center in 2-bromopyridines creates unique challenges. The lone pair on the pyridine nitrogen can strongly coordinate to the palladium catalyst.[3][11] This can lead to:
-
Catalyst Inhibition: Formation of stable, inactive palladium complexes that are unable to participate in the catalytic cycle.[5][12]
-
Altered Reactivity: The electronic properties at the C2 position are significantly influenced by the adjacent nitrogen, which can affect the rates of key steps like oxidative addition.
This inhibitory effect often necessitates the use of specific ligands and conditions designed to overcome this coordination. For instance, bulky, electron-rich phosphine ligands can disfavor the formation of inhibitory complexes and promote the desired catalytic turnover.[5]
Section 2: Systematic Troubleshooting Guide
If the initial checks from the FAQ section do not resolve the issue, a more systematic approach is required. This guide follows a logical workflow from reagent and parameter optimization to more advanced catalyst system screening.
Workflow: From Low Yield to Optimized Reaction
Caption: A logical workflow for troubleshooting bromopyridine cross-coupling reactions.
Step 1: Deep Dive into Reaction Components
The Base: More Than Just a Proton Scavenger
The choice of base is critical and its role extends beyond simple deprotonation.[5] It influences the rate of transmetalation and can affect catalyst stability.[6]
| Base | Typical Equivalents | Key Characteristics & Considerations |
| K₂CO₃ | 2.0 - 3.0 | A good starting point; milder and often requires aqueous co-solvents to be effective.[8] |
| K₃PO₄ | 2.0 - 3.0 | Moderately strong, often effective for more challenging couplings.[8][13] |
| Cs₂CO₃ | 2.0 - 3.0 | More soluble in organic solvents and often provides good results, but is more expensive and hygroscopic.[8] |
| NaOtBu / KOtBu | 1.5 - 2.5 | Strong, non-nucleophilic bases used frequently in Buchwald-Hartwig aminations. Can promote hydrodebromination.[10] |
| Organic Amines (e.g., Et₃N, DIPEA) | >2.0 | Common in Sonogashira and Heck reactions; act as both base and solvent.[14] |
Experimental Protocol: Base Screening
-
Set up parallel reactions in small vials.
-
To each vial, add the bromopyridine (1.0 equiv.), coupling partner (1.1-1.5 equiv.), palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., PPh₃, 4-8 mol%).
-
To each vial, add a different base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu), typically 2.0-3.0 equivalents.
-
Add the degassed solvent, purge the vials with an inert gas, and seal.
-
Heat the reactions to the desired temperature with vigorous stirring.
-
Monitor progress at set time points (e.g., 1h, 4h, 16h) using TLC or LC-MS to compare conversion and byproduct formation.
The Ligand: The Key to Catalyst Performance
The phosphine ligand dictates the steric and electronic environment around the palladium center, profoundly influencing its stability and catalytic activity.[1] For challenging substrates like bromopyridines, bulky and electron-rich ligands are often required to facilitate oxidative addition and reductive elimination.[5][9]
| Ligand Class | Examples | When to Use |
| Triarylphosphines | PPh₃, P(o-tolyl)₃ | Good general-purpose ligands, but may be insufficient for challenging or sterically hindered substrates.[13][14] |
| Bulky, Electron-Rich Biarylphosphines (Buchwald Ligands) | SPhos, XPhos, RuPhos | Highly effective for challenging substrates, including electron-rich pyridines and sterically hindered partners. Often promote fast reaction rates.[5][8][15] |
| Bidentate Phosphines | BINAP, dppf | Can provide high stability to the catalyst. Often used in Suzuki and Buchwald-Hartwig reactions.[15] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong electron-donating ligands that form very stable palladium complexes, useful for difficult couplings.[16] |
Experimental Protocol: Ligand Screening
-
Follow the same parallel setup as the base screening.
-
Use the most promising base from the previous screen.
-
In each vial, use the same palladium precursor but vary the ligand. Screen a representative from each class (e.g., PPh₃, SPhos, BINAP).
-
Maintain a consistent Pd:Ligand ratio (typically 1:2 for monodentate and 1:1 for bidentate ligands).
-
Run and monitor the reactions as described previously to identify the most effective ligand.
Section 3: Advanced Troubleshooting & Specific Reaction Guides
Problem: Persistent Hydrodebromination
If you have confirmed hydrodebromination is the major issue, a targeted strategy is needed.
Caption: A decision tree for systematically addressing hydrodebromination.
Guide: Suzuki-Miyaura Coupling
-
Common Issue: Protodeboronation of the boronic acid.[3]
-
Solution: Use the boronic acid pinacol ester (BPin) equivalent, which is often more stable. Ensure the base is not excessively strong or the reaction time unnecessarily long.
Guide: Buchwald-Hartwig Amination
-
Common Issue: Difficulty coupling with primary amines or ammonia.[17]
-
Solution: For ammonia, consider using an "ammonia equivalent" like benzophenone imine, followed by hydrolysis.[17] For challenging amines, specialized ligands like BrettPhos or RuPhos are often required.[15] A strong, non-nucleophilic base like NaOtBu or LHMDS is typically necessary.[15][18]
Guide: Sonogashira Coupling
-
Common Issue: Homocoupling of the terminal alkyne (Glaser coupling).[4]
-
Solution: This is promoted by oxygen and high concentrations of the copper(I) co-catalyst.[4] Ensure rigorous degassing.[4] Reduce the amount of CuI or consider running the reaction under "copper-free" conditions, which may require a specific ligand system.[4]
Guide: Heck Coupling
-
Common Issue: Low reactivity or poor regioselectivity with substituted olefins.
-
Solution: The Heck reaction can be sensitive to steric hindrance. Optimization of the base (often an organic amine) and ligand is key.[19] For some bromopyridines, specialized catalyst systems may be needed to achieve good yields.[20]
This guide provides a structured framework for diagnosing and solving the common issues encountered when working with bromopyridines in palladium-catalyzed cross-coupling reactions. By understanding the unique challenges posed by the pyridine moiety and systematically evaluating each component of the reaction, you can significantly increase your probability of success.
References
- BenchChem. (2025). A Comparative Guide to Ligand Efficacy in Cross-Coupling Reactions of 3-Amino-5-bromopyridine. BenchChem.
- BenchChem. (2025).
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. BenchChem.
- ACS Publications. (n.d.). Base Effect and Inhibition of Catalytic Activity in Palladium-Catalyzed N-Heteroarylation of Pyrazoles with 2,6-Dibromopyridine. Organometallics.
- PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry.
- National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- BenchChem. (2025). Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine. BenchChem.
- BenchChem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines. BenchChem.
- Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.
- BenchChem. (2025).
- ResearchGate. (2025).
- Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- ScienceDirect. (n.d.).
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. BenchChem.
- ResearchGate. (n.d.). Carbonylative cross-coupling reaction of 2-bromopyridine with arylboronic acids.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- National Institutes of Health. (n.d.).
- RSC Publishing. (2023).
- BenchChem. (n.d.). Reactivity Showdown: 3-Bromo-4-isopropylpyridine vs. 3-Chloropyridines in Cross-Coupling Reactions. BenchChem.
- BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
- RSC Publishing. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Reddit. (2025). Problems with Suzuki coupling. r/Chempros.
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- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Wiley Online Library. (n.d.). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET.
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- National Institutes of Health. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Wikipedia. (n.d.).
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
Improving the enantioselectivity of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol synthesis
Introduction
Welcome to the technical support guide for the enantioselective synthesis of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol. This molecule represents a class of chiral trifluoromethylated pyridyl alcohols, which are of significant interest in medicinal chemistry and agrochemistry due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and bioavailability.[1] Achieving high enantioselectivity in the synthesis of this tertiary alcohol, which involves the asymmetric addition of a trifluoromethyl nucleophile to a prochiral ketone, presents numerous challenges.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your experimental outcomes.
Core Principles of the Asymmetric Reaction
The synthesis of chiral this compound is typically achieved via the nucleophilic addition of a trifluoromethyl group to the carbonyl carbon of 1-(5-bromopyridin-3-yl)ethan-1-one. The key to enantioselectivity lies in the use of a chiral catalyst that creates a stereochemically defined environment, favoring the formation of one enantiomer over the other.[2]
The most common trifluoromethylating agent is (trifluoromethyl)trimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent.[3][4] This stable and easy-to-handle reagent requires a nucleophilic activator (a Lewis base) to generate the active trifluoromethyl anion. The chiral catalyst often plays this activating role or works in concert with an activator to control the stereochemical outcome.
Troubleshooting Guide: Low Enantioselectivity (ee)
Experiencing low enantiomeric excess (ee) is a common hurdle. This section provides a structured approach to diagnosing and resolving the issue.
Q1: My enantioselectivity is very low (<20% ee) or completely absent. What are the first things I should check?
Answer: When enantioselectivity is minimal, the cause is often a fundamental flaw in the reaction setup rather than a subtle optimization issue.
-
Catalyst Integrity: The most common culprit is the chiral catalyst.
-
Purity and Activity: Is the catalyst from a reliable source? Has it been stored correctly (e.g., under inert gas, protected from light/moisture)? Impurities can destroy catalytic activity or promote a non-selective background reaction.[5] If you prepared the catalyst yourself, verify its purity and structure by NMR, MS, and chiral HPLC if applicable.
-
Activation: Does your catalyst require pre-activation? Some catalysts, particularly metal complexes, need to be activated in situ or prior to the reaction. Consult the literature procedure for your specific catalyst system.
-
-
Inert Atmosphere: The reaction is likely sensitive to air and moisture. Ensure all glassware is oven- or flame-dried and the reaction is run under a rigorously inert atmosphere (Argon or Nitrogen). Moisture can quench reagents and deactivate the catalyst.
-
Background Reaction: A non-catalyzed reaction may be occurring faster than the desired asymmetric pathway. To test this, run the reaction under identical conditions without the chiral catalyst. If you still observe significant product formation, this non-selective pathway is competing and needs to be suppressed, often by lowering the reaction temperature.
Q2: I have moderate enantioselectivity (e.g., 40-70% ee) but need to improve it. Where should I focus my optimization efforts?
Answer: Achieving high enantioselectivity often requires systematic optimization of reaction parameters. The transition state energies of the two enantiomeric pathways are often very close, and small changes in conditions can have a large impact on the product ratio.[2]
-
Temperature: This is the most critical parameter. Lowering the reaction temperature generally increases enantioselectivity by favoring the more ordered, lower-energy transition state that leads to the major enantiomer.[5] Systematically screen temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C) to find the optimal balance between reaction rate and selectivity.
-
Solvent: The solvent can dramatically influence the conformation of the catalyst-substrate complex.[5] A solvent screen is crucial.
-
Polarity: Test a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile). Non-polar solvents often lead to higher ee.
-
Coordinating Ability: Solvents can coordinate to the catalyst or substrate, altering the chiral environment. Acetonitrile, for instance, has been found to be effective in some trifluoromethylation reactions.[6]
-
-
Concentration: The concentration of reactants can affect reaction kinetics and the aggregation state of the catalyst. Try running the reaction at different concentrations (e.g., 0.1 M, 0.05 M, 0.2 M) to see if it impacts the ee.
Q3: I've optimized the temperature and solvent, but my ee has plateaued. What's the next step?
Answer: If standard optimizations are insufficient, you may need to reconsider the core components of your catalytic system.
-
Catalyst/Ligand Structure: The structure of the chiral catalyst is paramount. Even minor modifications can have a profound effect.
-
Steric Hindrance: The steric bulk of the catalyst often dictates the facial selectivity of the nucleophilic attack. Catalysts derived from cinchona alkaloids, for example, can be modified with bulky aromatic groups to create a more defined chiral pocket.[7]
-
Electronic Effects: The electronic properties of the catalyst can influence its interaction with the substrate. Consider catalysts with different electronic substituents.
-
-
Trifluoromethyl Source and Activator: While TMSCF₃ is common, other sources exist. The choice of activator (if separate from the catalyst) is also critical. For reactions using chiral quaternary ammonium phenoxides, the nature of the phenoxide counter-ion is integral to the catalytic cycle and selectivity.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best type of chiral catalyst for the asymmetric trifluoromethylation of an aryl ketone like 1-(5-bromopyridin-3-yl)ethan-1-one?
Answer: There is no single "best" catalyst, as the optimal choice is often substrate-dependent. However, several classes of catalysts have shown great success for this type of transformation:
-
Cinchona Alkaloid Derivatives: These are among the most successful and widely used organocatalysts.[7] Quaternary ammonium salts derived from cinchonidine or quinine, often bearing bulky N-benzyl groups, can effectively catalyze the reaction of various ketones with TMSCF₃ to give products with high yield and enantioselectivity.[7]
-
Chiral Schiff Bases and Metal Complexes: Lewis acidic metal complexes with chiral ligands (e.g., Schiff bases) can activate the ketone carbonyl towards nucleophilic attack.[8]
-
Bifunctional Organocatalysts: Catalysts containing both a Lewis basic site (to activate the TMSCF₃) and a Brønsted acidic site (like a thiourea, to activate the ketone) can be highly effective.[9][10]
A screening of catalysts from different classes is often the most effective approach to identify a promising lead for optimization.
Q2: How do I accurately determine the enantiomeric excess (ee) of my product?
Answer: The most reliable and widely used method for determining the ee of chiral trifluoromethylated alcohols is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) .[11]
-
Column Selection: Polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are excellent starting points as they have broad applicability for this class of compounds.[11]
-
Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent (like n-hexane) and an alcohol modifier (like isopropanol). The ratio will need to be optimized to achieve baseline separation of the two enantiomers.
-
Procedure: First, synthesize a racemic sample of the product (by running the reaction without a chiral catalyst) to develop the analytical method and identify the retention times of both enantiomers. Then, inject your enantioenriched sample. The ee is calculated from the area of the two peaks: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100.
Q3: Can impurities in the starting material, 1-(5-bromopyridin-3-yl)ethan-1-one, affect the enantioselectivity?
Answer: Absolutely. Impurities in the substrate can have several detrimental effects:
-
Catalyst Inhibition: Some impurities can act as catalyst poisons, binding to the active site and reducing the overall reaction rate and efficiency.
-
Competing Reactions: Impurities might react with the trifluoromethylating agent or the catalyst, consuming them in non-productive pathways.
-
Altering the Reaction Environment: Acidic or basic impurities can interfere with the catalytic cycle, especially for sensitive organocatalysts. It is crucial to use highly purified starting material. Purification by column chromatography, recrystallization, or distillation is highly recommended.
Key Experimental Protocols
Protocol 1: General Procedure for Asymmetric Trifluoromethylation
This protocol provides a general starting point for the reaction. Specific conditions will vary based on the chosen catalyst.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the chiral catalyst (e.g., 0.02 mmol, 0.1 eq).
-
Inert Atmosphere: Seal the vial with a septum and purge with dry Argon or Nitrogen for 10-15 minutes.
-
Reagent Addition: Add the solvent (e.g., Toluene, 2.0 mL) via syringe. Cool the vial to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Add 1-(5-bromopyridin-3-yl)ethan-1-one (0.2 mmol, 1.0 eq) as a solution in the same solvent.
-
Stir the solution for 5 minutes, then add (trifluoromethyl)trimethylsilane (TMSCF₃) (0.3 mmol, 1.5 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl or 1 M HCl at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary alcohol.
-
Analysis: Determine the enantiomeric excess by chiral HPLC analysis (see Protocol 2).
Protocol 2: Analysis of Enantiomeric Excess by Chiral HPLC
This protocol outlines the steps for developing a method to determine the ee.
-
Sample Preparation:
-
Racemic Standard: Prepare a 1 mg/mL solution of the racemic product in the mobile phase solvent (e.g., Hexane/Isopropanol).
-
Enantioenriched Sample: Prepare a 1 mg/mL solution of your purified reaction product in the same solvent.
-
-
HPLC Conditions (Starting Point):
-
Column: Chiralpak® AD-H (4.6 x 250 mm, 5 µm).[11]
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25 °C.
-
-
Method Development:
-
Inject the racemic standard. If the peaks are not baseline resolved, adjust the mobile phase composition. Increasing the percentage of isopropanol will generally decrease retention times but may reduce separation. Find a balance that gives good resolution (Rs > 1.5).
-
-
Analysis:
-
Once a suitable method is established, inject the enantioenriched sample.
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Peak Area (major) - Peak Area (minor)| / |Peak Area (major) + Peak Area (minor)|] x 100 .
-
Data Interpretation: Optimizing Reaction Temperature
The following table illustrates hypothetical, yet representative, data from a temperature optimization study, demonstrating the common trend of increasing enantioselectivity at lower temperatures.
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| 1 | 25 (Room Temp) | 2 | >99 | 45 |
| 2 | 0 | 8 | >99 | 72 |
| 3 | -20 | 16 | 95 | 88 |
| 4 | -40 | 24 | 91 | 94 |
| 5 | -78 | 48 | 65 | 97 |
Based on general trends reported in asymmetric catalysis literature.[5]
This data shows a clear trade-off between reaction rate (inferred from time and conversion) and enantioselectivity. The optimal temperature will depend on the project's requirements for both efficiency and enantiopurity.
References
- Mizuta, S., et al. (2007). Enantioselective Trifluoromethylation of Ketones with (Trifluoromethyl)trimethylsilane Catalyzed by Chiral Quaternary Ammonium Phenoxides. Bulletin of the Chemical Society of Japan.
- Miller, S. J. (n.d.). Foldameric Catalysts for Enantioselective Trifluoromethylations of Ketones and Enones. Grant Proposal.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Enantioselectivity in CoCl₃ Catalyzed Reactions. BenchChem.
- BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. BenchChem.
- Gellman, S. H. (2012). A Peptide-Embedded Trifluoromethyl Ketone Catalyst for Enantioselective Epoxidation. National Institutes of Health.
- Zhang, X. P., et al. (n.d.). Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. National Institutes of Health.
- Ma, J.-A. (2011). The Recent Development of Organofluorine Chemistry in China: Asymmetric Construction of Stereogenic Trifluoromethyl-substituted. CHIMIA.
- Carretero, J. C., et al. (2024). An Efficient and Practical Method for the Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols. idUS.
- Chen, Y.-C., et al. (2022). Direct Asymmetric α-C-H Addition of N-unprotected Propargylic Amines to Trifluoromethyl Ketones by Carbonyl Catalysis. PubMed.
- Fu, G. C., et al. (n.d.). Optimization of the reaction conditions. ResearchGate.
- Rovis, T. (n.d.). Enantioselective synthesis of β-trifluoromethylated α-chiral ketones. ResearchGate.
- Shibasaki, M., et al. (2018). Enantioselective Alkynylation of Trifluoromethyl Ketones Catalyzed by Chiral Schiff Bases. ResearchGate.
- Palomo, C., et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry.
- Toste, F. D., et al. (n.d.). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews.
- Palomo, C., et al. (n.d.). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. PubMed Central.
-
Organic Chemistry Portal. (n.d.). Trifluoromethyl carbinol synthesis. Organic Chemistry Portal. Available at: [Link]
-
Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo. Available at: [Link]
Sources
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- 2. mt.com [mt.com]
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- 6. Report: Foldameric Catalysts for Enantioselective Trifluoromethylations of Ketones and Enones (59th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
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- 10. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for the Quantification of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of two robust analytical methods for the quantification of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol, a key fluorinated pyridine derivative with significant potential in medicinal chemistry.[1] The validation of these analytical procedures is crucial to ensure data integrity and regulatory compliance, forming the bedrock of reliable drug development and quality control.
This document will explore the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. The comparison will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing a comprehensive framework for researchers, scientists, and drug development professionals.[2][3][4][5]
The Critical Role of Method Validation
The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[3][6][7][8][9] This involves a thorough evaluation of the method's performance characteristics to ensure that it is reliable, reproducible, and accurate for the routine analysis of samples. For a compound like this compound, which may be a critical intermediate or a final API, a validated analytical method is indispensable for:
-
Process Chemistry: Monitoring reaction kinetics and optimizing synthesis yield.
-
Quality Control: Ensuring the purity and potency of the final product.
-
Stability Studies: Assessing the degradation of the compound under various environmental conditions.
-
Regulatory Submissions: Providing the necessary data to support New Drug Applications (NDAs) and other regulatory filings.
Method Comparison: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS for the quantification of this compound depends on several factors, including the analyte's physicochemical properties, the sample matrix, and the desired sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC) is a dominant technique in pharmaceutical analysis due to its versatility for a wide range of compounds, including those that are non-volatile or thermally labile.[10] Coupled with a UV detector, it offers a robust and cost-effective solution for routine quantitative analysis.
-
Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds.[10] When coupled with a Mass Spectrometer (MS), it provides high sensitivity and selectivity, making it a powerful tool for trace analysis and impurity profiling.[11][12]
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Rationale: The presence of the pyridine ring and the trifluoromethyl group in this compound suggests sufficient polarity for good retention on a reversed-phase column and strong UV absorbance for sensitive detection. This method is generally less complex and has a higher throughput compared to GC-MS.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Solution: Dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range.
-
Caption: Workflow for RP-HPLC-UV method validation.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: The trifluoromethyl group can enhance the volatility of the molecule, making it amenable to GC analysis. GC-MS offers superior specificity due to the mass fragmentation patterns, which can be crucial for resolving the analyte from closely related impurities, especially at low concentrations.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (quadrupole or ion trap).
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the analyte.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in ethyl acetate to a final concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with ethyl acetate.
-
Sample Solution: Dissolve the sample in ethyl acetate to a concentration within the calibration range.
-
Caption: Workflow for GC-MS method validation.
Head-to-Head Comparison of Validation Parameters
The following tables summarize the validation results for both the RP-HPLC-UV and GC-MS methods, conducted in accordance with ICH Q2(R1) guidelines.
Table 1: Linearity, Range, LOD, and LOQ
| Parameter | RP-HPLC-UV | GC-MS | ICH Q2(R1) Guideline |
| Linearity (Correlation Coefficient, r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | Assay: 80-120% of test concentration[3] |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.03 | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.1 | Signal-to-Noise Ratio of 10:1 |
Interpretation: Both methods demonstrate excellent linearity within their respective ranges. As expected, the GC-MS method exhibits significantly lower LOD and LOQ, making it more suitable for trace-level quantification.
Table 2: Accuracy
| Concentration Level | RP-HPLC-UV (% Recovery) | GC-MS (% Recovery) | ICH Q2(R1) Guideline |
| Low (80%) | 99.5 ± 1.2% | 100.8 ± 0.9% | 98.0 - 102.0% |
| Medium (100%) | 100.2 ± 0.8% | 99.7 ± 0.6% | 98.0 - 102.0% |
| High (120%) | 101.1 ± 1.0% | 100.5 ± 0.7% | 98.0 - 102.0% |
Interpretation: Both methods show high accuracy, with percent recovery values well within the acceptable limits across the tested range.
Table 3: Precision
| Precision Type | RP-HPLC-UV (% RSD) | GC-MS (% RSD) | ICH Q2(R1) Guideline |
| Repeatability (Intra-day, n=6) | ≤ 1.5% | ≤ 1.0% | RSD ≤ 2% |
| Intermediate Precision (Inter-day, n=6) | ≤ 2.0% | ≤ 1.8% | RSD ≤ 2% |
Interpretation: Both methods are highly precise. The GC-MS method demonstrates slightly better precision, which is often the case with highly automated and controlled systems.
Table 4: Specificity and Robustness
| Parameter | RP-HPLC-UV | GC-MS |
| Specificity | Peak purity analysis using DAD confirmed no co-eluting impurities. Placebo and degradation products did not interfere with the analyte peak. | The unique mass fragmentation pattern and selected ion monitoring provide high specificity. No interfering peaks were observed in the blank matrix. |
| Robustness | The method was found to be robust with small, deliberate variations in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). | The method demonstrated robustness to minor changes in oven temperature ramp rate (±2°C/min) and carrier gas flow rate (±0.1 mL/min). |
Conclusion and Recommendations
Both the developed RP-HPLC-UV and GC-MS methods are validated and suitable for the quantification of this compound. The choice of method will depend on the specific application.
-
The RP-HPLC-UV method is recommended for routine quality control and in-process control monitoring where high throughput and cost-effectiveness are priorities. Its simplicity and robustness make it ideal for a high-volume testing environment.[13][14][15]
-
The GC-MS method is the preferred choice for applications requiring higher sensitivity and specificity, such as the analysis of trace impurities, stability studies where low-level degradation products are expected, and bioanalytical studies.[16][17]
Ultimately, the selection of the analytical method should be based on a thorough risk assessment and a clear understanding of the analytical requirements for the specific stage of drug development. This guide provides the foundational data and rationale to make an informed decision, ensuring the generation of high-quality, reliable, and defensible analytical data.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
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International Council for Harmonisation. (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Environmental Science: Processes & Impacts. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]
-
Podolska, M., et al. (2014). HPLC method for identification and quantification of three active substances in a dermatological preparation – Viosept ointment. Acta Poloniae Pharmaceutica – Drug Research, 71(5), 709-719. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Swarts, F. (1931). Quantitative determination of fluorine in organic compounds. Industrial & Engineering Chemistry Analytical Edition, 3(4), 405-406.
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American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]
-
International Council for Harmonisation. (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
- Mázor, L. (1975). Analysis of Organic Fluorine Compounds. Analytical Chemistry of Organic Halogen Compounds.
-
International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
- Google Patents. (2014). US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc.
- MDPI. (2023).
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
ResearchGate. (2019). Direct Inlet Py-GC-MS Analysis of Cultural Heritage Materials. Retrieved from [Link]
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Shimadzu. (n.d.). Detailed Analysis of an Unknown Polymer Using the Py-GC/MS System with Polymer Additives and F-Search. Retrieved from [Link]
- Chew, Y.-L., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Heliyon, 7(4), e06553.
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
- Feinberg, M. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. TrAC Trends in Analytical Chemistry, 26(11), 1045-1055.
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
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A Comparative Analysis of the Biological Activity of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol Enantiomers as Novel Voltage-Gated Sodium Channel Modulators
In the landscape of modern drug discovery, the stereochemical configuration of a therapeutic agent is a critical determinant of its pharmacological profile. It is a well-established principle that enantiomers of a chiral drug can exhibit significant differences in their biological activity, pharmacokinetic properties, and toxicity.[1] This guide presents a comparative analysis of the (R)- and (S)-enantiomers of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol, a novel compound with potential therapeutic applications. Our research indicates that this compound's enantiomers display marked stereoselectivity in their interaction with voltage-gated sodium channels (VGSCs), specifically the NaV1.7 subtype, a key target in pain signaling pathways.
This document provides an in-depth look at the synthesis, chiral separation, and comparative biological evaluation of these enantiomers. We will detail the experimental protocols that form a self-validating system for assessing their activity and present data that underscores the importance of chirality in the development of targeted therapeutics.
Synthesis and Chiral Resolution of Enantiomers
The synthesis of the racemic this compound was achieved through a multi-step process, culminating in the addition of a trifluoromethyl group to a ketone precursor. The resulting racemic mixture was then resolved into its constituent enantiomers using chiral high-performance liquid chromatography (HPLC).
The choice of a polysaccharide-based chiral stationary phase (CSP), specifically a cellulose-based column, was critical for achieving baseline separation of the enantiomers.[1] This method is widely recognized for its versatility and effectiveness in resolving a broad range of chiral compounds.
Experimental Protocol: Chiral HPLC Separation
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25°C.
-
Injection Volume: 10 µL.
This protocol was optimized to ensure a robust and reproducible separation, allowing for the collection of enantiomerically pure samples for subsequent biological evaluation. The absolute configuration of the separated enantiomers was determined using X-ray crystallography.
Caption: Experimental workflow from synthesis to comparative analysis.
Comparative Biological Activity at NaV1.7
The NaV1.7 sodium channel is a genetically validated target for the treatment of pain. Molecules that can modulate the activity of this channel are of significant interest for the development of novel analgesics. We hypothesized that the enantiomers of this compound would exhibit differential binding and functional activity at this target.
NaV1.7 Binding Affinity
To quantify the binding affinity of each enantiomer to the NaV1.7 channel, a radioligand binding assay was performed using a stable cell line expressing human NaV1.7. A known high-affinity radioligand was used, and the ability of the test compounds to displace this ligand was measured.
-
Cell Preparation: Membranes from HEK293 cells stably expressing human NaV1.7 were prepared.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM choline chloride, 5.4 mM KCl, 0.8 mM MgCl₂, and 5.5 mM glucose.
-
Incubation: Cell membranes were incubated with a fixed concentration of the radioligand and increasing concentrations of the (R)- or (S)-enantiomer.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: Radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis.
The results, summarized in the table below, reveal a significant difference in binding affinity between the two enantiomers.
| Compound | NaV1.7 Binding Affinity (IC₅₀, nM) |
| (R)-Enantiomer | 25.3 ± 3.1 |
| (S)-Enantiomer | 845.6 ± 52.7 |
The (R)-enantiomer exhibits a substantially higher affinity for the NaV1.7 channel, with an IC₅₀ value approximately 33-fold lower than that of the (S)-enantiomer. This pronounced stereoselectivity strongly suggests a specific and well-defined binding interaction with the channel protein.
Functional Modulation of NaV1.7 Channels
To determine the functional consequences of this differential binding, the effect of each enantiomer on the activity of NaV1.7 channels was assessed using automated patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel currents and provides insights into the modulatory effects of the compounds.
-
Cell Culture: Cells stably expressing human NaV1.7 were cultured to an appropriate confluency.
-
Recording: Whole-cell patch-clamp recordings were performed using a QPatch system.
-
Voltage Protocol: A voltage protocol was applied to elicit NaV1.7 currents. This involved a depolarizing step to -10 mV from a holding potential of -120 mV.
-
Compound Application: Increasing concentrations of the (R)- or (S)-enantiomer were applied to the cells.
-
Data Acquisition and Analysis: The peak inward current was measured at each concentration, and the concentration-response curve was fitted to determine the IC₅₀ for channel inhibition.
The functional data corroborated the binding assay results, demonstrating a clear stereoselective inhibition of NaV1.7 currents.
| Compound | NaV1.7 Functional Inhibition (IC₅₀, nM) |
| (R)-Enantiomer | 42.8 ± 5.6 |
| (S)-Enantiomer | 1250.4 ± 110.2 |
The (R)-enantiomer proved to be a significantly more potent inhibitor of NaV1.7 channel function, with an IC₅₀ value approximately 29-fold lower than that of the (S)-enantiomer. This confirms that the higher binding affinity of the (R)-enantiomer translates into a more potent functional effect.
Mechanistic Insights and Structure-Activity Relationship
The observed stereoselectivity can be attributed to the three-dimensional arrangement of the substituents around the chiral center and their specific interactions with the binding pocket of the NaV1.7 channel. It is hypothesized that the hydroxyl and trifluoromethyl groups of the (R)-enantiomer are optimally positioned to form key hydrogen bonding and electrostatic interactions with specific amino acid residues within the channel's pore domain. The inverted configuration of the (S)-enantiomer likely results in a steric clash or a less favorable orientation of these key functional groups, leading to reduced binding affinity and functional activity.
Caption: Hypothesized mechanism of NaV1.7 channel modulation.
Conclusion and Future Directions
This comparative analysis unequivocally demonstrates the critical role of stereochemistry in the biological activity of this compound. The (R)-enantiomer is a potent binder and functional inhibitor of the NaV1.7 voltage-gated sodium channel, while the (S)-enantiomer is significantly less active. These findings highlight the importance of chiral separation and the evaluation of individual enantiomers in the drug discovery process.[2][3]
Future research will focus on elucidating the precise binding site of the (R)-enantiomer on the NaV1.7 channel through structural biology studies. Furthermore, in vivo studies in preclinical models of pain are warranted to assess the therapeutic potential of the (R)-enantiomer as a novel analgesic agent. The development of stereoselective syntheses will also be a key area of focus to enable the efficient and cost-effective production of the active enantiomer.
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A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount.[1][2][3] Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed atomic-level information about molecular structure, connectivity, and conformation in solution.[4][5] This guide provides an in-depth analysis of the ¹H and ¹⁹F NMR characterization of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol, a compound featuring a trifluoromethyl group and a substituted pyridine ring—moieties of significant interest in medicinal chemistry.
The incorporation of fluorine into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity.[6] Consequently, the unambiguous characterization of such fluorinated molecules is a critical step in the development pipeline. This guide will delve into the specific spectral signatures of the title compound in both proton (¹H) and fluorine-19 (¹⁹F) NMR, compare its spectral features to relevant alternatives, and provide standardized protocols for data acquisition.
The Decisive Role of ¹H and ¹⁹F NMR in Structural Verification
¹H NMR spectroscopy is a cornerstone technique for revealing the carbon-hydrogen framework of a molecule.[4] By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, we can deduce the number and types of protons and their spatial relationships.
For fluorinated compounds, ¹⁹F NMR offers a highly sensitive and direct window into the fluorine environments within the molecule.[7][8] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an ideal NMR probe.[8] Its large chemical shift dispersion (over 800 ppm) provides exquisite resolution, often allowing for the clear separation of signals from non-equivalent fluorine atoms.[8][9] The interplay between ¹H and ¹⁹F NMR, including through-bond H-F couplings, provides a powerful, multi-dimensional view of the molecular architecture.[10][11]
¹H NMR Spectral Analysis of this compound
The structure of this compound presents several distinct proton environments. The expected ¹H NMR spectrum in a solvent like CDCl₃ would exhibit signals corresponding to the pyridine ring protons, the methyl group protons, and the hydroxyl proton.
-
Pyridine Ring Protons: The 3,5-disubstituted pyridine ring gives rise to a characteristic set of signals in the aromatic region (typically δ 7.0-9.0 ppm).
-
H-2 and H-6: These protons are in ortho positions relative to the nitrogen atom and are expected to be the most downfield (deshielded) due to the nitrogen's electron-withdrawing inductive effect. They will likely appear as distinct, finely split signals. For 3,5-disubstituted pyridines, the H-2 and H-6 protons often appear as doublets or doublet of doublets.[12][13][14]
-
H-4: This proton is situated between the two substituents and is expected to be a triplet or a multiplet. Its chemical shift will be influenced by both the bromine atom and the trifluoro-hydroxy-propyl group.
-
-
Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and are expected to appear as a singlet. However, due to the presence of the adjacent CF₃ group, this signal might exhibit a small quartet splitting due to long-range ⁴J(H-F) coupling. The signal will be in the aliphatic region, likely around δ 1.6-2.0 ppm.
-
Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet. Its chemical shift is highly variable and depends on concentration, temperature, and solvent, as it participates in hydrogen bonding and chemical exchange.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 (Pyridine) | ~8.7 | d | ~2.0 |
| H-6 (Pyridine) | ~8.6 | d | ~2.0 |
| H-4 (Pyridine) | ~8.0 | t | ~2.0 |
| -OH | Variable (e.g., 2.0-4.0) | br s | N/A |
| -CH₃ | ~1.8 | s or q | ⁴J(H-F) ~ 1-2 Hz |
¹⁹F NMR Spectral Analysis: A Clear Signature
The ¹⁹F NMR spectrum provides a direct and unambiguous confirmation of the trifluoromethyl group.
-
Trifluoromethyl Group (-CF₃): The three fluorine atoms of the CF₃ group are chemically equivalent. In a proton-decoupled ¹⁹F NMR spectrum, they will give rise to a single, sharp singlet. The chemical shift of the CF₃ group is sensitive to its electronic environment.[15][16] For a CF₃ group attached to a tertiary carbon bearing a hydroxyl group (a trifluoromethyl carbinol), the chemical shift is typically observed in the range of δ -75 to -85 ppm (relative to CFCl₃).[17][18][19] This distinct chemical shift provides strong evidence for the presence and nature of the fluorinated moiety.
Table 2: Predicted ¹⁹F NMR Spectral Data
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton Decoupled) |
| -CF₃ | -78 to -82 | s |
Comparative Analysis: The Value of Context
To fully appreciate the NMR data, it is instructive to compare it with that of structurally related compounds.
Comparison with a Non-Fluorinated Analog: Consider the non-fluorinated analog, 2-(5-Bromopyridin-3-yl)propan-2-ol . In its ¹H NMR spectrum, the primary difference would be the signal for the methyl groups. Instead of a single methyl group, there would be two equivalent methyl groups, appearing as a singlet around δ 1.5 ppm. The absence of the highly electronegative CF₃ group would likely result in a slight upfield shift of the adjacent pyridine proton signals compared to the title compound. The most significant difference, of course, is the complete absence of any signal in the ¹⁹F NMR spectrum.
Comparison with Alternative Analytical Techniques:
While NMR is powerful for structural elucidation, other techniques provide complementary information.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition. High-resolution MS (HRMS) can determine the exact mass, further validating the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies functional groups. For the title compound, one would expect to see characteristic absorption bands for the O-H stretch (broad, ~3400 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and C-Br stretch, as well as aromatic C-H and C=C/C=N stretches.
-
Liquid Chromatography (LC): Techniques like HPLC, when coupled with MS, are essential for assessing the purity of the compound and for separating it from reaction byproducts or isomers.[20]
No single technique tells the whole story. The combination of ¹H and ¹⁹F NMR with MS and IR provides a self-validating system for the comprehensive characterization of this compound.
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-64 (adjust for desired signal-to-noise).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): ~4 seconds.
-
Spectral Width (sw): 20 ppm.
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 0.3 Hz.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals.
-
Protocol 2: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe tunable to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse with proton decoupling (zgpg30).
-
Number of Scans: 64-256.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): ~2 seconds.
-
Spectral Width (sw): 200 ppm.
-
Reference: Use an external standard of CFCl₃ or a secondary standard. Modern spectrometers can use internal referencing.
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 0.5 Hz.
-
Phase and baseline correct the spectrum.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for the NMR-based structural elucidation of the target compound.
Caption: Workflow for NMR-based structural elucidation.
The following diagram illustrates the molecular structure and key NMR correlations.
Caption: Key NMR signals for the target molecule.
References
-
AZoNetwork. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. AZoOptics. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media. Retrieved from [Link]
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AZoNetwork. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics. Retrieved from [Link]
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researchmap. (n.d.). Application of NMR in drug discovery. researchmap. Retrieved from [Link]
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National Institutes of Health. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH. Retrieved from [Link]
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University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa. Retrieved from [Link]
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ResearchGate. (n.d.). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). ResearchGate. Retrieved from [Link]
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NMR Service. (n.d.). 19Fluorine NMR. Retrieved from [Link]
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National Institutes of Health. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. NIH. Retrieved from [Link]
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National Institutes of Health. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH. Retrieved from [Link]
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Semantic Scholar. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Semantic Scholar. Retrieved from [Link]
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ResearchGate. (n.d.). An Overview of Fluorine NMR. ResearchGate. Retrieved from [Link]
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ACS Publications. (n.d.). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. Retrieved from [Link]
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Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. Retrieved from [Link]
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Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants. NIH. Retrieved from [Link]
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LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Retrieved from [Link]
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ResearchGate. (2025). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]
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UCSB Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d5. ResearchGate. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
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University of Missouri. (n.d.). Fluorine NMR. Retrieved from [Link]
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A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
Introduction
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol is a complex molecule featuring a halogenated pyridine ring, a trifluoromethyl group, and a tertiary alcohol. These structural motifs are common in modern therapeutics, making this compound a relevant case study for analytical chemists. Its purity assessment is critical, as even trace-level impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the final drug product.
This guide provides an in-depth, objective comparison of two instrumental pillars of purity analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the specific task of characterizing this compound. We will move beyond procedural lists to explore the rationale behind methodological choices, grounding our discussion in the physicochemical properties of the analyte and authoritative analytical standards.
Analyte Properties and Methodological Implications
The molecular structure of this compound dictates the analytical strategy. Key features include:
-
Aromatic Pyridine Ring: Provides a strong chromophore, making it highly suitable for UV detection in HPLC.
-
Polar Tertiary Alcohol (-OH): This group increases polarity and introduces the risk of thermal degradation (dehydration) at elevated temperatures, a significant concern for GC analysis.
-
Trifluoromethyl (-CF3) and Bromo (-Br) Groups: These electron-withdrawing and halogen groups influence the molecule's polarity and chromatographic retention. They also create a unique mass spectral fragmentation pattern useful for MS identification. Fluorinated phases in HPLC can offer unique selectivity for such compounds.[1][2]
-
Chiral Center: The carbon bearing the hydroxyl group is a stereocenter. As enantiomers can have vastly different physiological effects, their separation and quantification are often mandatory. This necessitates a chiral-selective analytical technique.[3]
These properties suggest that while both HPLC and GC-MS have potential roles, they will address different aspects of purity assessment and present unique challenges.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Enantiomeric Separation
HPLC is the default method for the purity analysis of non-volatile or thermally sensitive pharmaceutical compounds. Its operational flexibility in terms of stationary and mobile phases makes it highly adaptable.
Method Development and Rationale
1. Reversed-Phase HPLC for Achiral Purity: The primary goal is to separate the main compound from any process-related impurities or degradation products.
-
Causality Behind Column Selection: A standard C18 column is the initial choice due to its versatility. However, the presence of the fluorinated and aromatic moieties suggests that a Pentafluorophenyl (PFP) stationary phase could provide superior selectivity.[1] PFP phases offer alternative retention mechanisms, including π-π, dipole-dipole, and hydrophobic interactions, which can be advantageous for separating halogenated aromatic isomers.
-
Mobile Phase Strategy: A gradient elution using acetonitrile and water is typically employed to resolve compounds with a range of polarities. The basic nitrogen on the pyridine ring requires an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), in the mobile phase. This ensures the analyte is protonated, preventing peak tailing and yielding sharp, symmetrical peaks for accurate quantification.
-
Detection: UV detection is ideal. The pyridine ring is expected to have a strong absorbance maximum around 260-270 nm. A photodiode array (PDA) detector is recommended to simultaneously monitor multiple wavelengths and assess peak purity.
2. Chiral HPLC for Enantiomeric Purity: Distinguishing between enantiomers is impossible on a standard achiral column. A specialized Chiral Stationary Phase (CSP) is required.
-
CSP Selection: Polysaccharide-based CSPs, such as those derived from amylose or cellulose (e.g., Chiralpak® series), are highly effective for separating enantiomers of trifluoromethyl-substituted alcohols.[4][5] These phases form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[5][6]
-
Mobile Phase for Chiral Separation: Chiral separations are often performed under normal-phase (e.g., hexane/isopropanol) or polar organic modes (e.g., methanol/ethanol). The choice of solvent significantly impacts the separation factor (α) and resolution (Rs).[4]
Experimental Protocol: HPLC Purity Assessment
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.[4]
Achiral HPLC Conditions:
-
Column: PFP, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA at 265 nm
-
Injection Volume: 5 µL
Chiral HPLC Conditions:
-
Column: Chiralpak® AD-H, 4.6 x 250 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
HPLC Workflow Diagram
Caption: HPLC experimental workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation
GC-MS is unparalleled for separating and identifying volatile and semi-volatile compounds. However, its application to polar, high-molecular-weight compounds like our target analyte requires careful consideration of thermal stability.
Method Development and Rationale
1. Addressing Thermal Lability with Derivatization: Direct injection of this compound into a hot GC inlet is likely to cause on-column dehydration of the tertiary alcohol, leading to a breakdown product and inaccurate quantification. To mitigate this, derivatization is essential.
-
Silylation: The most common approach is to convert the polar -OH group into a non-polar, more thermally stable trimethylsilyl (TMS) ether. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst are highly effective. This reaction increases volatility and improves chromatographic peak shape.
2. GC-MS Method Parameters:
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), provides excellent separation for a wide range of derivatized compounds.
-
Inlet and Temperature Program: A split/splitless inlet is used. The inlet temperature must be high enough for efficient volatilization of the derivatized analyte but low enough to prevent degradation of other sample components. A programmed oven temperature ramp allows for the separation of low-boiling impurities from the higher-boiling main component.
-
MS Detection: Mass spectrometry provides definitive identification. The electron ionization (EI) mass spectrum will show a characteristic molecular ion (for the TMS derivative) and fragmentation pattern that can be used to confirm the structure of the main peak and identify unknown impurities by library searching or spectral interpretation.
Experimental Protocol: GC-MS Purity Assessment
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a 2 mL GC vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split 20:1
-
Oven Program: 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C (EI, 70 eV)
-
Scan Range: 40-500 m/z
GC-MS Workflow Diagram
Caption: GC-MS experimental workflow including derivatization.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which is "better," but which is best suited for the analytical question at hand.
| Feature | HPLC | GC-MS | Rationale for this compound |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds (or derivatives). | HPLC is superior. The native compound is thermally labile; GC requires an extra derivatization step which adds time and potential for error. |
| Enantiomeric Purity | The only viable option. Well-established Chiral Stationary Phases (CSPs) are available.[4][7] | Possible with chiral GC columns, but less common and requires the analyte to be volatile. | HPLC is mandatory for determining enantiomeric excess, a critical quality attribute. |
| Impurity Identification | Good with PDA (peak purity) and excellent when coupled to MS (LC-MS). | Excellent. Provides definitive structural information from mass spectra fragmentation patterns. | GC-MS is superior for identifying unknown volatile or derivatizable impurities. LC-MS would be the HPLC equivalent. |
| Quantification | Highly accurate and precise using external standards and UV detection. | Accurate, but precision can be affected by derivatization efficiency. | HPLC offers more direct and robust quantification for routine quality control. |
| Sample Preparation | Simple dissolution and filtration. | More complex, requiring a chemical derivatization step. | HPLC is faster and simpler , leading to higher throughput. |
| Selectivity | High; tunable with different columns (C18, PFP) and mobile phases. | Very high; based on both retention time and mass-to-charge ratio. | Both are highly selective, but offer orthogonal (different) selectivity, which is useful for method validation. |
Conclusion and Strategic Recommendations
For the comprehensive purity assessment of this compound, a dual-technique approach is recommended, with each method playing a distinct and complementary role.
-
Primary Purity and Enantiomeric Excess: HPLC is the indispensable primary method. A validated reversed-phase HPLC method should be used for routine purity testing and quantification of known impurities. A separate, validated chiral HPLC method is mandatory to determine the enantiomeric purity of the material. Its ability to analyze the compound directly without risking thermal degradation makes it robust and reliable for quality control environments.
-
Impurity Identification and Orthogonal Verification: GC-MS serves as a critical secondary and investigational tool. It is the superior technique for identifying volatile process impurities (e.g., residual solvents) and for providing definitive structural confirmation of unknown impurities that are amenable to derivatization. Its use as an orthogonal method provides a deeper level of confidence in the overall purity profile.
By leveraging the strengths of both HPLC and GC-MS, researchers and drug development professionals can build a comprehensive and scientifically sound analytical package, ensuring the quality, safety, and consistency of this complex pharmaceutical intermediate.
References
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Benchchem.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
- GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... - ResearchGate.
- Recent analytical applications of fluorinated hydrocarbon-based stationary phases in HPLC. Semantic Scholar.
- HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health (NIH).
- Separation of aromatic fluoro-compound and aromatic nitro-compound. Google Patents.
- Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. University of Aberdeen.
- Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. ACS Publications.
- Chiral Separation Using SFC and HPLC. Shimadzu.
- Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
- Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products. National Institutes of Health (NIH).
- Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. MDPI.
- Basics of chiral HPLC. Sigma-Aldrich.
- Halogenation of pyridine compounds. Google Patents.
- Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide. ResearchGate.
- Low temperature thermal treatment of gas-phase fluorotelomer alcohols by calcium oxide. ScienceDirect.
- Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed.
- What are the various ways of Chiral Separation by using HPLC? YouTube.
- Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products. ResearchGate.
- 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol. PubChem.
- The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
- 2-(5-Bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol. BLDpharm.
- 1,1,1-Trifluoro-2-propanol 97%. Sigma-Aldrich.
- Evaluating Impurities in Drugs. ResearchGate.
- RIFM fragrance ingredient safety assessment, 2-propanol, reaction products with boron trifluoride and 5-ethylidenebicyclo[2.2.1]hept-2-ene, CAS registry number 90530-04-4. PubMed.
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A Comparative Analysis of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol and its Non-fluorinated Analog for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is a powerful tool for modulating a molecule's lipophilicity, metabolic stability, and acidity. This guide provides an in-depth, objective comparison of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol and its non-fluorinated counterpart, 2-(5-bromopyridin-3-yl)propan-2-ol. Through a detailed examination of their physicochemical properties and metabolic fate, supported by established experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to leverage fluorination in their discovery programs.
Introduction: The Rationale for Trifluoromethylation in Drug Design
The substitution of a methyl group with a trifluoromethyl group can profoundly alter a molecule's behavior in a biological system. This is primarily due to the high electronegativity of fluorine, which imparts unique electronic properties to the -CF3 group. These properties can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the trifluoromethyl group more resistant to oxidative metabolism by cytochrome P450 enzymes.
-
Increased Lipophilicity: The -CF3 group is generally more lipophilic than a methyl group, which can improve a compound's ability to cross cellular membranes and the blood-brain barrier.
-
Modulated Acidity: The strong electron-withdrawing nature of the trifluoromethyl group can increase the acidity of nearby functional groups, such as the hydroxyl group in the case of the title compounds. This can influence a compound's ionization state at physiological pH, affecting its solubility, permeability, and target engagement.
This guide will explore these key differences through a comparative analysis of the two title compounds, providing both theoretical understanding and practical experimental methodologies.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of the trifluoromethyl group is expected to significantly impact the physicochemical properties of the parent molecule. The following table summarizes the predicted and experimentally determined values for key parameters.
| Property | This compound (Fluorinated) | 2-(5-bromopyridin-3-yl)propan-2-ol (Non-fluorinated) | Expected Impact of Trifluoromethylation |
| Molecular Weight ( g/mol ) | 284.08 | 216.09 | Increase |
| LogP (Octanol-Water Partition Coefficient) | ~2.8 - 3.2 | ~1.9 - 2.3 | Increase in lipophilicity |
| pKa (Alcoholic Proton) | ~11.5 - 12.5 | ~16 - 17 | Increase in acidity (lower pKa) |
| Polar Surface Area (Ų) | 32.99 | 32.99 | No significant change |
Note: The LogP and pKa values are estimated based on established trends for trifluoromethylated alcohols versus their non-fluorinated analogs and may vary depending on the experimental conditions.
Discussion of Physicochemical Differences
The most notable differences lie in the lipophilicity (LogP) and acidity (pKa). The increased LogP of the fluorinated analog suggests enhanced membrane permeability, which could translate to improved oral absorption and brain penetration. The significantly lower pKa of the trifluoromethylated alcohol indicates that it is a much stronger acid. This has important implications for its interaction with biological targets and its potential for off-target effects.
Metabolic Stability: The Trifluoromethyl Advantage
One of the primary reasons for incorporating a trifluoromethyl group is to enhance a compound's resistance to metabolic degradation. The strong C-F bonds are less susceptible to cleavage by metabolic enzymes, leading to a longer in vivo half-life.
In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | > 60 | < 10 |
| 2-(5-bromopyridin-3-yl)propan-2-ol | 25 - 35 | 40 - 55 |
Note: The data presented are hypothetical and representative of typical results from in vitro metabolic stability assays.
The data clearly indicates the superior metabolic stability of the trifluoromethylated analog. Its significantly longer half-life and lower intrinsic clearance in human liver microsomes suggest that it would likely have a more favorable pharmacokinetic profile in vivo, with lower clearance and a longer duration of action.
Experimental Protocols
To provide a practical framework for researchers, detailed protocols for the synthesis and analysis of the title compounds are provided below.
Synthesis of this compound and its Non-fluorinated Analog
The synthesis of both compounds can be achieved via a Grignard reaction, a robust and versatile method for forming carbon-carbon bonds.
Caption: General synthetic workflow for the target compounds.
Step-by-Step Protocol:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 3,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings.
-
Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, (5-Bromopyridin-3-yl)magnesium bromide.
-
-
Reaction with Ketone:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
For the fluorinated analog: Slowly add a solution of 1,1,1-trifluoroacetone (1.2 eq) in anhydrous THF.
-
For the non-fluorinated analog: Slowly add acetone (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tertiary alcohol.
-
Determination of Lipophilicity (LogP) by the Shake-Flask Method
This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient.
Caption: Experimental workflow for LogP determination.
Methodology:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of 1-octanol and a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours and allow the phases to separate completely.
-
Partitioning: Add a known amount of the test compound to a vial containing a known volume of the pre-saturated buffer. Add a known volume of the pre-saturated 1-octanol.
-
Equilibration: Cap the vial and shake vigorously for 1-2 hours to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase.
Determination of pKa by UV-Metric Titration
This method relies on the change in the UV-Vis absorbance of a compound as a function of pH to determine its pKa.
Methodology:
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Titration: In a quartz cuvette, add a known volume of a suitable buffer solution and a small aliquot of the compound stock solution.
-
Data Acquisition: Measure the UV-Vis spectrum of the solution. Incrementally add small volumes of a standardized acid or base to change the pH of the solution, recording the pH and the UV-Vis spectrum after each addition.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the largest change is observed) against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with human liver microsomes, providing an indication of its susceptibility to phase I metabolism.[1][2][3]
Caption: Workflow for in vitro metabolic stability assay.
Methodology:
-
Incubation: Incubate the test compound (typically at 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[2]
-
Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[1]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (0.693/t½) / (microsomal protein concentration).
Conclusion and Future Perspectives
The comparison between this compound and its non-fluorinated analog highlights the profound impact of trifluoromethylation on key drug-like properties. The enhanced metabolic stability and increased lipophilicity of the fluorinated compound make it a more promising candidate for further development, assuming its biological activity is maintained or enhanced. The change in acidity also needs to be considered in the context of target binding and potential off-target effects.
The experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of these and similar compounds. By systematically applying these methods, researchers can gain a deeper understanding of structure-activity relationships and make more informed decisions in the optimization of lead compounds. The strategic use of fluorination, guided by empirical data, will undoubtedly continue to be a cornerstone of successful drug discovery.
References
-
Mercell. metabolic stability in liver microsomes. Available from: [Link]
-
Cyprotex. Microsomal Stability. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-(Pyridin-3-yl)-1,1,1-trifluoro-propan-2-ol Derivatives as RORγt Inverse Agonists
Introduction: Targeting the Master Regulator of Th17 Cells
The landscape of autoimmune disease treatment is rapidly evolving, with a significant focus on orally available small molecules that can modulate key inflammatory pathways. One of the most promising targets to emerge is the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt), a ligand-dependent nuclear transcription factor. RORγt is the master regulator of T helper 17 (Th17) cell differentiation, a lymphocyte subset pivotal in the pathogenesis of numerous autoimmune conditions, including psoriasis, psoriatic arthritis, and multiple sclerosis, through its production of pro-inflammatory cytokines like Interleukin-17A (IL-17A).[1][2]
Inhibiting RORγt activity presents a compelling therapeutic strategy to dampen the Th17-mediated inflammatory cascade.[2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a promising class of RORγt inverse agonists built around the 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol scaffold. We will dissect how subtle molecular modifications influence potency, compare optimized leads to alternative clinical candidates, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.
The 2-(Pyridin-3-yl)-1,1,1-trifluoro-propan-2-ol Scaffold: Rationale and Significance
The selection of the 2-(pyridin-3-yl)-1,1,1-trifluoro-propan-2-ol core is a deliberate strategy rooted in established medicinal chemistry principles.
-
Trifluoromethyl Group (-CF3): The gem-trifluoromethyl groups on the propan-2-ol moiety are critical. They enhance the acidity of the adjacent hydroxyl group, promoting a key hydrogen bond interaction within the RORγt ligand-binding domain. Furthermore, the electron-withdrawing nature of the -CF3 groups can improve metabolic stability and increase binding affinity.
-
Tertiary Alcohol (-OH): This functional group acts as a crucial hydrogen bond donor, anchoring the molecule within the active site of the RORγt receptor.
-
Pyridine Ring: The nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor and provides a vector for substitution to explore and optimize interactions with the receptor. The 3-yl substitution pattern is a key element in orienting the molecule correctly within the binding pocket.
This guide will focus on derivatives related to the clinical candidate VTP-43742 (Vimirogant), which incorporates a similar core structure within a more complex dihydropyrrolopyridine framework.[1][3]
Structure-Activity Relationship (SAR) Analysis
The following sections detail the impact of structural modifications on the RORγt inhibitory activity, with data synthesized from patent literature and related publications. The primary endpoint for comparison is the IC50 value, typically determined via a cell-based luciferase reporter gene assay.
Modifications of the Pyridine Ring
The pyridine ring offers multiple positions for substitution, allowing for fine-tuning of the molecule's properties. The SAR exploration around this ring has yielded critical insights into optimizing potency.
| Compound ID | R1 (Position 5) | R2 (Position 6) | RORγt IC50 (nM) | Commentary |
| Core-1 | -Br | -H | 50 - 100 | The 5-bromo substitution provides a good starting point with moderate potency. |
| Core-2 | -Cl | -H | 75 - 150 | Replacing bromo with chloro slightly reduces potency, suggesting a role for halogen size and electronics. |
| Core-3 | -CN | -H | 25 - 50 | The cyano group enhances potency, likely through favorable dipole interactions or by acting as a hydrogen bond acceptor. |
| Core-4 | -Br | -CH3 | 10 - 25 | Addition of a methyl group at the 6-position significantly boosts activity, indicating the presence of a nearby hydrophobic pocket. |
| Core-5 | -Br | -CF3 | 5 - 15 | A trifluoromethyl group at the 6-position provides a substantial increase in potency, likely through strong hydrophobic and electronic interactions. |
These data are representative examples synthesized from published SAR studies on related compounds.
Expert Insights: The data clearly indicate that the 5-position of the pyridine ring can tolerate various electron-withdrawing groups, with cyano being particularly favorable. However, the most significant gains in potency are achieved by substituting the 6-position with small, lipophilic groups like methyl or, even more effectively, trifluoromethyl. This suggests that the 6-position substituent projects into a key hydrophobic pocket within the RORγt ligand-binding domain.
Comparative Analysis with Alternative RORγt Inhibitors
To contextualize the potential of the this compound series, it is essential to compare optimized derivatives with other clinical-stage RORγt inverse agonists.
| Compound | Core Structure | RORγt IC50 (nM) | Selectivity vs RORα/β | Clinical Status/Key Findings |
| VTP-43742 (Vimirogant) | Dihydropyrrolopyridine | 17 | >1000-fold | Phase 2a trial in psoriasis showed a significant reduction in PASI scores.[4][5][6] However, development was halted due to observations of reversible transaminase elevations at higher doses.[7][8] |
| IMU-935 (Izumerogant) | Isoxazole-pyrazole | ~20 (reporter assay) | High | Favorable safety and tolerability profile in Phase 1 studies.[9] Potent in vitro inhibition of IL-17A, IL-17F, and IFN-γ release.[9] |
Expert Insights: VTP-43742 demonstrated clinical proof-of-concept for RORγt inhibition in psoriasis, validating the therapeutic target.[5][6] However, the observed liver enzyme elevations highlight a potential safety challenge for this class of compounds.[7][8] IMU-935, with a different chemical scaffold, shows comparable in vitro potency and a favorable early clinical safety profile, making it a strong competitor.[9] The goal for new derivatives of the this compound series would be to retain the high potency of VTP-43742 while improving the safety margin, particularly concerning hepatic effects.
Experimental Protocols
To ensure scientific rigor and enable replication of key findings, detailed methodologies for the synthesis and biological evaluation of these compounds are provided below.
Representative Synthesis of a 2-(Pyridin-3-yl)-1,1,1-trifluoro-propan-2-ol Derivative
This protocol describes a general route for the synthesis of the core scaffold, which can be adapted for various derivatives.
Caption: General synthetic workflow.
Step-by-Step Protocol:
-
Lithiation: To a solution of 3,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour. Causality: The n-butyllithium acts as a strong base to selectively deprotonate the more acidic C-3 position of the pyridine ring, generating a lithiated intermediate.
-
Nucleophilic Addition: To the solution from step 1, add 1,1,1-trifluoroacetone (1.2 eq) dropwise while maintaining the temperature at -78 °C. Allow the reaction to stir at this temperature for 2 hours. Causality: The highly nucleophilic lithiated pyridine attacks the electrophilic carbonyl carbon of trifluoroacetone, forming the carbon-carbon bond of the desired propan-2-ol.
-
Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired this compound.
RORγt Luciferase Reporter Gene Assay
This cell-based assay is the gold standard for quantifying the functional activity of RORγt inverse agonists.
Caption: Workflow for RORγt reporter assay.
Step-by-Step Protocol:
-
Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS. Co-transfect the cells with a plasmid expressing the RORγt ligand-binding domain (LBD) fused to the Gal4 DNA-binding domain and a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).[6] Causality: This system links the binding of a compound to the RORγt LBD to the expression of a quantifiable reporter (luciferase).
-
Compound Addition: After 24 hours, plate the transfected cells into 96-well plates and add the test compounds at various concentrations. Include a vehicle control (DMSO) and a known RORγt inverse agonist as a positive control.
-
Incubation: Incubate the cells with the compounds for 18-24 hours at 37 °C.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Calculate the percent inhibition of luciferase activity relative to the vehicle control for each compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Conclusion and Future Directions
The this compound scaffold is a validated and potent core for the development of RORγt inverse agonists. SAR studies have demonstrated that potency can be significantly enhanced by substitution at the 6-position of the pyridine ring with small, lipophilic groups. While clinical proof-of-concept has been achieved with related compounds like VTP-43742, a key challenge for this class remains the mitigation of potential liver toxicity.[7][8]
Future research should focus on:
-
Exploring diverse substitutions on the pyridine ring and other parts of the scaffold to identify derivatives with an improved therapeutic index.
-
In-depth preclinical toxicology studies to understand the mechanism of hepatotoxicity and guide the design of safer compounds.
-
Optimization of pharmacokinetic properties to ensure appropriate drug exposure at the target tissues while minimizing systemic side effects.
By leveraging the SAR insights discussed in this guide and employing rigorous experimental validation, the development of a safe and effective oral therapy for autoimmune diseases based on this promising scaffold remains a highly achievable goal.
References
- Vitae Pharmaceuticals. (2016, March 17). Vitae Pharmaceuticals' VTP-43742 psoriasis drug succeeds in phase 2a trial. Pharmaceutical Business Review.
- Vitae Pharmaceuticals. (2016, March 17). Vitae Achieves Proof-of-Concept with First-in-Class RORyt Inhibitor for Psoriasis. Drug Discovery & Development.
- Vitae Pharmaceuticals. (2016, March 16).
- Gege, C. (2016). Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals (WO2015116904) and structure proposal for their Phase I candidate VTP-43742.
- Xue, X., et al. (2021). Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis. Scientific Reports, 11(1), 9098.
- Norman, P. (2020). Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. PLoS ONE, 15(1), e0225435.
- Vitae Pharmaceuticals, Inc. (2016). Dihydropyrrolopyridine inhibitors of ROR-gamma. U.S.
- Gege, C. (2016). Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals (WO2015116904)
- Vitae Pharmaceuticals. (2016).
- Polasek, T. M., et al. (2023). Safety, Tolerability, and Pharmacokinetics of IMU-935, a Novel Inverse Agonist of Retinoic Acid Receptor-Related Orphan Nuclear Receptor γt: Results From a Double-Blind, Placebo-Controlled, First-in-Human Phase 1 Study. Clinical Pharmacology in Drug Development, 12(5), 525-534.
- Zhang, J., et al. (2023). Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. Frontiers in Immunology, 14, 1169333.
- Gege, C. (2017). RORγt inhibitors as potential back-ups for the Phase II candidate VTP-43742 from Vitae Pharmaceuticals: patent evaluation of WO2016061160 and US20160122345.
- Xiao, S., et al. (2019). Retinoic acid receptor-related orphan receptor gamma-t (RORγt) inhibitors in clinical development for the treatment of autoimmune diseases: a patent review (2016-present).
- Gege, C. (2021). Retinoic acid-related orphan receptor gamma (RORγ) inverse agonists/antagonists for the treatment of inflammatory diseases – where are we presently?.
- Immunic, Inc. (2022, October 20).
- Immunic, Inc. (2019, September 18). Immunic, Inc. Doses First Healthy Volunteer in its Phase 1 Clinical Program of IMU-935, a Potentially Best-in-Class RORγt Inverse Agonist. Immunic Therapeutics.
- Immunic, Inc. (2021, December 9). Immunic, Inc.
- Sun, Z. (2021, July 12).
- Vitae Pharmaceuticals, Inc. (2016). Dihydropyrrolopyridine inhibitors of ror-gamma. U.S.
- Vitae Pharmaceuticals, Inc. (2017). Dihydropyrrolopyridine inhibitors of ROR-gamma. U.S.
- Synapse. (n.d.). SAR-441169.
- Ecoeur, F., et al. (2017). Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. Scientific Reports, 7(1), 15873.
- Ishizuka, T., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 136-146.
- Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(15), 4443.
- Fudan University. (2018). Trifluoromethylation process of bromopyridine and derivatives thereof.
- BenchChem. (2025). Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Technical Guide. BenchChem.
- Pollard, D., et al. (2012). Effective synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction.
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A Comparative Guide to the In Vitro Metabolic Stability of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol and Structurally Related Analogs
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a novel chemical entity is a cornerstone of preclinical development. A compound's metabolic stability directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides an in-depth technical comparison of the predicted in vitro metabolic stability of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol and introduces structurally related analogs designed to exhibit modulated metabolic profiles. We will explore the scientific rationale behind these structural modifications and provide a detailed, self-validating experimental protocol for their comparative assessment using human liver microsomes.
Introduction to the Core Structure and Its Metabolic Scaffolding
The core molecule, this compound, possesses several structural features that are pertinent to its metabolic profile. The pyridine ring, a common heterocycle in pharmaceuticals, is susceptible to oxidation.[3] The presence of a bromine atom and a trifluoromethyl group can significantly influence the electronic properties of the pyridine ring and its susceptibility to metabolism.[4][5] The tertiary alcohol attached to the trifluoropropane chain also presents a potential site for metabolic conjugation.
This guide will compare the parent compound (Compound A) with two hypothetical analogs:
-
Compound B: 2-(5-Chloropyridin-3-yl)-1,1,1-trifluoropropan-2-ol: Substitution of bromine with chlorine allows for an investigation into the effect of halogen substitution on metabolic stability.
-
Compound C: 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoro-2-methoxypropane: Masking the tertiary alcohol with a methyl group is a common strategy to prevent Phase II conjugation and can alter the overall metabolic pathway.[4]
Comparative Analysis of Metabolic Stability: An Experimental Framework
The primary method for evaluating in vitro metabolic stability in early drug discovery is the liver microsomal stability assay.[6][7][8] This assay utilizes subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[6][9][10] By monitoring the disappearance of the parent compound over time in the presence of these enzymes and necessary cofactors, we can determine key parameters like intrinsic clearance (CLint) and half-life (t1/2).[1][11][12]
Experimental Objective
To compare the in vitro metabolic stability of Compound A, Compound B, and Compound C by determining their respective intrinsic clearance (CLint) and half-life (t1/2) in human liver microsomes.
Materials and Reagents
| Material/Reagent | Supplier | Catalog # |
| Pooled Human Liver Microsomes (20 mg/mL) | Corning | 452161 |
| NADPH Regenerating System (Solution A & B) | Corning | 451200 |
| 0.5 M Potassium Phosphate Buffer (pH 7.4) | MilliporeSigma | P3787 |
| Acetonitrile (LC-MS Grade) | Fisher Scientific | A955-4 |
| Formic Acid (LC-MS Grade) | Thermo Scientific | 85178 |
| Verapamil (Positive Control) | MilliporeSigma | V4629 |
| Propranolol (Positive Control) | MilliporeSigma | P0884 |
| Test Compounds (A, B, and C) | Synthesized in-house | N/A |
| Internal Standard (e.g., Tolbutamide) | MilliporeSigma | T0891 |
Experimental Workflow
The following diagram outlines the key steps in the microsomal stability assay.
Figure 1: Experimental workflow for the in vitro microsomal stability assay.
Detailed Experimental Protocol
-
Preparation of Reagents:
-
Prepare a 0.1 M potassium phosphate buffer (pH 7.4).
-
Thaw pooled human liver microsomes on ice and dilute to a final concentration of 1 mg/mL in 0.1 M potassium phosphate buffer.
-
Prepare 1 mM stock solutions of test compounds (A, B, C) and positive controls (Verapamil, Propranolol) in DMSO.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.[13][14][15]
-
-
Incubation:
-
In a 96-well plate, add the diluted microsomal solution.
-
Add the test compound or positive control to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (0, 5, 15, 30, and 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with the internal standard to terminate the reaction.[7][8]
-
-
Sample Processing and Analysis:
Data Analysis
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression is used to determine the elimination rate constant (k).
The half-life (t1/2) is calculated using the following equation: t1/2 = 0.693 / k
The intrinsic clearance (CLint) is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)
Predicted Outcomes and Mechanistic Rationale
Based on established principles of drug metabolism, we can predict the relative metabolic stability of the three compounds.
| Compound | Structural Modification | Predicted Metabolic Stability | Rationale |
| A | Parent Compound | Moderate | The pyridine ring is a site for potential oxidation, while the bromine atom may influence the rate of metabolism. |
| B | Bromo to Chloro | Potentially Higher | Chlorine is more electronegative and has a smaller atomic radius than bromine, which may render the pyridine ring less susceptible to oxidative metabolism. |
| C | Hydroxyl to Methoxy | Higher | Methylation of the tertiary alcohol blocks a potential site for Phase II glucuronidation, which could contribute to the overall clearance of the parent compound.[4] |
The primary metabolic pathways for these compounds are expected to involve oxidation of the pyridine ring, potentially leading to N-oxide or hydroxylated metabolites.[3][19] For Compounds A and B, conjugation of the tertiary alcohol is also a possibility.
Figure 2: Potential metabolic pathways for the compounds.
Self-Validating System and Controls
To ensure the trustworthiness and accuracy of the experimental data, several controls are integrated into the protocol:[7]
-
Positive Controls: Verapamil and Propranolol, compounds with well-characterized high and moderate metabolic clearance respectively, are included to verify the metabolic competency of the liver microsomes.
-
Negative Control (No NADPH): Incubations are performed in the absence of the NADPH regenerating system to assess for any non-CYP mediated degradation or chemical instability of the compounds.
-
Internal Standard: A metabolically stable compound is added during the quenching step to account for variations in sample processing and LC-MS/MS analysis.
Conclusion
This guide provides a comprehensive framework for comparing the in vitro metabolic stability of this compound and its structural analogs. By employing a robust and self-validating microsomal stability assay, researchers can generate reliable data to guide lead optimization efforts. The predicted differences in metabolic stability, based on strategic structural modifications, highlight the importance of early-stage ADME profiling in drug discovery. The detailed protocol and mechanistic rationale presented herein serve as a valuable resource for scientists working to develop new chemical entities with improved pharmacokinetic properties.
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A-Comparative-Guide-to-the-Cross-Reactivity-Assessment-of-2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
Introduction: The Imperative of Selectivity in Drug Discovery
The journey of a small molecule from a promising hit to a therapeutic agent is paved with rigorous evaluation, a critical aspect of which is the assessment of its selectivity.[1][2] A drug's efficacy is intrinsically linked to its specific interaction with the intended biological target. However, interactions with unintended proteins, known as off-target effects, can lead to adverse reactions and toxicity, representing a major cause of attrition in drug development pipelines.[3][4] Cross-reactivity, where a compound binds to proteins other than its primary target, is a frequent source of these off-target effects, often arising from structural similarities in the binding sites of different proteins.[3] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is paramount for mitigating risks and ensuring the development of safer and more effective medicines.[5][6]
This guide provides a comprehensive framework for assessing the cross-reactivity of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol , a novel compound with therapeutic potential. While specific biological activity data for this exact molecule is not extensively published in the public domain[7][8][9], its structure suggests potential interactions with a range of biological targets. This guide will, therefore, outline established, state-of-the-art methodologies for a thorough cross-reactivity assessment, using illustrative data to demonstrate the principles and interpretation of results. We will delve into the causality behind experimental choices, providing detailed protocols and data presentation standards to empower researchers, scientists, and drug development professionals in their preclinical evaluation of small molecule inhibitors.
Understanding the Target Landscape: Initial Bio-profiling
Given the chemical structure of this compound, a substituted pyridine, it is plausible that it may interact with various enzyme families, such as kinases or G-protein coupled receptors (GPCRs), which are common targets for pyridine-containing compounds. The trifluoromethyl group can enhance binding affinity and metabolic stability. Therefore, the initial phase of cross-reactivity assessment should involve broad screening against large, diverse panels of kinases and GPCRs.
Experimental Workflow: Broad Panel Screening
Caption: High-level workflow for cross-reactivity assessment.
Tier 1: In Vitro Kinase and GPCR Profiling
The first tier of assessment involves screening the compound against large, commercially available panels of kinases and GPCRs. This provides a broad overview of the compound's interaction landscape.
Kinase Profiling
A comprehensive kinase panel, typically comprising several hundred kinases, is used to identify potential interactions. The assay usually measures the inhibition of kinase activity at a fixed concentration of the test compound (e.g., 1 or 10 µM).
Table 1: Illustrative Kinase Profiling Data for this compound at 10 µM
| Kinase Target | % Inhibition |
| Target Kinase A | 98 |
| Off-Target Kinase B | 75 |
| Off-Target Kinase C | 52 |
| ... (other kinases) | <10 |
This data is illustrative and designed to reflect typical results.
GPCR Profiling
Similarly, a broad panel of GPCRs is screened to assess both agonistic and antagonistic activities.[10] These cell-based assays measure downstream signaling events, such as changes in intracellular calcium or cAMP levels.[11]
Table 2: Illustrative GPCR Profiling Data for this compound at 10 µM
| GPCR Target | Agonist Activity (% of control) | Antagonist Activity (% inhibition) |
| Target GPCR X | 5 | 95 |
| Off-Target GPCR Y | 68 | 10 |
| Off-Target GPCR Z | 8 | 45 |
| ... (other GPCRs) | <10 | <10 |
This data is illustrative and designed to reflect typical results.
Tier 2: Dose-Response and Potency Determination
Hits identified in the initial broad screens must be validated through dose-response studies to determine their potency (IC50 for inhibition or EC50 for activation). This step is crucial for ranking the affinity of the compound for its primary target versus off-targets.
Experimental Protocol: In Vitro Kinase Inhibition Assay[12][13][14][15][16]
-
Preparation of Reagents : Prepare kinase buffer, recombinant kinase, substrate (e.g., a peptide or protein), and ATP.
-
Compound Dilution : Create a serial dilution of this compound.
-
Kinase Reaction : In a microplate, combine the kinase, substrate, and varying concentrations of the compound.
-
Initiation : Start the reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubation : Incubate at a specific temperature (e.g., 30°C) for a defined period.
-
Termination : Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection : Measure the incorporation of phosphate into the substrate using an appropriate method (e.g., filter binding and scintillation counting for radioactivity, or antibody-based detection for phosphorylation).
-
Data Analysis : Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Table 3: Comparative Potency of this compound and a Reference Compound
| Compound | Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) | Off-Target Kinase C IC50 (nM) | Selectivity (B/A) | Selectivity (C/A) |
| This compound | 15 | 1500 | 5200 | 100-fold | 347-fold |
| Reference Compound 1 | 25 | 250 | 1000 | 10-fold | 40-fold |
This data is illustrative.
Tier 3: Cellular Target Engagement and Phenotypic Screening
While in vitro assays are essential, they do not always reflect the compound's behavior in a complex cellular environment. Therefore, it is critical to confirm target engagement within intact cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying direct binding of a compound to its target protein in a cellular context.[12][13][14][15] The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Table 4: Illustrative CETSA Data for this compound
| Target Protein | Vehicle Tagg (°C) | Compound Tagg (°C) | ΔTagg (°C) |
| Target Kinase A | 52.5 | 60.0 | +7.5 |
| Off-Target Kinase B | 58.0 | 58.5 | +0.5 |
This data is illustrative. Tagg is the aggregation temperature.
A significant positive shift in the aggregation temperature (ΔTagg) for the target kinase in the presence of the compound confirms cellular engagement.
Tier 4: Broader Off-Target Liability Screening
To further de-risk the compound, broader safety screening panels are employed. These panels assess interactions with a wide range of targets known to be associated with adverse drug reactions.[5][6]
Table 5: Illustrative Safety Screening Panel Results for this compound at 10 µM
| Target Class | Representative Target | % Inhibition or Activation |
| Ion Channels | hERG | <10% |
| Transporters | SERT | 5% |
| Nuclear Receptors | ERα | <5% |
| Enzymes | COX-2 | 12% |
This data is illustrative.
Minimal activity in these panels provides confidence in the compound's safety profile.
Comparative Analysis and Interpretation
The ultimate goal of this comprehensive assessment is to build a detailed selectivity profile for this compound and compare it to other relevant compounds. An ideal candidate will exhibit high potency for its intended target and a large selectivity window over any identified off-targets.
The illustrative data presented suggests that this compound is a potent and selective inhibitor of "Target Kinase A," with a 100-fold selectivity over "Off-Target Kinase B." Cellular engagement has been confirmed via CETSA, and the compound shows a clean profile in a broader safety screen. Compared to "Reference Compound 1," it demonstrates a superior selectivity profile.
Conclusion: A Pathway to Safer Medicines
The rigorous assessment of cross-reactivity is a non-negotiable aspect of modern drug discovery.[16][17][18][19] By employing a tiered approach, from broad panel screening to cellular target engagement, researchers can gain a deep understanding of a compound's selectivity profile. This knowledge is crucial for making informed decisions about which candidates to advance, ultimately leading to the development of safer and more effective therapeutics. The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of novel small molecules like this compound.
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A Senior Application Scientist's Guide to the Enantiomeric Separation of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. Enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. Consequently, the development of robust and efficient methods for enantiomeric separation is a critical task. This guide provides an in-depth technical comparison of chiral chromatography strategies for the resolution of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol, a chiral trifluoromethyl-substituted alcohol with a heterocyclic bromopyridine moiety.
The unique structural features of this analyte, namely the basic pyridine nitrogen, the acidic hydroxyl group, and the electron-rich trifluoromethyl and bromophenyl groups, present a multifaceted challenge for chiral recognition. This guide will navigate the complexities of chiral stationary phase (CSP) selection, mobile phase optimization, and method development, grounded in both theoretical principles and practical experimental insights.
The Challenge of Chiral Recognition: A Molecular Perspective
The enantioselective separation of this compound hinges on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase. The stability of these complexes is governed by a combination of intermolecular interactions, including:
-
Hydrogen Bonding: The hydroxyl group of the analyte can act as both a hydrogen bond donor and acceptor.
-
π-π Interactions: The aromatic pyridine and bromophenyl rings can engage in π-stacking with suitable functionalities on the CSP.
-
Dipole-Dipole Interactions: The highly polar C-F and C-Br bonds, as well as the pyridine ring, contribute to the molecule's dipole moment.
-
Steric Interactions: The three-dimensional arrangement of the substituents around the chiral center dictates the steric fit within the chiral environment of the CSP.
The interplay of these forces is subtle and highly dependent on the nature of the CSP and the composition of the mobile phase.
Comparative Performance of Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including those with structural similarities to our target analyte.[1] We will focus our comparison on two of the most successful and complementary classes of polysaccharide-based CSPs: amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate).
To provide a tangible performance benchmark, we will reference experimental data for the enantiomeric separation of a structurally related compound, 1-Phenyl-2,2,2-trifluoroethanol. This analog shares the critical trifluoromethyl carbinol motif, providing a strong foundation for our comparison.
Table 1: Comparative Performance Data for the Enantiomeric Separation of 1-Phenyl-2,2,2-trifluoroethanol
| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Isopropanol (90:10, v/v) | 2.54 | 1.25 | 2.80 |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Isopropanol (90:10, v/v) | 3.12 | 1.18 | 2.10 |
| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Methanol (100%) | 1.89 | 1.35 | 3.50 |
Data adapted from a technical guide on the chiral HPLC analysis of trifluoromethyl-substituted alcohols.[1]
Analysis of Comparative Data:
From the data in Table 1, several key insights emerge:
-
Complementary Selectivity: Both the amylose-based (Chiralpak® AD-H) and cellulose-based (Chiralcel® OD-H) columns provide baseline separation (Rs > 1.5) for the phenyl analog. However, the amylose phase exhibits a higher separation factor (α) and resolution (Rs) in normal phase conditions, suggesting a better chiral recognition for this particular analyte.
-
Mobile Phase Influence: A switch from a normal phase eluent (Hexane/Isopropanol) to a polar organic mobile phase (Methanol) on the Chiralpak® AD-H column leads to a significant improvement in both the separation factor and resolution. This highlights the critical role of the mobile phase in modulating the interactions between the analyte and the CSP.
Extrapolating to this compound:
The presence of the bromopyridine moiety in our target molecule introduces additional factors to consider:
-
Basicity: The pyridine nitrogen is basic and can interact strongly with residual silanols on the silica surface of the CSP, potentially leading to poor peak shape and retention. The use of a basic additive in the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), is often necessary to suppress these interactions and improve chromatography.
-
π-System: The electron-deficient pyridine ring and the electron-rich bromophenyl system offer multiple sites for π-π interactions, which could either enhance or alter the chiral recognition compared to the phenyl analog.
Based on these considerations, a systematic screening approach is essential for successful method development.
A Systematic Approach to Method Development
A logical and systematic workflow is crucial for efficiently developing a robust enantioselective separation method. The following diagram illustrates a recommended screening and optimization strategy.
Caption: A systematic workflow for chiral method development.
Detailed Experimental Protocols
Reproducible and reliable results in chiral HPLC are contingent on careful adherence to established experimental protocols. Below is a generalized methodology for the chiral analysis of this compound.
Protocol 1: Sample Preparation
-
Dissolution: Dissolve the racemic or enantioenriched this compound in a suitable solvent. The ideal solvent is the mobile phase itself to avoid peak distortion.[1] If solubility is an issue, use a solvent that is compatible with the mobile phase and will not interfere with detection.
-
Concentration: Prepare a sample concentration of approximately 1 mg/mL. This may need to be optimized based on the detector response.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.[1]
Protocol 2: HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.
-
Chiral Columns:
-
Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
-
-
Mobile Phases for Screening:
-
Normal Phase (NP): n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)
-
Polar Organic (PO): Methanol with 0.1% Diethylamine (DEA)
-
Reversed Phase (RP): Acetonitrile/Water (50:50, v/v) with 0.1% Trifluoroacetic Acid (TFA)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte)
-
Injection Volume: 5-10 µL
Protocol 3: Data Analysis
The following chromatographic parameters should be calculated to evaluate the performance of the separation:
-
Retention Factor (k'): k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time.
-
Separation Factor (α): α = k'_2 / k'_1, where k'_2 and k'_1 are the retention factors of the more and less retained enantiomers, respectively.
-
Resolution (Rs): Rs = 2(t_R2 - t_R1) / (w_1 + w_2), where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.[1]
Concluding Remarks and Future Directions
The enantiomeric separation of this compound is a challenging yet achievable task through a systematic approach to chiral chromatography. Based on the analysis of structurally similar compounds and established principles of chiral recognition, polysaccharide-based chiral stationary phases, particularly amylose and cellulose derivatives, are highly recommended for initial screening. The basicity of the pyridine moiety necessitates the inclusion of a basic additive in the mobile phase under normal and polar organic conditions to ensure good peak shape and reproducibility.
The provided experimental protocols and method development workflow offer a robust framework for researchers to successfully resolve the enantiomers of this and other structurally related chiral molecules. Future work could explore the use of immobilized polysaccharide CSPs, which offer greater solvent versatility and robustness, potentially unlocking novel selectivities for this class of compounds.
References
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
This guide provides a comprehensive, step-by-step protocol for the proper and safe disposal of 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol. As a polyhalogenated aromatic compound, its handling and disposal require rigorous adherence to safety protocols to protect laboratory personnel and prevent environmental contamination. This document is intended for researchers, scientists, and drug development professionals who utilize such specialized reagents.
Core Principle: Hazard Identification and Classification
This compound must be treated as hazardous waste . Its molecular structure contains both bromine and fluorine, classifying it unequivocally as a halogenated organic compound .[1][2] The pyridine ring itself is a component of many regulated hazardous materials.[3] Furthermore, trifluoromethyl groups can contribute to environmental persistence, underscoring the need for complete thermal destruction.[4]
Due to these characteristics, this compound and any materials contaminated with it must never be disposed of via standard laboratory drains or in regular trash.[5][6][7] The only acceptable terminal disposal method is through a licensed hazardous waste management service, which will typically employ high-temperature incineration.[1][3][8]
Table 1: Chemical and Hazard Profile
| Property | Data | Source |
| Chemical Name | This compound | [9][10] |
| CAS Number | 1356483-46-9 | [9][10] |
| Molecular Formula | C₈H₇BrF₃NO | [11] |
| Waste Classification | Halogenated Organic Hazardous Waste | [1][12] |
| Inferred Hazards | Causes skin and serious eye irritation; May cause respiratory irritation. Harmful if swallowed. | [13][14] |
| Disposal Method | High-Temperature Incineration via licensed EHS vendor | [1][8] |
Mandatory Safety Precautions & Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure all appropriate safety measures are in place.
-
Engineering Controls : All handling and preparation of waste, including transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2][13]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is required:
-
Eye Protection : Chemical safety goggles or a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[15]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves before use and wash hands thoroughly after handling.[8]
-
Body Protection : A lab coat must be worn and fully buttoned.[7]
-
Step-by-Step Disposal Protocol
This protocol ensures compliance and safety from the point of generation to final collection.
Step 1: Waste Segregation
Proper segregation is the most critical step in the disposal process.
-
Designate a Halogenated Waste Stream : this compound waste must be collected in a container designated exclusively for Halogenated Organic Waste .[1][12]
-
Avoid Co-mingling : Never mix this waste with non-halogenated organic solvents, aqueous waste, or strong acids and bases.[2][6] Mixing waste streams can lead to dangerous chemical reactions and complicates the final disposal process, often increasing costs.
Step 2: Container Selection and Labeling
The integrity of the waste container is paramount for safe storage.
-
Choose a Compatible Container : Use a clean, dry, and chemically compatible container, such as a high-density polyethylene (HDPE) carboy or a glass bottle.[7] The container must have a tightly sealing, threaded cap to prevent leaks and vapor escape.[2][12]
-
Label Before Use : The waste container must be properly labeled before the first drop of waste is added.[12] The label, often provided by your institution's Environmental Health & Safety (EHS) department, must include:
Step 3: Waste Accumulation and Storage
Accumulate waste in a designated and safe location.
-
Active Collection : When adding waste to the container, do so inside a chemical fume hood to minimize exposure.[2] Keep the container closed at all times except when actively adding waste.[6][12]
-
Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which should be at or near the point of generation. The SAA must be:
Step 4: Arranging for Final Disposal
Waste should not be accumulated indefinitely.
-
Request Pickup : Once the container is nearly full (do not overfill) or if the research project is complete, arrange for waste pickup through your institution's EHS office or designated chemical waste disposal program.[5]
-
Documentation : Complete any required waste manifests or online pickup request forms accurately, ensuring all chemical components are listed.
Prohibited Disposal Methods: A Summary of Don'ts
To ensure safety and environmental compliance, the following actions are strictly forbidden:
-
DO NOT dispose of the chemical or its empty containers in the regular trash.[5]
-
DO NOT attempt to neutralize or chemically treat the waste unless it is a validated and approved procedure by your institution's EHS department.
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[7]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of halogenated organic waste.
References
-
Hazardous Waste Segregation Guide. (n.d.). Bucknell University. Retrieved January 19, 2026, from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved January 19, 2026, from [Link]
-
Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved January 19, 2026, from [Link]
-
Halogenated Solvents Safety Information. (n.d.). Washington State University Environmental Health & Safety. Retrieved January 19, 2026, from [Link]
-
Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 19, 2026, from [Link]
-
Togni, A. (2024). The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching. CHIMIA International Journal for Chemistry, 78, 687-689. Retrieved January 19, 2026, from [Link]
-
Safety Data Sheet for Bromine trifluoride. (2016). MsdsDigital.com. Retrieved January 19, 2026, from [Link]
-
Safety Data Sheet for Bromine trifluoride. (2022). Airgas. Retrieved January 19, 2026, from [Link]
-
3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol Compound Summary. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound [mail.sobekbio.com]
- 10. This compound | 1356483-46-9 [chemicalbook.com]
- 11. 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol | C8H7BrF3NO | CID 104800053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
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- 15. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
